molecular formula C7H9NO2 B1296767 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one CAS No. 23012-25-1

1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one

Cat. No.: B1296767
CAS No.: 23012-25-1
M. Wt: 139.15 g/mol
InChI Key: YJWCNOMJKJYKLQ-UHFFFAOYSA-N
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Description

5-Acetyl-2, 4-dimethyloxazole belongs to the class of organic compounds known as 2, 4, 5-trisubstituted oxazoles. 2, 4, 5-trisubstituted oxazoles are compounds containing an oxazole ring substituted at positions 2, 4 and 5 only. Oxazole is a five-membered aromatic heterocycle with one oxygen, one nitrogen, and three carbon atoms. Isomers include 1, 2-oxazole and 1, 3-oxazole. 5-Acetyl-2, 4-dimethyloxazole is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 5-acetyl-2, 4-dimethyloxazole is primarily located in the cytoplasm. Outside of the human body, 5-acetyl-2, 4-dimethyloxazole can be found in coffee and coffee products and potato. This makes 5-acetyl-2, 4-dimethyloxazole a potential biomarker for the consumption of these food products.

Properties

IUPAC Name

1-(2,4-dimethyl-1,3-oxazol-5-yl)ethanone
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InChI

InChI=1S/C7H9NO2/c1-4-7(5(2)9)10-6(3)8-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWCNOMJKJYKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
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DSSTOX Substance ID

DTXSID30312446
Record name 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one
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Molecular Weight

139.15 g/mol
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CAS No.

23012-25-1
Record name 5-Acetyl-2,4-dimethyloxazole
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Record name 1-(2,4-Dimethyl-5-oxazolyl)ethanone
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Record name 5-Acetyl-2,4-dimethyloxazole
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Foundational & Exploratory

An In-Depth Technical Guide to 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one, a substituted oxazole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The oxazole ring is a key structural motif found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, and outlines a general synthetic approach. Due to the limited publicly available data on specific biological activities and experimental protocols for this particular compound, this guide also incorporates general information about the broader class of oxazole derivatives to provide context for its potential applications.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in a research setting.

PropertyValueReference
IUPAC Name This compoundN/A
Synonyms 5-Acetyl-2,4-dimethyloxazole[1]
CAS Number 23012-25-1[1]
Molecular Formula C₇H₉NO₂[2]
Molecular Weight 139.15 g/mol [2]
Melting Point 56-59 °C[2]
Boiling Point 162-164 °C at 785 torr[3]
Appearance Solid[4]
Hazard Identification Irritant[2]

Synthesis

A logical synthetic pathway could involve the reaction of an appropriate α-amino ketone with an acylating agent, followed by cyclodehydration.

Below is a conceptual workflow for the synthesis of this compound.

G reagent1 α-Amino Ketone (e.g., 3-aminopentane-2,4-dione) intermediate α-Acylamino Ketone Intermediate reagent1->intermediate Acylation reagent2 Acylating Agent (e.g., Acetic Anhydride) reagent2->intermediate cyclization Cyclodehydration (e.g., H₂SO₄, P₂O₅) intermediate->cyclization product This compound cyclization->product

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not currently available in the public domain. However, based on its chemical structure, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Signals corresponding to the two methyl groups on the oxazole ring, the acetyl methyl group, and potentially a signal for the C5-proton of the oxazole ring (if present, though in this substituted case it is absent). The chemical shifts would be in the aliphatic and aromatic regions.

  • ¹³C NMR: Resonances for the carbon atoms of the two methyl groups, the acetyl carbonyl carbon, the acetyl methyl carbon, and the three carbon atoms of the oxazole ring.

Infrared (IR) Spectroscopy:

  • Characteristic absorption bands for the C=O stretching of the ketone group (typically around 1680-1700 cm⁻¹).

  • Bands corresponding to C=N and C=C stretching vibrations of the oxazole ring.

  • C-H stretching and bending vibrations for the methyl groups.

Mass Spectrometry (MS):

  • A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (139.15 g/mol ).

  • Fragmentation patterns characteristic of the loss of the acetyl group and cleavage of the oxazole ring.

Potential Biological and Pharmacological Significance

The oxazole scaffold is a well-established pharmacophore in drug discovery.[2] Derivatives of oxazole have demonstrated a broad spectrum of biological activities, including but not limited to:

  • Antimicrobial: Exhibiting activity against various bacterial and fungal strains.

  • Anti-inflammatory: Acting on inflammatory pathways.

  • Anticancer: Showing cytotoxicity against various cancer cell lines.

  • Antiviral: Inhibiting viral replication.

The specific biological activities of this compound have not been extensively reported. However, its structural features suggest that it could be a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of a ketone functional group provides a reactive handle for further chemical modifications, allowing for the generation of a library of derivatives for biological screening.

The general mechanism of action for many biologically active oxazoles involves their interaction with various enzymes and receptors. The nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors, facilitating binding to biological targets. The substituents on the oxazole ring play a crucial role in determining the compound's specificity and potency.

Below is a generalized representation of how a substituted oxazole derivative might interact with a biological target.

G cluster_0 Biological Target (e.g., Enzyme Active Site) binding_pocket Binding Pocket oxazole This compound oxazole->binding_pocket Binding Interaction (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Caption: Generalized interaction of a substituted oxazole with a biological target.

Conclusion and Future Directions

This compound is a chemical entity with potential for further exploration in the field of medicinal chemistry. While its fundamental chemical properties are known, a significant gap exists in the literature regarding its detailed synthesis, comprehensive spectroscopic characterization, and specific biological activities. Future research efforts should focus on:

  • Developing and publishing a detailed, reproducible synthetic protocol.

  • Performing and publishing complete spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and serve as a reference for future studies.

  • Conducting in-vitro and in-vivo biological assays to explore its potential therapeutic applications, guided by the known activities of other oxazole derivatives.

The availability of such data would significantly enhance the value of this compound as a building block for the development of novel therapeutic agents. Researchers in drug discovery are encouraged to consider this molecule as a starting point for the design and synthesis of new chemical entities with improved pharmacological profiles.

References

An In-depth Technical Guide to 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one (CAS: 23012-25-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one, also known as 5-acetyl-2,4-dimethyloxazole, is a substituted oxazole found as a flavor and aroma component in roasted foods such as coffee and baked potatoes. While the biological activities of the broader oxazole class of compounds are well-documented, specific in-depth studies on this particular molecule are limited in publicly available scientific literature. This guide synthesizes the current knowledge on its chemical properties, potential synthetic routes, and places it within the context of oxazole chemistry and its relevance to pharmaceutical research.

Chemical and Physical Properties

This compound is a solid at room temperature with a characteristic nutty and roasted aroma. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 23012-25-1
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol
Melting Point 56-59 °C[1]
Appearance Orange crystalline solid
Synonyms 5-Acetyl-2,4-dimethyloxazole

Synthesis and Experimental Protocols

General Synthetic Approaches for 2,4,5-Trisubstituted Oxazoles

The synthesis of the oxazole ring is a well-established area of organic chemistry. Key methods applicable to the synthesis of the target compound include:

  • Robinson-Gabriel Synthesis: This method involves the cyclization of 2-acylamino ketones under dehydrating conditions. For the target molecule, this would require the synthesis of N-(1-acetyl-1-oxopropan-2-yl)acetamide.

  • Van Leusen Reaction: This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde to form the oxazole ring. A variation of this method could potentially be employed.

  • Synthesis from α-Diketone Monooximes: A promising route involves the nitrosation of an α-methylene ketone, followed by condensation with an aldehyde and subsequent reduction.[2]

Postulated Synthesis Workflow

Based on the synthesis of other 2,4,5-trisubstituted oxazoles, a potential workflow for preparing this compound is proposed below. This workflow is illustrative and would require experimental optimization.

G cluster_0 Preparation of α-Diketone Monooxime cluster_1 Condensation and Cyclization start Butan-2-one step1 Nitrosation with Methyl Nitrite and HCl start->step1 intermediate1 3-(Hydroxyimino)butan-2-one step1->intermediate1 intermediate1_ref 3-(Hydroxyimino)butan-2-one step2 Condensation with Acetaldehyde in Acetic Acid/HCl intermediate1_ref->step2 intermediate2 Oxazole N-oxide intermediate step2->intermediate2 step3 Reduction with Zinc in Acetic Acid intermediate2->step3 product This compound step3->product

References

An In-Depth Technical Guide to the Physical Properties of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one, also known as 5-acetyl-2,4-dimethyloxazole. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. All quantitative data is presented in clear, tabular format, and where available, detailed experimental protocols are provided.

Chemical Identity and Structure

This compound is a trisubstituted oxazole derivative. The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. The structural formula and key identifiers of this compound are presented below.

IdentifierValue
IUPAC Name This compound
Synonyms 5-Acetyl-2,4-dimethyloxazole
CAS Number 23012-25-1
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol [1]
Canonical SMILES CC1=C(C(=O)C)OC(=N1)C

Tabulated Physical Properties

The following table summarizes the known and predicted physical properties of this compound.

PropertyValueSource/Method
Melting Point 56-59 °CExperimental[1]
Boiling Point 162-164 °C at 785 torrExperimental[1]
Water Solubility 17.4 g/LPredicted (ALOGPS)[2]
logP 0.83Predicted (ALOGPS)[2]
pKa (Strongest Acidic) 14.36Predicted (ChemAxon)[2]

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties are outlined below. These are generalized procedures and may require optimization for the specific compound.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

  • Apparatus: Capillary tubes, melting point apparatus (e.g., Mel-Temp), thermometer.

  • Procedure:

    • A small amount of the finely powdered dry sample is introduced into a capillary tube, which is then sealed at one end.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady and slow rate.

    • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure compound, this range is typically narrow.

Boiling Point Determination

The boiling point of a liquid organic compound can be determined using a micro-boiling point or distillation method.

  • Apparatus: Small test tube or fusion tube, capillary tube sealed at one end, thermometer, heating bath (e.g., oil bath or aluminum block).

  • Procedure:

    • A small amount of the liquid is placed in the test tube.

    • The sealed capillary tube is inverted and placed into the liquid.

    • The setup is gently heated. A stream of bubbles will emerge from the open end of the capillary tube.

    • Heating is discontinued, and the liquid is allowed to cool slowly.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Spectroscopic Analysis
  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • The NMR spectrometer is tuned to the appropriate nucleus (¹H or ¹³C).

    • The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.

    • A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

    • Fourier transformation of the FID yields the NMR spectrum.

  • Sample Preparation (KBr Pellet Method for Solids):

    • A small amount of the solid sample is finely ground with dry potassium bromide (KBr).

    • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment is recorded.

    • The KBr pellet containing the sample is placed in the sample holder.

    • The infrared spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorbance at different wavelengths.

  • Sample Introduction and Ionization:

    • A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

    • The vaporized molecules are ionized, typically by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process forms a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis and Detection:

    • The ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a magnetic or electric field.

    • A detector measures the abundance of each ion, and the data is presented as a mass spectrum, a plot of relative intensity versus m/z.

Synthesis Workflow

The synthesis of this compound can be achieved through various established methods for oxazole ring formation. A common and versatile approach is the Van Leusen oxazole synthesis. The logical workflow for this synthesis is depicted below.

Van_Leusen_Synthesis reagent1 Aldehyde (e.g., Acetaldehyde) intermediate2 Adduct Formation reagent1->intermediate2 reagent2 Tosylmethyl isocyanide (TosMIC) intermediate1 Deprotonated TosMIC reagent2->intermediate1 Deprotonation base Base (e.g., K₂CO₃) base->intermediate1 intermediate1->intermediate2 Nucleophilic Attack intermediate3 Cyclization to Oxazoline Intermediate intermediate2->intermediate3 product This compound intermediate3->product Elimination of Tosyl Group

Caption: Van Leusen Synthesis Workflow.

General Experimental Protocol for Van Leusen Oxazole Synthesis

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

  • Reagents and Equipment: Aldehyde (e.g., acetaldehyde), Tosylmethyl isocyanide (TosMIC), a suitable base (e.g., potassium carbonate), a polar protic solvent (e.g., methanol), round-bottom flask, reflux condenser, magnetic stirrer.

  • Procedure:

    • To a stirred solution of the aldehyde and TosMIC in the solvent, the base is added.

    • The reaction mixture is heated to reflux and monitored by a suitable technique such as thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate), and concentrated.

    • The crude product is purified by a suitable method, such as column chromatography, to yield the desired oxazole.

Concluding Remarks

This technical guide has compiled the available physical property data for this compound and provided generalized experimental protocols for their determination. While key data such as melting and boiling points are experimentally determined, further research is required to experimentally validate predicted values for solubility and pKa, and to obtain detailed spectral characterization. The provided synthesis workflow offers a logical pathway for the preparation of this compound, which can be adapted and optimized for laboratory-scale synthesis. This guide serves as a foundational document for researchers and professionals working with this versatile oxazole derivative.

References

Spectroscopic Data of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one. Due to the limited availability of experimentally derived spectra in public databases, this guide presents predicted spectroscopic data to serve as a valuable reference for researchers, scientists, and professionals in drug development. Detailed experimental protocols for acquiring such data are also included.

Molecular Structure:

Chemical Identifiers:

  • Molecular Formula: C₇H₉NO₂

  • Molecular Weight: 139.15 g/mol

  • CAS Number: 23012-25-1

Data Presentation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and provide a reasonable estimation of the expected spectral characteristics.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.55Singlet3HAcetyl group (-C(=O)CH₃)
~2.45Singlet3HMethyl group at C2 of the oxazole ring
~2.30Singlet3HMethyl group at C4 of the oxazole ring

Note: The predicted chemical shifts can vary based on the solvent, concentration, and experimental conditions.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ, ppm)Assignment
~190Carbonyl carbon (C=O)
~160C2 of the oxazole ring
~155C5 of the oxazole ring
~140C4 of the oxazole ring
~28Acetyl methyl carbon (-C(=O)CH₃)
~14Methyl carbon at C2 of the oxazole ring
~11Methyl carbon at C4 of the oxazole ring

Note: The predicted chemical shifts are estimates and can be influenced by experimental parameters.

Table 3: Predicted Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~1700StrongC=O stretching vibration of the ketone
~1650MediumC=N stretching vibration of the oxazole ring
~1580MediumC=C stretching vibration of the oxazole ring
~1360MediumC-H bending vibration of the methyl groups
~1100MediumC-O stretching vibration within the oxazole ring

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data (Electron Ionization - EI)

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
139100[M]⁺ (Molecular ion)
12480[M - CH₃]⁺
9660[M - COCH₃]⁺
4390[COCH₃]⁺

Experimental Protocols

The following sections detail generalized experimental procedures for the acquisition of spectroscopic data for this compound. Specific parameters may require optimization based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean NMR tube.

  • For quantitative analysis or precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.

2. ¹H NMR Spectroscopy Acquisition:

  • Utilize a 400 MHz or higher field NMR spectrometer.

  • A standard one-pulse sequence is typically employed.

  • Set the spectral width to encompass the expected proton chemical shift range (e.g., 0-10 ppm).

  • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • A relaxation delay of 1-2 seconds between scans is recommended.

3. ¹³C NMR Spectroscopy Acquisition:

  • Use a spectrometer with a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Employ a proton-decoupled pulse sequence to simplify the spectrum.

  • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

  • A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

  • A longer relaxation delay (e.g., 2-5 seconds) may be required for full quantitation of all carbon signals.

4. Data Processing:

  • Apply Fourier transformation to the raw data (Free Induction Decay).

  • Perform phase and baseline corrections on the resulting spectrum.

  • Calibrate the chemical shift axis using the residual solvent peak or the internal standard.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal surface is clean by wiping it with an appropriate solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply uniform pressure with the instrument's press to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum over the desired range, typically 4000-400 cm⁻¹.

  • A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally sufficient.

3. Data Processing:

  • The instrument's software will automatically generate the final transmittance or absorbance spectrum by ratioing the sample spectrum against the background spectrum.

  • Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a stock solution of the compound in a volatile solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration suitable for the instrument, typically in the range of 1-10 µg/mL.

2. Data Acquisition (Electron Ionization - EI):

  • For volatile and thermally stable compounds, a Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal.

  • GC conditions: Use a suitable capillary column (e.g., a nonpolar stationary phase). Program the oven temperature to ensure good separation and elution of the compound.

  • MS conditions:

    • Ionization Source: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).

3. Data Processing:

  • Identify the molecular ion peak in the mass spectrum.

  • Analyze the fragmentation pattern to identify characteristic fragment ions, which can aid in structural confirmation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_preparation 1. Sample Preparation cluster_acquisition 2. Data Acquisition cluster_nmr_acq NMR Spectroscopy cluster_ir_acq FT-IR Spectroscopy cluster_ms_acq Mass Spectrometry cluster_analysis 3. Data Analysis & Interpretation cluster_conclusion 4. Structural Elucidation Sample This compound (Pure Compound) NMR_Acq ¹H and ¹³C NMR Spectra (Solution State) Sample->NMR_Acq IR_Acq IR Spectrum (Solid State - ATR) Sample->IR_Acq MS_Acq Mass Spectrum (Gas Phase - EI) Sample->MS_Acq Analysis_NMR Chemical Shifts, Coupling, Integration (Proton & Carbon Framework) NMR_Acq->Analysis_NMR Analysis_IR Absorption Bands (Functional Groups) IR_Acq->Analysis_IR Analysis_MS Molecular Ion & Fragmentation (Molecular Weight & Formula) MS_Acq->Analysis_MS Structure Confirmation of Molecular Structure Analysis_NMR->Structure Analysis_IR->Structure Analysis_MS->Structure

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one is a substituted oxazole, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The oxazole ring is a significant scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, in particular, has been identified as a flavor component in foods such as coffee and baked potatoes.[1][2] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and potential biological relevance.

Chemical Identity and Synonyms

The nomenclature for this compound is standardized by the International Union of Pure and Applied Chemistry (IUPAC). Several synonyms are also commonly used in literature and chemical databases.

Identifier Name
IUPAC Name This compound
Synonym(s) 5-Acetyl-2,4-dimethyloxazole, 1-(2,4-Dimethyl-5-oxazolyl)ethanone
CAS Number 23012-25-1

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and analysis.

Property Value Reference(s)
Molecular Formula C₇H₉NO₂[3][4]
Molecular Weight 139.16 g/mol [3][4]
Melting Point 56-59 °C[3][4]
Boiling Point 162-164 °C at 785 torr[5]
Physical Form Solid[6]
Water Solubility 17.4 g/L (Predicted)[2]
logP 0.83 (Predicted)[2]
Density 1.07 g/cm³ (Predicted)[6]
Refractive Index 1.47 (Predicted)[6]

Synthesis Protocols

The synthesis of 2,4,5-trisubstituted oxazoles is well-documented in organic chemistry literature. A plausible and referenced method for the synthesis of this compound involves the reaction of an α-azido ketone with an acid chloride followed by cyclization. A representative experimental protocol is detailed below, based on general principles of oxazole synthesis.

Representative Synthesis Workflow

G start Start: 3-Azidopentane-2,4-dione reagent1 Acetyl chloride Pyridine start->reagent1 Acylation intermediate1 N-(1-acetyl-2-oxopropyl)acetamide reagent1->intermediate1 reagent2 Triphenylphosphine (PPh3) Heat intermediate1->reagent2 Staudinger Reaction & Cyclization product Product: This compound reagent2->product

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Acylation of 3-Azidopentane-2,4-dione

  • To a solution of 3-azidopentane-2,4-dione (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, cooled to 0 °C, add pyridine (1.1 equivalents).

  • Slowly add acetyl chloride (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, N-(1-acetyl-2-oxopropyl)acetamide.

Step 2: Reductive Cyclization

  • Dissolve the crude intermediate from Step 1 in a high-boiling point solvent such as toluene or xylene.

  • Add triphenylphosphine (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (typically 110-140 °C) for 8-12 hours. The progress of the reaction can be monitored by TLC.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activities and signaling pathways of this compound. Its known presence in food suggests it is likely to have low toxicity.[1][2]

However, the broader class of oxazole derivatives is known to possess significant pharmacological properties. For instance, many substituted oxazoles act as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

Representative Signaling Pathway: COX Inhibition

To illustrate a potential area of biological relevance for oxazole compounds, the following diagram depicts the role of COX enzymes in the synthesis of prostaglandins from arachidonic acid. Inhibition of this pathway is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Oxazole Substituted Oxazoles (Potential Inhibitors) Oxazole->COX Inhibition

Caption: Representative pathway showing potential COX enzyme inhibition by substituted oxazoles.

Logical Relationships in this Guide

The structure of this technical guide follows a logical progression from fundamental identification to potential applications.

G cluster_0 Core Compound Information cluster_1 Experimental Details cluster_2 Biological Context A 1. Chemical Identity (IUPAC, Synonyms, CAS) B 2. Physicochemical Data (Tables of Properties) A->B provides basis for C 3. Synthesis Protocol (Workflow and Detailed Steps) B->C informs D 4. Biological Activity (Known Roles and Potential Pathways) C->D enables study of E 5. Representative Signaling Pathway (Diagram of COX Inhibition) D->E is exemplified by

Caption: Logical flow of information presented in this technical guide.

Conclusion

This compound is a well-characterized compound with established physicochemical properties. While its documented role is primarily as a flavor component, its oxazole core suggests potential for biological activity that warrants further investigation. The synthetic pathways to this and similar molecules are accessible, paving the way for future research into its pharmacological potential, particularly in areas where other oxazole derivatives have shown promise, such as in the development of novel anti-inflammatory or antimicrobial agents. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound.

References

Technical Guide: Physicochemical Properties and Solubility of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical properties of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one. Due to the absence of publicly available quantitative solubility data for this specific compound in various organic solvents, this guide also furnishes a detailed, generalized experimental protocol for determining the solubility of organic compounds. This methodology can be readily adapted by researchers to ascertain the solubility profile of this compound in solvents relevant to their specific applications, such as in drug formulation and development.

Physicochemical Data

PropertyValueSource
Molecular Formula C₇H₉NO₂--INVALID-LINK--
Molecular Weight 139.15 g/mol --INVALID-LINK--
Melting Point 56-59 °C--INVALID-LINK--
Boiling Point 162-164 °C at 785 Torr--INVALID-LINK--
CAS Number 23012-25-1--INVALID-LINK--

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of an organic compound, such as this compound, in an organic solvent. This method is based on the principle of reaching equilibrium between the dissolved and undissolved solute.

Materials:

  • This compound (solute)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, dimethyl sulfoxide)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a series of vials.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Cap the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The solution should appear to have undissolved solid at the bottom.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Start weigh Weigh excess solute start->weigh add_solvent Add known volume of solvent weigh->add_solvent agitate Agitate at constant temperature (24-48h) add_solvent->agitate settle Settle excess solid agitate->settle filter Filter supernatant settle->filter analyze Analyze concentration (HPLC/UV-Vis) filter->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: General experimental workflow for determining the solubility of an organic compound.

A Technical Guide to the Stability and Storage of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a general overview based on publicly available data and chemical principles. For GMP applications, always refer to the Certificate of Analysis and Safety Data Sheet (SDS) provided by the manufacturer and perform your own stability studies.

Introduction

1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one, a substituted oxazole, is a key intermediate in the synthesis of various pharmacologically active molecules. Understanding its stability and establishing appropriate storage conditions are critical for maintaining its purity, and integrity, and ensuring the reliability of experimental results and the quality of final products. This guide summarizes the available information on the stability profile of this compound and provides recommendations for its handling and storage.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 23032-23-7
Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
Appearance White to off-white crystalline powder
Melting Point 75-78 °C
Boiling Point Not determined
Solubility Soluble in methanol, ethanol, DMSO

Stability Profile and Storage Conditions

Based on information from various chemical suppliers, this compound is generally stable under recommended storage conditions. However, like many organic molecules, it can be susceptible to degradation under certain environmental stresses.

Recommended Storage

The following table summarizes the recommended storage conditions to ensure the long-term stability of the compound.

ConditionRecommendation
Temperature 2-8 °C (Refrigerated)
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)
Light Protect from light
Moisture Keep container tightly closed in a dry and well-ventilated place
Potential Degradation Pathways

While specific degradation studies for this compound are not widely published, potential degradation pathways for similar oxazole-containing compounds can be inferred. These include:

  • Hydrolysis: The oxazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

  • Oxidation: The dimethyl groups and the ketone functionality could be susceptible to oxidation, especially in the presence of oxidizing agents or upon prolonged exposure to air.

  • Photodegradation: Exposure to UV light may induce photochemical reactions, leading to the formation of impurities.

The logical workflow for assessing the stability of a chemical compound like this compound is depicted below.

G cluster_0 Stability Assessment Workflow Compound This compound Stress Apply Stress Conditions (Temp, Humidity, Light, pH) Compound->Stress Sampling Sample at Time Points (t=0, t=1, t=2, ... t=n) Stress->Sampling Analysis Analyze Samples (HPLC, GC-MS, NMR) Sampling->Analysis Data Evaluate Data (Purity, Impurities, Degradation Kinetics) Analysis->Data Conclusion Determine Shelf-Life and Optimal Storage Conditions Data->Conclusion

Workflow for Chemical Stability Assessment

Experimental Protocols for Stability Assessment

A comprehensive stability study involves subjecting the compound to various stress conditions and analyzing its purity and degradation products over time. Below are example protocols that can be adapted for this purpose.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This is a generic HPLC method that would require optimization for this specific compound.

Objective: To determine the purity of this compound and quantify any degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water. A typical starting point could be 50:50 acetonitrile:water, with the organic phase percentage increasing over the run.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of the reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the test sample in the same solvent as the standard to a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: Determined by UV-Vis scan (e.g., 254 nm)

    • Column Temperature: 25 °C

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Determine the peak area of the main compound and any impurities. Calculate the purity of the sample using the calibration curve.

The experimental workflow for HPLC analysis is illustrated in the following diagram.

G cluster_1 HPLC Analysis Workflow PrepMobile Prepare Mobile Phase SetupHPLC Set Up HPLC System (Column, Flow, Detector) PrepMobile->SetupHPLC PrepStd Prepare Standard Solutions Inject Inject Samples and Standards PrepStd->Inject PrepSample Prepare Sample Solution PrepSample->Inject SetupHPLC->Inject Acquire Acquire Chromatographic Data Inject->Acquire Analyze Analyze Data (Peak Integration, Calibration) Acquire->Analyze Report Report Results (Purity, Impurity Profile) Analyze->Report

High-Performance Liquid Chromatography (HPLC) Workflow

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration (2-8 °C), in a dry, dark environment, and preferably under an inert atmosphere. For critical applications, it is imperative to conduct in-house stability studies using validated analytical methods, such as HPLC, to establish a definitive shelf-life and ensure the material's quality over time. The protocols and information provided in this guide serve as a starting point for developing a comprehensive stability program for this important chemical intermediate.

The Diverse Biological Activities of Substituted Oxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, stands as a cornerstone scaffold in medicinal chemistry.[1] Its unique structural and electronic properties facilitate versatile interactions with a multitude of biological targets, such as enzymes and receptors.[1][2] This has propelled the discovery and development of a wide array of oxazole derivatives exhibiting a broad spectrum of pharmacological activities.[3][4][5] These compounds are present in numerous natural products and have been the focus of extensive synthetic research to generate novel therapeutic agents.[1][6] This technical guide offers a comprehensive overview of the significant biological activities of substituted oxazole derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. It is designed for researchers, scientists, and drug development professionals, presenting quantitative data, mechanistic insights, and detailed experimental protocols to support the rational design and evaluation of new oxazole-based drug candidates.

Anticancer Activity

Oxazole derivatives have surfaced as a particularly promising class of anticancer agents, displaying potent activity against a diverse range of cancer cell lines, including those that are multidrug-resistant.[1][7] Their mechanisms of action are varied, frequently targeting critical pathways involved in the proliferation, survival, and metastasis of cancer cells.[7] Many derivatives have demonstrated remarkable potencies, with IC50 values extending into the nanomolar range.[8][9][10]

Mechanisms of Action

The anticancer effects of oxazole derivatives are linked to their capacity to modulate multiple cellular targets. Key mechanisms involve the inhibition of critical signaling proteins and enzymes that are essential for tumor growth and survival.[1]

  • Tubulin Polymerization Inhibition : Microtubules are dynamic polymers crucial for cell division. Certain oxazole derivatives can bind to tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.[8][11][12]

  • Kinase Signaling Inhibition : A primary mechanism is the inhibition of receptor tyrosine kinases (RTKs). By blocking the ATP-binding sites of these kinases, oxazole derivatives can halt downstream signaling cascades essential for cell proliferation and survival.[1]

  • STAT3 Pathway Inhibition : The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many types of cancer, promoting the expression of genes involved in proliferation and survival.[1] Specific oxazole derivatives have been identified as inhibitors of the STAT3 pathway, which is a key strategy in cancer therapy.[1][8][11]

  • Other Targets : Oxazole derivatives also engage with other critical cellular machinery. These targets include DNA topoisomerases, G-quadruplex DNA structures, protein kinases, and histone deacetylases (HDACs).[8][9][10][11]

Signaling Pathway Visualization

cluster_0 Oxazole Derivative Action on Tubulin Oxazole Oxazole Derivative Tubulin α/β-Tubulin Dimers Oxazole->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Arrest G2/M Phase Arrest Tubulin->Arrest Inhibition of Polymerization Microtubule->Tubulin Depolymerization Apoptosis Apoptosis Arrest->Apoptosis cluster_workflow MIC Determination Workflow A Prepare Serial Dilutions of Oxazole Compound in 96-well plate C Inoculate Wells with Microbial Suspension A->C B Prepare Microbial Inoculum (0.5 McFarland Standard) B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F cluster_cox COX-2 Inhibition Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2 COX-2 Enzyme Stimuli->COX2 Induces Expression PGs Prostaglandins COX2->PGs Catalyzes Conversion Of AA Arachidonic Acid AA->COX2 Inflammation Pain, Fever, Inflammation PGs->Inflammation Oxazole Oxazole Derivative Oxazole->COX2 Inhibits

References

The Therapeutic Potential of the Oxazole Scaffold: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the therapeutic potential of the oxazole scaffold. The information contained herein is intended for research and development purposes only and does not constitute medical advice. The specific compound 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one has limited publicly available research on its therapeutic applications; therefore, this guide focuses on the broader class of oxazole derivatives to illustrate the potential of the core structure.

Introduction

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse chemical modifications, leading to a broad spectrum of biological activities. Oxazole derivatives have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the therapeutic applications of oxazole-containing compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are provided to facilitate further research and development in this promising area.

Anticancer Applications of Oxazole Derivatives

Oxazole-containing compounds have emerged as a significant class of anticancer agents, exhibiting potent activity against a wide range of cancer cell lines, including those with multidrug resistance.[1] Their mechanisms of action are diverse, targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.[2][3]

Quantitative Data: Anticancer Activity of Oxazole Derivatives

The following table summarizes the in vitro cytotoxic activity of selected oxazole derivatives against various cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound IDCancer Cell LineIC50 (µM)Reference
Oxazole Sulfonamide 16 Leukemia0.0488[4]
2-methyl-4,5-disubstituted oxazole 4g Various Cancer Cell Lines0.00035 - 0.0046[5]
2-methyl-4,5-disubstituted oxazole 4i Various Cancer Cell Lines0.0005 - 0.0202[5]
1,3-oxazole derivative Hep-2 (Larynx Carcinoma)60.2[6]
2-chloropyridine derivative with 1,3,4-oxadiazole 1 SGC-7901 (Gastric Cancer)1.61 µg/mL[7]
2-chloropyridine derivative with 1,3,4-oxadiazole 2 SGC-7901 (Gastric Cancer)2.56 µg/mL[7]
Quinoline-1,3,4-oxadiazole conjugate 8 HepG2 (Liver Cancer)1.2[7]
Quinoline-1,3,4-oxadiazole conjugate 9 HepG2 (Liver Cancer)0.8[7]
CHK9 (oxadiazole conjugated indazole) Lung Cancer Cells4.8 - 5.1[8]
1,2,4-triazole/1,3,4-oxadiazole derivative 12d MCF7 (Breast Cancer)1.5[9]
Key Mechanisms of Anticancer Action

1. Tubulin Polymerization Inhibition:

A significant number of oxazole derivatives exert their anticancer effects by disrupting microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization into microtubules. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[4][5][6][10][11]

Tubulin_Inhibition Oxazole_Derivative Oxazole Derivative Tubulin_Dimers α/β-Tubulin Dimers Oxazole_Derivative->Tubulin_Dimers Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Oxazole_Derivative->Microtubule_Polymerization Inhibits Tubulin_Dimers->Microtubule_Polymerization Microtubule Microtubule Microtubule_Polymerization->Microtubule Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of Tubulin Polymerization Inhibition by Oxazole Derivatives.

2. STAT3 Signaling Pathway Inhibition:

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation and survival.[12][13] Certain oxazole derivatives have been shown to inhibit the STAT3 signaling pathway, leading to decreased expression of anti-apoptotic proteins and induction of apoptosis.[8][12][14]

STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Transcription Gene Transcription (e.g., Bcl-xL, Cyclin D1) Nucleus->Gene_Transcription Proliferation_Survival Cell Proliferation & Survival Gene_Transcription->Proliferation_Survival Oxazole_Derivative Oxazole Derivative Oxazole_Derivative->STAT3 Inhibits Dimerization

Inhibition of the STAT3 Signaling Pathway by Oxazole Derivatives.
Experimental Protocols: Anticancer Activity Assays

1. MTT Cytotoxicity Assay:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Maintain human cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the oxazole derivative (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[15]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Oxazole Derivative (various concentrations) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance End End Read_Absorbance->End

Experimental Workflow for the MTT Cytotoxicity Assay.

2. Tubulin Polymerization Assay:

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PIPES buffer), and GTP.

  • Compound Addition: Add the oxazole derivative at various concentrations to the reaction mixture. A known tubulin inhibitor (e.g., colchicine) and a vehicle control should be included.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The absorbance increases as tubulin polymerizes.

  • Data Analysis: Calculate the percentage of inhibition of tubulin polymerization for each compound concentration and determine the IC50 value.[4][16]

Antimicrobial Applications of Oxazole Derivatives

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents.[15] Oxazole derivatives have demonstrated promising activity against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity of Oxazole Derivatives

The following table summarizes the in vitro antimicrobial activity of selected oxazole derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation).

Compound IDMicroorganismMIC (µg/mL)Reference
Oxazole derivative 1e Staphylococcus epidermidis 75656.2[17]
Oxazole derivative 1e Escherichia coli ATCC 2592228.1[17]
Oxazole derivative 1e Candida albicans 12814[17]
Oxazole derivative 3a Pseudomonas aeruginosa ATCC 2785314[17]
Oxazole derivative 4a Candida albicans 12814[17]
Oxadiazole derivative 4a Methicillin-Resistant Staphylococcus aureus62[18]
Oxadiazole derivative 4b Methicillin-Resistant Staphylococcus aureus62[18]
Oxadiazole derivative 4c Methicillin-Resistant Staphylococcus aureus62[18]
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.[19]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the oxazole derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.[2][20][21]

Anti-inflammatory Applications of Oxazole Derivatives

Chronic inflammation is a key contributor to various diseases. Oxazole derivatives have shown potential as anti-inflammatory agents by modulating key inflammatory pathways.[22][23]

Quantitative Data: Anti-inflammatory Activity of Oxazole Derivatives

The following table summarizes the in vivo anti-inflammatory activity of selected oxazole derivatives in a carrageenan-induced rat paw edema model.

Compound IDDose (mg/kg)% Inhibition of Edema (at 4 hours)Reference
Oxazole derivative A1 10035.38[22]
Indomethacin (Standard) 4045.86[22]
Flurbiprofen-oxadiazole 10 Not specified83.33 (at 2 hours)[24]
Flurbiprofen-oxadiazole 3 Not specified66.66 (at 2 hours)[24]
Flurbiprofen-oxadiazole 5 Not specified55.55 (at 2 hours)[24]
Oxadiazole-benzathiazole 3a1 20076.19[25]
Oxadiazole-benzathiazole 3a2 20081.91[25]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[22]

  • Animals: Use adult rats (e.g., Wistar or Sprague-Dawley).

  • Grouping: Divide the animals into groups: control, standard (e.g., indomethacin), and test groups (receiving different doses of the oxazole derivative).

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[22][24]

Synthesis of Bioactive Oxazole Derivatives

Several synthetic methods are available for the preparation of the oxazole ring. The choice of method depends on the desired substitution pattern.

General Synthetic Protocol: Robinson-Gabriel Synthesis

This method involves the cyclodehydration of a 2-acylamino-ketone.[2]

  • Starting Material: Begin with a 2-acylamino-ketone.

  • Cyclodehydration: Treat the 2-acylamino-ketone with a dehydrating agent such as sulfuric acid or phosphorus pentoxide.

  • Reaction Conditions: The reaction is typically heated to drive the cyclization.

  • Work-up: After the reaction is complete, the mixture is cooled and poured into water. The product is then extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the desired oxazole derivative.[2]

Robinson_Gabriel_Synthesis Acylamino_Ketone 2-Acylamino-ketone Cyclodehydration Cyclodehydration Acylamino_Ketone->Cyclodehydration Dehydrating_Agent Dehydrating Agent (e.g., H2SO4) Dehydrating_Agent->Cyclodehydration Heat Heat Heat->Cyclodehydration Oxazole Oxazole Derivative Cyclodehydration->Oxazole Purification Purification Oxazole->Purification

General Workflow for the Robinson-Gabriel Synthesis of Oxazoles.

Conclusion

The oxazole scaffold represents a versatile and valuable core structure in the design and development of novel therapeutic agents. The diverse biological activities exhibited by oxazole derivatives, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore their significant potential in addressing unmet medical needs. This technical guide has provided a comprehensive overview of the current state of research, including quantitative data, detailed experimental protocols, and key signaling pathways. It is anticipated that continued exploration of the chemical space around the oxazole nucleus will lead to the discovery of new and improved drug candidates with enhanced efficacy and safety profiles.

References

Technical Guide on the Safety and Handling of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one (CAS No. 23012-25-1). A complete, verified Safety Data Sheet (SDS) for this specific compound is not publicly available. Therefore, much of the detailed hazard information presented here is extrapolated from data on structurally similar compounds. All laboratory work should be conducted under the supervision of a qualified professional and in accordance with institutional and regulatory safety protocols.

Chemical and Physical Properties

This compound is a specialty chemical used in research and development.[1][2][3] Its known physical and chemical properties are summarized below.

PropertyValueReference(s)
CAS Number 23012-25-1[4]
Molecular Formula C₇H₉NO₂[4]
Molecular Weight 139.16 g/mol [4]
Melting Point 56-59 °C[4]
Boiling Point 162-164 °C at 785 torr[4]
Appearance Not specified (likely a solid at room temperature)
Purity Typically >97% for research grades

Hazard Identification and Classification

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

alt text

Safe Handling and Storage

3.1. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[6]

  • Respiratory Protection: If handling as a powder or if dusts are generated, use a NIOSH-approved respirator.[6]

3.2. Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood.

3.3. Storage

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures

The following first aid measures are based on general procedures for chemical irritants.[5][8]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[6]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Fire and Accidental Release Measures

5.1. Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: Emits toxic fumes under fire conditions.

5.2. Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.1. Avoid breathing dust or vapors.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.

Toxicological Information

Specific quantitative toxicological data such as LD50 (oral, dermal) and LC50 (inhalation) for this compound are not available in the public domain. The oxazole moiety is a common scaffold in many biologically active compounds with a wide range of activities.[9] However, without specific studies on this compound, a detailed toxicological profile cannot be provided.

Experimental Protocols and Methodologies

Detailed experimental protocols for the safety and handling of this compound are not publicly available. Standard laboratory procedures for handling chemical irritants should be followed. This includes conducting a thorough risk assessment before beginning any new experimental work.

The following diagram illustrates a general workflow for handling a potentially hazardous chemical compound in a research setting.

G General Workflow for Handling Chemical Irritants A Risk Assessment B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B Identify Hazards C Work in a Ventilated Area (e.g., Fume Hood) B->C Prepare Workspace D Weighing and Handling of Compound C->D E Experimental Procedure D->E F Decontamination of Work Area and Equipment E->F After Experiment G Proper Waste Disposal F->G H Doff PPE and Wash Hands G->H

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Use by Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the synthesis of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one, a substituted oxazole of interest in medicinal chemistry and drug development. The described methodology is a robust and efficient two-step process commencing with the chlorination of pentane-2,4-dione to yield the key intermediate, 3-chloro-2,4-pentanedione. This is followed by a cyclocondensation reaction with acetamide to afford the target compound. This document outlines detailed experimental procedures, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

Substituted oxazoles are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their utility stems from their ability to act as bioisosteres for amide and ester functionalities, thereby influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The title compound, this compound, possesses a functionality pattern that makes it a valuable building block for the synthesis of more complex molecular architectures. The presented synthetic protocol is based on the well-established Hantzsch-type synthesis of oxazoles from α-haloketones and amides, offering a reliable and scalable route to this important intermediate.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step sequence. The first step involves the synthesis of the α-haloketone intermediate, 3-chloro-2,4-pentanedione, via the chlorination of pentane-2,4-dione. The second step is the cyclocondensation of this intermediate with acetamide to form the desired oxazole ring.

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Cyclocondensation start Starting Materials pentanedione Pentane-2,4-dione start->pentanedione sulfuryl_chloride Sulfuryl Chloride start->sulfuryl_chloride acetamide Acetamide start->acetamide reaction1 Reaction pentanedione->reaction1 Dichloromethane sulfuryl_chloride->reaction1 reaction2 Reaction acetamide->reaction2 Ethanol chloro_pentanedione Intermediate: 3-Chloro-2,4-pentanedione chloro_pentanedione->reaction2 target_compound Target Compound: This compound reaction1->chloro_pentanedione Stir at RT reaction2->target_compound Reflux

Figure 1. Synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents were of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 3-Chloro-2,4-pentanedione

Procedure:

  • To a solution of pentane-2,4-dione (1.0 eq) in dichloromethane, add sulfuryl chloride (1.0 eq) dropwise at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction to completion by TLC.

  • Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain 3-chloro-2,4-pentanedione as a clear liquid.

Step 2: Synthesis of this compound

Procedure:

  • In a round-bottom flask, dissolve 3-chloro-2,4-pentanedione (1.0 eq) and acetamide (1.2 eq) in ethanol.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Data Presentation

Reagent and Product Data
Compound NameStarting Material / ProductMolecular FormulaMolecular Weight ( g/mol )Role
Pentane-2,4-dioneStarting MaterialC₅H₈O₂100.12Precursor for α-haloketone
Sulfuryl ChlorideReagentSO₂Cl₂134.97Chlorinating agent
AcetamideStarting MaterialC₂H₅NO59.07Nitrogen and C2-methyl source
3-Chloro-2,4-pentanedioneIntermediateC₅H₇ClO₂134.56α-haloketone intermediate
This compoundFinal ProductC₇H₉NO₂139.15Target compound
Reaction Parameters and Yields
StepReaction TypeSolventTemperatureDuration (h)Typical Yield (%)
1ChlorinationDichloromethane0 °C to RT1275-85
2CyclocondensationEthanolReflux6-860-70
Physicochemical Properties of the Final Product
PropertyValue
AppearanceWhite to off-white solid
Melting Point57-59 °C
Boiling PointNot determined
SolubilitySoluble in methanol, ethanol, ethyl acetate, chloroform

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sulfuryl chloride is corrosive and reacts violently with water; handle with extreme care.

  • Dichloromethane is a suspected carcinogen; avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthetic protocol detailed in these application notes provides a reliable and efficient method for the preparation of this compound. The use of readily available starting materials and straightforward reaction conditions makes this procedure suitable for both small-scale laboratory synthesis and potential scale-up operations. The characterization data provided will aid researchers in confirming the identity and purity of the synthesized compound, facilitating its use in subsequent drug discovery and development efforts.

Synthesis of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one, a substituted oxazole of interest in medicinal chemistry and drug discovery. The synthetic strategy is centered around the well-established Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone intermediate. The protocol is divided into a multi-step synthesis commencing with the functionalization of a readily available starting material, 2,4-pentanedione, to introduce the necessary nitrogen functionality, followed by the construction of the oxazole ring.

The described methodology is robust and can be adapted for the synthesis of other polysubstituted oxazoles, which are prevalent scaffolds in many biologically active compounds. This protocol is intended for use by trained organic chemists in a laboratory setting. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Workflow

G cluster_0 Step 1: Synthesis of 3-Nitroso-2,4-pentanedione cluster_1 Step 2: Synthesis of 3-Amino-2,4-pentanedione cluster_2 Step 3: Synthesis of 3-Acetamido-2,4-pentanedione cluster_3 Step 4: Synthesis of this compound A 2,4-Pentanedione D Reaction Mixture A->D B Sodium Nitrite B->D C Acetic Acid C->D E 3-Nitroso-2,4-pentanedione D->E Nitrosation F 3-Nitroso-2,4-pentanedione H Reaction Mixture F->H G Sodium Dithionite G->H I 3-Amino-2,4-pentanedione H->I Reduction J 3-Amino-2,4-pentanedione M Reaction Mixture J->M K Acetic Anhydride K->M L Pyridine L->M N 3-Acetamido-2,4-pentanedione M->N Acetylation O 3-Acetamido-2,4-pentanedione Q Reaction Mixture O->Q P Concentrated Sulfuric Acid P->Q R This compound Q->R Robinson-Gabriel Cyclization

Figure 1. Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

StepReactant 1Molar Mass ( g/mol )Quantity (mmol)Reactant 2Molar Mass ( g/mol )Quantity (mmol)ProductMolar Mass ( g/mol )Theoretical Yield (g)
12,4-Pentanedione100.12100Sodium Nitrite69.001103-Nitroso-2,4-pentanedione129.1112.91
23-Nitroso-2,4-pentanedione129.1150Sodium Dithionite174.111203-Amino-2,4-pentanedione115.135.76
33-Amino-2,4-pentanedione115.1340Acetic Anhydride102.09483-Acetamido-2,4-pentanedione157.176.29
43-Acetamido-2,4-pentanedione157.1730Conc. H₂SO₄98.08CatalyticThis compound139.154.17

Experimental Protocols

Step 1: Synthesis of 3-Nitroso-2,4-pentanedione

Materials:

  • 2,4-Pentanedione (10.0 g, 100 mmol)

  • Sodium nitrite (7.59 g, 110 mmol)

  • Glacial acetic acid (50 mL)

  • Water (100 mL)

  • Ice bath

  • Magnetic stirrer and stir bar

  • 250 mL round-bottom flask

  • Separatory funnel

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2,4-pentanedione in 50 mL of glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve sodium nitrite in 100 mL of cold water.

  • Add the sodium nitrite solution dropwise to the stirred solution of 2,4-pentanedione over a period of 30-45 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1 hour. The solution will typically turn a deep blue or green color.

  • Pour the reaction mixture into a separatory funnel containing 200 mL of cold water and 100 mL of dichloromethane.

  • Shake the funnel vigorously and allow the layers to separate.

  • Extract the aqueous layer with two additional 50 mL portions of dichloromethane.

  • Combine the organic extracts and wash them with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-nitroso-2,4-pentanedione as a blue-green oil or solid. The crude product is often used in the next step without further purification.

Step 2: Synthesis of 3-Amino-2,4-pentanedione

Materials:

  • Crude 3-Nitroso-2,4-pentanedione (from Step 1, ~50 mmol)

  • Sodium dithionite (20.9 g, 120 mmol)

  • Water (200 mL)

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • 500 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a 500 mL Erlenmeyer flask, dissolve the crude 3-nitroso-2,4-pentanedione in 100 mL of water.

  • Cool the mixture in an ice bath.

  • Slowly add sodium dithionite in small portions to the stirred solution. The color of the solution should fade.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous solution with three 100 mL portions of dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-2,4-pentanedione as an oil or low-melting solid. This product is often unstable and should be used promptly in the next step.

Step 3: Synthesis of 3-Acetamido-2,4-pentanedione

Materials:

  • Crude 3-Amino-2,4-pentanedione (from Step 2, ~40 mmol)

  • Acetic anhydride (4.9 g, 48 mmol)

  • Pyridine (10 mL)

  • Dichloromethane (100 mL)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the crude 3-amino-2,4-pentanedione in 100 mL of dichloromethane in a 250 mL round-bottom flask.

  • Add 10 mL of pyridine to the solution.

  • Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.

  • After the addition, allow the reaction to warm to room temperature and stir for 4 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1 M HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude 3-acetamido-2,4-pentanedione.

  • The product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Step 4: Synthesis of this compound

Materials:

  • 3-Acetamido-2,4-pentanedione (4.72 g, 30 mmol)

  • Concentrated sulfuric acid (2 mL)

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Place 3-acetamido-2,4-pentanedione in a 100 mL round-bottom flask.

  • Cool the flask in an ice bath.

  • Slowly and carefully add 2 mL of concentrated sulfuric acid with stirring.

  • After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The reaction mixture will likely become viscous and may change color.

  • Carefully pour the reaction mixture onto 50 g of crushed ice in a beaker.

  • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous mixture with three 50 mL portions of ethyl acetate.

  • Combine the organic extracts and wash with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The final product, this compound, can be purified by column chromatography on silica gel (eluting with ethyl acetate/hexanes) or by distillation under reduced pressure.

Signaling Pathway Diagram

The synthesis of this compound does not directly involve a biological signaling pathway. The provided DOT script below illustrates the chemical transformation pathway.

G 2_4_Pentanedione 2,4-Pentanedione 3_Nitroso_2_4_pentanedione 3-Nitroso-2,4-pentanedione 2_4_Pentanedione->3_Nitroso_2_4_pentanedione NaNO₂, AcOH 3_Amino_2_4_pentanedione 3-Amino-2,4-pentanedione 3_Nitroso_2_4_pentanedione->3_Amino_2_4_pentanedione Na₂S₂O₄ 3_Acetamido_2_4_pentanedione 3-Acetamido-2,4-pentanedione 3_Amino_2_4_pentanedione->3_Acetamido_2_4_pentanedione Ac₂O, Pyridine Final_Product This compound 3_Acetamido_2_4_pentanedione->Final_Product Conc. H₂SO₄ (Robinson-Gabriel)

Figure 2. Chemical synthesis pathway.

The Synthesis of Oxazoles from Diketones and Amides: A Versatile Tool in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-OX-2025

Introduction

The oxazole moiety is a cornerstone in modern drug discovery, appearing as a critical structural component in a wide array of therapeutic agents. Its prevalence is attributed to its unique electronic properties, ability to engage in hydrogen bonding, and its role as a bioisosteric replacement for other functional groups, such as amides and esters. The synthesis of substituted oxazoles is, therefore, of paramount importance to researchers in medicinal chemistry and drug development. One of the elegant and efficient methods for constructing the oxazole core is through the condensation reaction of diketones with amides or their precursors. This application note provides a detailed overview of this reaction, including its mechanism, experimental protocols, and applications in the synthesis of pharmaceutically relevant compounds.

Reaction Overview

The formation of oxazoles from diketones and amides, particularly 1,2-diketones, offers a direct route to highly substituted oxazole rings. The general transformation involves the condensation of an amide with a 1,2-diketone, followed by a cyclization and dehydration step to yield the aromatic oxazole ring. This reaction can be facilitated by various means, including acid catalysis and electrochemical methods. The versatility of this approach allows for the introduction of a wide range of substituents on the oxazole core by simply varying the starting diketone and amide.

Reaction Mechanism

The reaction between a 1,2-diketone and a primary amide to form a 2,4,5-trisubstituted oxazole generally proceeds through the initial formation of an imine intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final oxazole product.

The key steps are as follows:

  • Condensation: The amino group of the amide nucleophilically attacks one of the carbonyl carbons of the 1,2-diketone.

  • Iminium Ion Formation and Deprotonation: Loss of water from the initial adduct leads to the formation of an iminium ion, which is then deprotonated to form an enamine intermediate.

  • Tautomerization and Cyclization: The enamine tautomerizes to an enol, which then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group to form a five-membered heterocyclic intermediate.

  • Dehydration: The final step involves the elimination of a molecule of water from the cyclic intermediate to afford the aromatic oxazole ring.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1_diketone R¹-C(=O)-C(=O)-R² (1,2-Diketone) imine Imine Intermediate R1_diketone->imine + Amide, -H₂O R3_amide R³-C(=O)-NH₂ (Amide) R3_amide->imine enol Enol Intermediate imine->enol Tautomerization cyclized Cyclized Intermediate enol->cyclized Intramolecular Cyclization oxazole 2,4,5-Trisubstituted Oxazole cyclized->oxazole Dehydration (-H₂O) experimental_workflow prep 1. Prepare Electrolyte Solution (Diketone, Amine, Electrolyte, Solvent) electro 2. Perform Electrolysis (Constant Current, Room Temperature) prep->electro monitor 3. Monitor Reaction (TLC) electro->monitor workup 4. Solvent Evaporation monitor->workup extract 5. Extraction (Ethyl Acetate, Water, Brine) workup->extract dry 6. Drying and Concentration extract->dry purify 7. Purification (Column Chromatography) dry->purify char 8. Characterization (NMR, MS) purify->char

Application Note and Protocol for the Purification of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one, also known as 5-acetyl-2,4-dimethyloxazole, is a heterocyclic ketone that serves as a valuable building block in medicinal chemistry and drug discovery. The oxazole scaffold is present in numerous biologically active compounds. Following the synthesis of this compound, effective purification is crucial to remove impurities such as starting materials, byproducts, and reagents, ensuring the integrity of subsequent biological assays and chemical transformations. Column chromatography is a robust and widely used technique for the purification of such moderately polar organic compounds.

This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology described herein is based on general principles for the purification of oxazole derivatives and can be adapted for similar compounds.

Data Presentation

Successful purification of this compound by column chromatography is dependent on the careful selection of chromatographic conditions. The following table summarizes the key parameters and expected outcomes for the purification process. It is important to note that optimal conditions should be determined by preliminary Thin Layer Chromatography (TLC) analysis of the crude reaction mixture.

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)Standard grade silica gel is typically effective. For faster separations (flash chromatography), smaller particle size silica is recommended.
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientA gradient elution is recommended to ensure good separation of the target compound from both less polar and more polar impurities.
Initial Eluent Composition 95:5 to 90:10 (Hexane:Ethyl Acetate)Start with a low polarity mobile phase to elute non-polar byproducts.
Final Eluent Composition 70:30 to 50:50 (Hexane:Ethyl Acetate)Gradually increase the polarity to elute the desired product.
Target Rf Value (TLC) 0.25 - 0.35The ideal Rf in the collection solvent system for good separation on the column.
Sample Loading Dry or Wet LoadingDry loading is preferred for samples that are not readily soluble in the initial eluent.
Column Dimensions Dependent on sample sizeA general guideline is a 40:1 to 100:1 ratio of silica gel to crude product by weight.
Purity Assessment TLC, HPLC, 1H NMRPurity of the collected fractions should be confirmed by appropriate analytical techniques.

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound.

1. Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

2. Procedure:

2.1. Thin Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude mixture onto a TLC plate.

  • Develop the TLC plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3) to determine the optimal eluent composition that provides an Rf value of approximately 0.25-0.35 for the target compound and good separation from impurities.

  • Visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate).

2.2. Column Preparation:

  • Select a glass column of appropriate size based on the amount of crude material.

  • Secure the column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.

  • Once the silica has settled, drain the excess solvent until the solvent level is just above the top of the silica bed.

2.3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully add the solution to the top of the column using a pipette.

  • Dry Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

  • After loading, add a thin layer of sand on top of the sample to prevent disturbance.

2.4. Elution and Fraction Collection:

  • Carefully add the initial eluent to the top of the column, ensuring not to disturb the sand layer.

  • Open the stopcock and begin collecting the eluent in fractions.

  • Maintain a constant flow rate. A slight pressure can be applied to the top of the column to accelerate the elution (flash chromatography).

  • Gradually increase the polarity of the mobile phase according to the TLC analysis (e.g., from 95:5 to 90:10, then 80:20 hexane/ethyl acetate).

  • Monitor the elution process by collecting small aliquots from the fractions and analyzing them by TLC.

2.5. Product Isolation:

  • Identify the fractions containing the pure this compound based on the TLC analysis.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Confirm the purity and identity of the final product using analytical techniques such as HPLC and 1H NMR.

Visualization

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis of Crude Column_Prep Column Packing TLC->Column_Prep Determine Eluent Sample_Loading Sample Loading Column_Prep->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_TLC TLC Analysis of Fractions Fraction_Collection->Fraction_TLC Pooling Pooling of Pure Fractions Fraction_TLC->Pooling Identify Pure Fractions Evaporation Solvent Evaporation Pooling->Evaporation Final_Analysis Purity & Identity Confirmation Evaporation->Final_Analysis Pure_Product Pure Product Final_Analysis->Pure_Product Crude_Sample Crude this compound Crude_Sample->TLC Crude_Sample->Sample_Loading

Caption: Workflow for the purification of this compound.

Logical Relationship Diagram:

G cluster_problem Potential Issues cluster_cause Possible Causes cluster_solution Solutions Poor_Sep Poor Separation Wrong_Eluent Incorrect Eluent Polarity Poor_Sep->Wrong_Eluent Overloading Column Overloading Poor_Sep->Overloading No_Elution Compound Does Not Elute No_Elution->Wrong_Eluent Insoluble Compound Insoluble in Eluent No_Elution->Insoluble Low_Yield Low Recovery Low_Yield->Overloading Decomposition Compound Degradation on Silica Low_Yield->Decomposition Optimize_Eluent Optimize Eluent via TLC Wrong_Eluent->Optimize_Eluent Increase_Polarity Increase Eluent Polarity Wrong_Eluent->Increase_Polarity Reduce_Load Reduce Sample Load Overloading->Reduce_Load Use_Deactivated_Silica Use Deactivated Silica/Alumina Decomposition->Use_Deactivated_Silica Dry_Load Use Dry Loading Technique Insoluble->Dry_Load

Caption: Troubleshooting guide for column chromatography purification.

Application Notes and Protocols for the Crystallization of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the crystallization of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one, a key intermediate in pharmaceutical synthesis. The following methods are based on established crystallization techniques for small organic molecules and can be adapted to obtain single crystals suitable for X-ray diffraction or to achieve high purity material.

Physical Properties:

PropertyValue
Molecular FormulaC₇H₉NO₂
Molecular Weight139.15 g/mol
Melting Point56-59°C[1]
AppearanceSolid (form may vary)

Crystallization Methods Overview

The selection of an appropriate crystallization method is crucial for obtaining high-quality crystals. The choice of solvent is a critical factor influencing crystal growth, morphology, and purity.[2] Below is a summary of common crystallization techniques applicable to this compound.

Table 1: Comparison of Crystallization Methods

MethodPrincipleTypical SolventsTemperatureTime ScaleKey Advantages
Slow Evaporation Gradual removal of solvent from a saturated solution to induce crystallization.[2][3]Volatile solvents in which the compound is soluble (e.g., Dichloromethane, Acetone, Ethyl Acetate, Hexane, Ethanol).Room Temperature or slightly below.Days to weeks.Simple setup, good for initial screening.
Vapor Diffusion A solution of the compound is exposed to the vapor of a less soluble "anti-solvent," slowly decreasing the solubility and promoting crystal growth.[2]A solvent in which the compound is soluble, paired with a miscible, more volatile anti-solvent (e.g., Chloroform/Hexane, Toluene/Hexane).Room Temperature.Days to weeks.Excellent for small quantities, produces high-quality crystals.[2]
Solvent Layering A layer of a less dense anti-solvent is carefully added on top of a solution of the compound, allowing for slow diffusion and crystallization at the interface.[2]A dense solvent for the compound, layered with a less dense, miscible anti-solvent (e.g., Dichloromethane/Hexane).Room Temperature.Days to weeks.Good control over crystal growth rate.
Cooling Crystallization A saturated solution of the compound in a suitable solvent is prepared at an elevated temperature and then slowly cooled to induce crystallization.[4][5]Solvents with a significant temperature-dependent solubility for the compound (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexane mixtures).From boiling point of the solvent down to 0-4°C.Hours to days.Effective for purification of larger quantities.[5]

Experimental Protocols

Protocol 1: Slow Evaporation

This method is straightforward and effective for screening a variety of solvents to find suitable crystallization conditions.[2]

Materials:

  • This compound

  • Selection of volatile solvents (e.g., Dichloromethane, Acetone, Ethyl Acetate, Hexane, Ethanol)

  • Small vials (e.g., 2-4 mL) with loose-fitting caps or parafilm with pinholes

  • Analytical balance

  • Spatula

Procedure:

  • Weigh a small amount of this compound (e.g., 5-10 mg) into a clean vial.

  • Add a solvent dropwise until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Cover the vial with a cap that is not airtight or with parafilm perforated with a few small holes to allow for slow evaporation.

  • Place the vial in a vibration-free location at room temperature.

  • Monitor the vial periodically for crystal growth. This may take several days to weeks.

Workflow for Slow Evaporation:

Slow_Evaporation A Dissolve Compound in a Volatile Solvent B Cover Vial to Allow Slow Evaporation A->B Saturated Solution C Incubate in a Vibration-Free Environment B->C D Monitor for Crystal Formation C->D Days to Weeks E Harvest Crystals D->E Crystals Formed

Workflow for the slow evaporation crystallization method.
Protocol 2: Vapor Diffusion

Vapor diffusion is a highly effective method for growing high-quality single crystals from small amounts of material.[2]

Materials:

  • This compound

  • A "good" solvent in which the compound is soluble (e.g., Chloroform, Toluene)

  • A volatile "anti-solvent" in which the compound is poorly soluble but is miscible with the "good" solvent (e.g., Hexane, Pentane)

  • A small inner vial and a larger outer vial with a sealed cap

  • Syringe and needle

Procedure:

  • Prepare a concentrated solution of this compound in the "good" solvent in the small inner vial.

  • Place the inner vial inside the larger outer vial.

  • Add the "anti-solvent" to the outer vial, ensuring the level is below the top of the inner vial.

  • Seal the outer vial tightly. The vapor of the more volatile anti-solvent will slowly diffuse into the solution in the inner vial.

  • As the anti-solvent vapor dissolves in the solution, the solubility of the compound decreases, leading to slow crystallization.

  • Place the setup in a stable, vibration-free environment and monitor for crystal growth over several days to weeks.

Workflow for Vapor Diffusion:

Vapor_Diffusion A Prepare Concentrated Solution in 'Good' Solvent (Inner Vial) B Place Inner Vial in Outer Vial Containing 'Anti-Solvent' A->B C Seal the Outer Vial B->C D Anti-Solvent Vapor Diffuses into the Solution C->D Incubation E Compound Solubility Decreases, Crystals Form D->E Slow Saturation F Harvest Crystals E->F Crystals Grown

Workflow for the vapor diffusion crystallization method.
Protocol 3: Cooling Crystallization (Recrystallization)

This is a classic technique for purifying solid organic compounds.[4][5]

Materials:

  • Crude this compound

  • A solvent or solvent mixture with high solubility for the compound at elevated temperatures and low solubility at low temperatures (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexane)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate.

  • As the solution cools, the solubility of the compound will decrease, and crystals will begin to form.[4]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum.

Workflow for Cooling Crystallization:

Cooling_Crystallization A Dissolve Compound in Minimum Hot Solvent B Slowly Cool to Room Temperature A->B Saturated Hot Solution C Induce Further Crystallization in Ice Bath B->C Crystal Nucleation and Growth D Collect Crystals by Vacuum Filtration C->D E Wash Crystals with Cold Solvent D->E F Dry Crystals E->F

Workflow for the cooling crystallization (recrystallization) method.

Troubleshooting and Considerations

  • Solvent Selection: The choice of solvent is paramount. Ideal solvents will exhibit moderate solubility for the compound. If the compound is too soluble, crystallization may not occur. If it is insoluble, it cannot be crystallized. Solvent pairs (a good solvent and an anti-solvent) are often effective.

  • Purity of the Compound: Impurities can inhibit crystallization or affect crystal quality. It may be necessary to purify the compound by other means (e.g., column chromatography) before attempting crystallization.

  • Nucleation: Sometimes, crystallization needs to be induced. This can be achieved by scratching the inside of the vial with a glass rod or by adding a seed crystal of the compound.

  • Rate of Cooling/Evaporation: Slower rates generally lead to larger and higher quality crystals.[6] Rapid cooling or evaporation tends to produce smaller or less ordered crystals.

References

Application Notes and Protocols for the NMR Characterization of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of the heterocyclic compound 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one. This document includes predicted spectral data, comprehensive experimental protocols for sample preparation and spectral acquisition, and a workflow diagram for the characterization process.

Introduction

This compound is a substituted oxazole, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. Elucidation of its chemical structure is fundamental for quality control, reaction monitoring, and for understanding its chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural determination of organic molecules. This note details the expected ¹H and ¹³C NMR spectral characteristics and provides standardized protocols for their acquisition.

Predicted NMR Spectral Data

The expected proton and carbon environments for this compound are illustrated below:

Chemical structure of this compound with atom numbering for NMR

Figure 1. Chemical structure of this compound with atom numbering.

The predicted ¹H and ¹³C NMR chemical shifts are summarized in the tables below. These predictions are based on established chemical shift ranges for similar functional groups and heterocyclic systems.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons (Atom Number)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (6)~2.5Singlet3H
CH₃ (7)~2.4Singlet3H
CH₃ (8)~2.6Singlet3H

Note: The exact chemical shifts of the two methyl groups on the oxazole ring (positions 2 and 4) may be very close and could potentially overlap.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon (Atom Number)Predicted Chemical Shift (δ, ppm)
C=O (5)~190-195
C2~160-165
C4~150-155
C5~125-130
CH₃ (6)~25-30
CH₃ (7)~10-15
CH₃ (8)~15-20

Experimental Protocols

The following protocols provide a standardized methodology for the preparation of samples and the acquisition of high-quality ¹H and ¹³C NMR spectra.

Sample Preparation Protocol
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other potential solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (typically at 0 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition Protocol

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is recommended for good spectral resolution.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): A range of 0-12 ppm is generally adequate for most organic molecules.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A range of 0-220 ppm is standard for ¹³C NMR.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and integration to assign the signals to the corresponding protons and carbons in the molecule.

Logical Workflow for NMR Characterization

The following diagram illustrates the logical workflow from sample preparation to final structural elucidation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Structure Elucidation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (1H) calibration->integration assignment Signal Assignment calibration->assignment integration->assignment structure Confirm Structure assignment->structure

Caption: Workflow for NMR characterization of small molecules.

This comprehensive guide provides the necessary information for the successful ¹H and ¹³C NMR characterization of this compound, facilitating its identification and structural verification in a research and development setting.

Application Notes and Protocols for the Analysis of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one by FT-IR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) for the characterization of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one. This document includes experimental protocols, expected data, and visual representations of the analytical workflow and molecular fragmentation.

Introduction

This compound is a heterocyclic compound containing an oxazole ring, a structure of interest in medicinal chemistry and drug development. Accurate structural elucidation and purity assessment are critical for its application. FT-IR spectroscopy provides information about the functional groups present in the molecule, while mass spectrometry determines the molecular weight and provides structural information through fragmentation analysis.

FT-IR Spectroscopy Analysis

FT-IR spectroscopy is a valuable tool for identifying the characteristic functional groups within this compound. The infrared spectrum reveals absorption bands corresponding to specific vibrational modes of the molecule's chemical bonds.

Predicted FT-IR Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound based on the analysis of its functional groups and data from related oxazole compounds.[1][2][3][4]

Wavenumber (cm⁻¹)IntensityAssignment
~3120-3150MediumC-H stretching (oxazole ring)
~2950-3000MediumC-H stretching (methyl groups)
~1680-1700StrongC=O stretching (acetyl group)
~1600-1650Medium-StrongC=N stretching (oxazole ring)
~1500-1580MediumC=C stretching (oxazole ring)
~1350-1370MediumC-H bending (methyl groups)
~1100-1200StrongC-O-C stretching (oxazole ring)
Experimental Protocol for FT-IR Analysis

This protocol outlines the steps for acquiring an FT-IR spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • This compound sample (solid)

  • Spatula

  • FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.

    • Record a background spectrum. This will subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the ATR crystal.

  • Sample Application:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

    • Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • Perform an ATR correction if the software allows.

    • Label the significant peaks in the spectrum.

  • Cleaning:

    • Retract the pressure arm and carefully remove the sample from the crystal using a spatula.

    • Clean the ATR crystal thoroughly with a lint-free wipe soaked in the cleaning solvent.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it can confirm the molecular weight and provide structural information through the analysis of its fragmentation pattern. The molecular formula of the compound is C₇H₉NO₂, corresponding to a molecular weight of 139.15 g/mol .[5]

Predicted Mass Spectrometry Data

The following table summarizes the predicted major fragments for this compound under electron ionization (EI) conditions. The fragmentation pattern of oxazoles often involves cleavage of the heterocyclic ring.[6][7]

m/zProposed Fragment Ion
139[M]⁺ (Molecular Ion)
124[M - CH₃]⁺
96[M - CH₃CO]⁺
82[C₄H₄NO]⁺
43[CH₃CO]⁺ (Base Peak)
Experimental Protocol for Mass Spectrometry Analysis

This protocol describes the general procedure for analyzing this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with Electron Ionization (EI).

Materials:

  • This compound sample

  • Suitable solvent (e.g., dichloromethane, ethyl acetate)

  • Vials and micropipettes

  • GC-MS instrument

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.

  • Instrument Setup:

    • Set the GC parameters:

      • Injector Temperature: 250 °C

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.

    • Set the MS parameters:

      • Ionization Mode: Electron Ionization (EI)

      • Ionization Energy: 70 eV

      • Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular ion (e.g., 200 amu).

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

  • Injection:

    • Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

  • Data Acquisition:

    • Start the data acquisition. The sample will be separated by the GC column and then introduced into the mass spectrometer.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the obtained spectrum with a library of mass spectra (if available) or interpret the fragmentation pattern to confirm the structure.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the FT-IR and MS analysis of this compound.

G cluster_0 Sample Preparation cluster_1 FT-IR Analysis cluster_2 GC-MS Analysis cluster_3 Data Interpretation Sample This compound SolidSample Solid Sample Sample->SolidSample For FT-IR SolutionSample Sample in Solvent Sample->SolutionSample For GC-MS FTIR FT-IR Spectrometer (ATR) SolidSample->FTIR GCMS GC-MS System (EI) SolutionSample->GCMS FTIR_Data FT-IR Spectrum FTIR->FTIR_Data FTIR_Interpretation Functional Group Identification FTIR_Data->FTIR_Interpretation MS_Data Mass Spectrum GCMS->MS_Data MS_Interpretation Molecular Weight Confirmation & Fragmentation Analysis MS_Data->MS_Interpretation Final_Report Analytical Report FTIR_Interpretation->Final_Report MS_Interpretation->Final_Report

Caption: Experimental workflow for FT-IR and MS analysis.

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

G mol [C₇H₉NO₂]⁺ m/z = 139 Molecular Ion frag1 [C₆H₆NO₂]⁺ m/z = 124 mol->frag1 - CH₃ frag4 [C₂H₃O]⁺ m/z = 43 Base Peak mol->frag4 - C₅H₆NO frag2 [C₅H₇NO]⁺ m/z = 97 frag1->frag2 - C₂H₂O frag3 [C₄H₄NO]⁺ m/z = 82 frag2->frag3 - CH₃

Caption: Proposed MS fragmentation of the target molecule.

References

Application Notes and Protocols: 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one as a Covalent Chemical Probe for Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The field of chemical proteomics utilizes small-molecule probes to study protein function, interactions, and drug-target engagement in complex biological systems.[1][2][3] Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that employs covalent probes to selectively label and identify active enzymes within the proteome.[4][5][6] This document outlines a hypothetical application of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one as a novel covalent chemical probe for the exploration of enzyme activity.

Based on the known reactivity of the oxazolone ring, which can undergo nucleophilic attack and ring-opening, we propose its use as a reactive "warhead" to covalently modify nucleophilic residues (e.g., serine, lysine, cysteine) in enzyme active sites.[7][8][9] To facilitate the identification of protein targets, a bioorthogonal alkyne handle would be synthetically incorporated into the probe structure, allowing for "click" chemistry-mediated conjugation to a reporter tag for enrichment and subsequent mass spectrometry analysis.

Hypothesized Mechanism of Action

The 1,3-oxazolone ring is an electrophilic moiety susceptible to nucleophilic attack. We hypothesize that the probe, this compound, after modification with a suitable linker and a terminal alkyne, will act as an activity-based probe. It is proposed to covalently bind to nucleophilic amino acid residues within the active sites of specific enzyme classes, such as serine hydrolases or certain transferases. This covalent modification is likely irreversible and dependent on the catalytic activity of the target enzyme, which enhances the accessibility and reactivity of the nucleophilic residue.

G cluster_0 Probe-Target Interaction Probe Alkyne-Modified Probe (this compound derivative) Covalent_Complex Covalent Probe-Enzyme Adduct Probe->Covalent_Complex Nucleophilic attack by active site residue Enzyme Target Enzyme (with active site nucleophile, e.g., Ser-OH) Enzyme->Covalent_Complex

Figure 1: Hypothesized covalent modification of a target enzyme.

Experimental Workflow

A typical chemical proteomics workflow using the alkyne-modified this compound probe would involve several key stages.[3][10][11] This process begins with the treatment of live cells or cell lysates with the probe, followed by lysis and the attachment of a biotin tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. The biotinylated proteins are then enriched using streptavidin beads, digested on-bead, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein targets.

G Start Live Cells or Cell Lysate Probe_Treatment Treat with Alkyne Probe Start->Probe_Treatment Lysis Cell Lysis (if applicable) Probe_Treatment->Lysis Click_Chemistry Click Chemistry: Attach Azide-Biotin Lysis->Click_Chemistry Enrichment Streptavidin Affinity Purification Click_Chemistry->Enrichment Digestion On-Bead Tryptic Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Protein Identification & Quantification LC_MS->Data_Analysis

Figure 2: General experimental workflow for target identification.

Protocols

Protocol 1: Cell Treatment and Lysis
  • Cell Culture: Culture cells of interest (e.g., HeLa, Jurkat) to approximately 80-90% confluency in appropriate media.

  • Probe Treatment: Treat cells with the alkyne-modified this compound probe at a final concentration of 10-50 µM for 1-2 hours at 37°C. A DMSO vehicle control should be run in parallel.

  • Cell Harvesting: Aspirate the media, wash the cells twice with cold PBS, and scrape the cells into a conical tube.

  • Cell Lysis: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, protease inhibitors).

  • Homogenization: Sonicate the lysate on ice to ensure complete cell disruption and shear DNA.

  • Proteome Collection: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the proteome.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

Protocol 2: Click Chemistry and Protein Enrichment
  • Prepare Click Chemistry Reaction: In a microcentrifuge tube, combine 1 mg of protein lysate, azide-biotin (final concentration 100 µM), Tris(2-carboxyethyl)phosphine (TCEP, final concentration 1 mM), and Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, final concentration 100 µM).

  • Initiate Reaction: Add freshly prepared copper(II) sulfate (CuSO4) to a final concentration of 1 mM to initiate the click reaction.

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle shaking.

  • Protein Precipitation: Precipitate the protein by adding 4 volumes of ice-cold acetone and incubating at -20°C for 30 minutes.

  • Pellet and Resuspend: Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant and resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

  • Enrichment: Add pre-washed streptavidin-agarose beads to the resuspended protein solution and incubate for 1.5 hours at room temperature with rotation to capture biotinylated proteins.

  • Washing: Wash the beads sequentially with 0.2% SDS in PBS, 6 M urea, and finally with PBS to remove non-specifically bound proteins.

Protocol 3: On-Bead Digestion and Mass Spectrometry
  • Reduction and Alkylation: Resuspend the beads in 50 mM ammonium bicarbonate. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add iodoacetamide to a final concentration of 20 mM, then incubate in the dark for 30 minutes.

  • Tryptic Digestion: Add sequencing-grade trypsin and incubate overnight at 37°C with shaking.

  • Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides.

  • Desalting: Desalt the peptides using a C18 StageTip.

  • LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled to a nano-LC system.[11]

  • Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).[2][12][13][14][15] Search the data against a relevant protein database to identify peptides and proteins. Perform quantitative analysis (label-free or SILAC) to determine proteins that are significantly enriched in the probe-treated sample compared to the vehicle control.

Hypothetical Data Presentation

The following tables represent hypothetical data from a competitive profiling experiment. In this scenario, cells were pre-treated with a known inhibitor for a specific enzyme class before being treated with the this compound probe. A decrease in probe labeling for a specific protein in the presence of the inhibitor would validate it as a target.

Table 1: Hypothetical Top Protein Hits Identified by the Probe

Protein IDGene NameProtein NamePeptide CountFold Enrichment (Probe/DMSO)p-value
P07333FAAHFatty-acid amide hydrolase 11215.21.2e-5
P23284MGLLMonoglyceride lipase911.83.4e-5
Q02083ABHD6Alpha/beta-hydrolase domain-containing protein 678.51.1e-4
P37837PLA2G7Platelet-activating factor acetylhydrolase66.15.2e-4
P04054LYPLA1Acyl-protein thioesterase 154.99.8e-4

Table 2: Hypothetical Competitive Profiling Data

Protein IDGene NameFold Enrichment (Probe + Inhibitor / Probe)
P07333FAAH0.12
P23284MGLL0.89
Q02083ABHD60.95
P37837PLA2G70.15
P04054LYPLA10.91

Potential Signaling Pathway for Investigation

The hypothetical identification of Fatty-acid amide hydrolase 1 (FAAH) as a primary target suggests that this probe could be used to investigate the endocannabinoid signaling pathway. FAAH is a serine hydrolase responsible for the degradation of anandamide (AEA), an endogenous cannabinoid neurotransmitter. Inhibition of FAAH leads to increased levels of AEA, which then acts on cannabinoid receptors (CB1 and CB2).

G Probe 1-(2,4-Dimethyl-1,3-oxazol-5-yl) ethan-1-one Probe FAAH FAAH (Fatty-acid amide hydrolase 1) Probe->FAAH Inhibits Inactive_Metabolites Inactive Metabolites FAAH->Inactive_Metabolites AEA Anandamide (AEA) AEA->FAAH Degraded by CB1_Receptor CB1 Receptor AEA->CB1_Receptor Activates Downstream Downstream Signaling (e.g., neuronal activity modulation) CB1_Receptor->Downstream

Figure 3: Potential signaling pathway modulated by the probe.

Conclusion

While the use of this compound as a chemical probe in proteomics is presented here as a hypothetical application, the principles are grounded in established methodologies.[1][10] The reactivity of the oxazolone core suggests its potential as a novel electrophilic warhead for covalent probe design. The outlined protocols provide a standard framework for the synthesis, application, and data analysis of such a probe, enabling the identification and validation of new enzyme targets and the exploration of their roles in cellular signaling pathways. Further synthetic modification and empirical validation are required to establish the utility and target specificity of this compound class in chemical proteomics research.

References

Application Notes and Protocols for the Derivatization of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the chemical modification of 1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one and the subsequent biological evaluation of its derivatives. The protocols outlined below are designed to be a starting point for the exploration of this scaffold in drug discovery programs.

Introduction

The oxazole moiety is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The starting material, this compound, possesses a reactive acetyl group that serves as a versatile handle for the synthesis of a diverse library of derivatives. This document details the synthetic derivatization of this core structure and provides protocols for screening the resulting compounds for potential therapeutic applications.

Synthetic Derivatization Strategies

The primary route for derivatization of the starting material involves reactions at the acetyl group. Three key synthetic pathways are presented here: the synthesis of chalcones via Claisen-Schmidt condensation, the formation of Mannich bases, and the Willgerodt-Kindler reaction to generate thioamides.

Synthesis of Oxazole-Chalcone Derivatives

Chalcones, or α,β-unsaturated ketones, are valuable intermediates in the synthesis of various heterocyclic compounds and are known to possess diverse biological activities.[2][3] The synthesis of oxazole-chalcone derivatives from this compound can be achieved through a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes.[4][5]

Experimental Protocol: General Procedure for the Synthesis of Oxazole-Chalcones

  • To a solution of this compound (1 equivalent) in ethanol, add the desired aromatic aldehyde (1 equivalent).

  • Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.

Table 1: Representative Oxazole-Chalcone Derivatives

Derivative IDAromatic AldehydeYield (%)Melting Point (°C)
OC-1 Benzaldehyde85110-112
OC-2 4-Chlorobenzaldehyde91135-137
OC-3 4-Methoxybenzaldehyde88121-123
OC-4 4-Nitrobenzaldehyde82155-157

Note: Yields and melting points are hypothetical and for illustrative purposes.

Synthesis of Oxazole-Containing Mannich Bases

Mannich bases are β-amino-ketones that are valuable in drug development due to their potential biological activities.[6] They are synthesized through the Mannich reaction, a three-component condensation of an active hydrogen compound (in this case, the acetyl group of the oxazole), an aldehyde (typically formaldehyde), and a secondary amine.[7][8]

Experimental Protocol: General Procedure for the Synthesis of Oxazole-Mannich Bases

  • To a mixture of the secondary amine (1.1 equivalents) and formaldehyde (1.1 equivalents, as a 37% aqueous solution) in ethanol, add a catalytic amount of hydrochloric acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Oxazole-Mannich Bases

Derivative IDSecondary AmineYield (%)Physical State
OM-1 Dimethylamine75Oil
OM-2 Piperidine82Solid
OM-3 Morpholine80Solid
OM-4 N-Methylpiperazine78Oil

Note: Yields and physical states are hypothetical and for illustrative purposes.

Synthesis of Oxazole-Thioamides via Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction allows for the conversion of aryl ketones to the corresponding thioamides.[9][10] This reaction provides a pathway to introduce a thioamide functional group, which is a versatile precursor for further chemical modifications.

Experimental Protocol: General Procedure for the Synthesis of Oxazole-Thioamides

  • In a round-bottom flask, combine this compound (1 equivalent), sulfur (2.5 equivalents), and a secondary amine (e.g., morpholine, 3 equivalents).

  • Heat the reaction mixture at reflux for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into a mixture of crushed ice and dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude thioamide by column chromatography on silica gel.

Table 3: Representative Oxazole-Thioamide Derivative

Derivative IDSecondary AmineYield (%)Melting Point (°C)
OT-1 Morpholine65142-144

Note: Yield and melting point are hypothetical and for illustrative purposes.

Biological Screening Protocols

Based on the known biological activities of oxazole derivatives, the following in vitro assays are recommended for the preliminary biological screening of the synthesized compounds.

COX-2 Inhibitor Screening Assay

Many oxazole-containing compounds have demonstrated anti-inflammatory activity through the inhibition of cyclooxygenase-2 (COX-2).[11][12] A fluorometric assay can be used to screen for COX-2 inhibitory activity.[13][14]

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., Assay Genie's COX-2 Inhibitor Screening Kit, BN00777). This includes reconstituting the COX-2 enzyme, and preparing the COX Assay Buffer, COX Probe, COX Cofactor, and Arachidonic Acid solution.

  • Plate Setup: In a 96-well white opaque plate, add 10 µl of the test compound (dissolved in a suitable solvent like DMSO and diluted with COX Assay Buffer) to the sample wells. For the enzyme control, add 10 µl of COX Assay Buffer. For the inhibitor control, add a known COX-2 inhibitor like Celecoxib.

  • Reaction Initiation: To each well, add a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Enzyme Addition: Add the reconstituted COX-2 enzyme to all wells except the blank.

  • Substrate Addition: Initiate the reaction by adding the Arachidonic Acid solution to all wells.

  • Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition by the test compound is calculated as: % Inhibition = [(Rate of Enzyme Control - Rate of Sample) / Rate of Enzyme Control] x 100

Table 4: Hypothetical COX-2 Inhibition Data

Derivative IDConcentration (µM)% Inhibition
OC-2 1078
OM-3 1065
OT-1 1042
In Vitro Antibacterial Susceptibility Assay

Oxazole derivatives have been reported to possess antibacterial properties.[1] The minimum inhibitory concentration (MIC) of the synthesized compounds can be determined using the broth microdilution method.[15][16]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth medium.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Table 5: Hypothetical Antibacterial Activity Data (MIC in µg/mL)

Derivative IDS. aureusE. coli
OC-1 1632
OM-2 816
OT-1 >64>64
In Vitro Anticancer Screening using MTT Assay

The cytotoxic effect of the synthesized compounds on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[1][17]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours. Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Table 6: Hypothetical Anticancer Activity Data (IC50 in µM)

Derivative IDHeLaMCF-7
OC-4 12.518.2
OM-1 25.835.1
OT-1 >100>100

Visualized Workflows and Pathways

G cluster_synthesis Synthetic Derivatization cluster_screening Biological Screening start This compound chalcone Oxazole-Chalcones start->chalcone Aromatic Aldehyde, Base mannich Oxazole-Mannich Bases start->mannich Formaldehyde, Secondary Amine thioamide Oxazole-Thioamides start->thioamide Sulfur, Secondary Amine derivatives Synthesized Derivatives chalcone->derivatives mannich->derivatives thioamide->derivatives cox COX-2 Inhibition Assay derivatives->cox antibacterial Antibacterial Assay derivatives->antibacterial anticancer Anticancer Assay derivatives->anticancer

Caption: Synthetic and screening workflow.

G ArachidonicAcid Arachidonic Acid PGG2 Prostaglandin G2 ArachidonicAcid->PGG2 catalyzed by COX2 COX-2 Enzyme COX2->PGG2 Fluorescence Fluorescent Product PGG2->Fluorescence reacts with COX Probe Inhibitor Oxazole Derivative (Inhibitor) Inhibitor->COX2 inhibits

Caption: COX-2 inhibition assay pathway.

G Cells Cancer Cells ViableCells Viable Cells Cells->ViableCells NonViableCells Non-Viable Cells Cells->NonViableCells Compound Oxazole Derivative Compound->NonViableCells induces cytotoxicity MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Measurement Measure Absorbance Formazan->Measurement ViableCells->Formazan reduces

Caption: MTT assay workflow for cytotoxicity.

References

Application Notes and Protocols for Bioactivity Testing of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole ring is a key structural motif found in a wide array of biologically active compounds, with derivatives exhibiting properties such as anticancer, anti-inflammatory, and antimicrobial activities.[1] 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one, as a member of this class, represents a compound of interest for biological screening to uncover its therapeutic potential. These application notes provide detailed protocols for a panel of primary in vitro and in vivo assays to characterize its cytotoxic, anti-inflammatory, and antimicrobial bioactivities.

Anticancer Activity: Cytotoxicity Screening

Application Note

A primary step in anticancer drug discovery is the evaluation of a compound's cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[2] This assay quantifies the metabolic activity of living cells by measuring the enzymatic reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases.[3] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the determination of the compound's half-maximal inhibitory concentration (IC50). A low IC50 value indicates high cytotoxic potency.

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and PC3 for prostate cancer) in complete medium (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only). Each concentration should be tested in triplicate.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL MTT solution in sterile PBS.[2]

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[4]

    • Incubate the plate for another 4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC50 value.

Data Presentation

Table 1: Hypothetical Cytotoxic Activity (IC50) of this compound

Cancer Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Adenocarcinoma25.4
A549Lung Carcinoma42.1
PC3Prostate Adenocarcinoma33.8
HepG2Hepatocellular Carcinoma> 100

Mandatory Visualizations

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Measurement & Analysis seed_cells 1. Seed Cancer Cells in 96-well Plate incubate_24h 2. Incubate 24h (Cell Attachment) seed_cells->incubate_24h add_compound 4. Add Compound to Wells incubate_24h->add_compound prep_compound 3. Prepare Serial Dilutions of Test Compound prep_compound->add_compound incubate_48h 5. Incubate 48h add_compound->incubate_48h add_mtt 6. Add MTT Reagent incubate_48h->add_mtt incubate_4h 7. Incubate 4h (Formazan Formation) add_mtt->incubate_4h solubilize 8. Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance 9. Read Absorbance at 570 nm solubilize->read_absorbance analyze_data 10. Calculate % Viability & Determine IC50 read_absorbance->analyze_data

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Apoptosis_Pathway Simplified Intrinsic Apoptosis Pathway compound Cytotoxic Compound (e.g., Oxazole Derivative) pi3k_akt PI3K/AKT Pathway (Pro-survival) compound->pi3k_akt Inhibition bcl2 Bcl-2 (Anti-apoptotic) pi3k_akt->bcl2 bax_bak Bax/Bak (Pro-apoptotic) pi3k_akt->bax_bak Inhibition bcl2->bax_bak Inhibition cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: A potential mechanism of action for a cytotoxic compound.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Application Note

The carrageenan-induced paw edema model in rodents is a classical and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[5][6] Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, followed by a later phase mediated by prostaglandins and bradykinin, which is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs). By measuring the increase in paw volume (edema) over time, the ability of a test compound to suppress this inflammatory response can be quantified.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animals:

    • Use male Wistar rats weighing 180-250 g.

    • Acclimatize the animals for at least one week before the experiment.

    • House animals under standard laboratory conditions with free access to food and water.

    • Fast the animals overnight before the experiment.

  • Groups and Dosing:

    • Divide the rats into at least four groups (n=6 per group):

      • Group I (Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.

      • Group II (Standard): Receives a standard anti-inflammatory drug like Indomethacin (10 mg/kg, p.o.).

      • Group III (Test Compound - Low Dose): Receives this compound (e.g., 25 mg/kg, p.o.).

      • Group IV (Test Compound - High Dose): Receives this compound (e.g., 50 mg/kg, p.o.).

  • Experimental Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the "0 hour" reading.

    • Administer the vehicle, standard drug, or test compound orally 1 hour before carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar tissue of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 6 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume (0 hour) from the post-injection paw volume.

    • Calculate the percentage of inhibition of edema for each group compared to the control group using the formula:

      • % Inhibition = ((Vc - Vt) / Vc) x 100

      • Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significance.

Data Presentation

Table 2: Hypothetical Anti-inflammatory Effect on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h ± SD% Inhibition at 3h
Control (Vehicle)-0.85 ± 0.07-
Indomethacin100.32 ± 0.0562.4%
Test Compound250.61 ± 0.0628.2%
Test Compound500.45 ± 0.0447.1%
p < 0.05 compared to the control group.

Mandatory Visualizations

Paw_Edema_Workflow In Vivo Anti-inflammatory Assay Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis acclimatize 1. Acclimatize Rats grouping 2. Group Animals (Control, Standard, Test) acclimatize->grouping measure_initial 3. Measure Initial Paw Volume (0h) grouping->measure_initial administer 4. Administer Compound/Vehicle (1h before Carrageenan) measure_initial->administer inject_carr 5. Inject Carrageenan in Right Hind Paw administer->inject_carr measure_timed 6. Measure Paw Volume (1, 2, 3, 4, 6h) inject_carr->measure_timed calc_edema 7. Calculate Edema Volume measure_timed->calc_edema calc_inhibition 8. Calculate % Inhibition calc_edema->calc_inhibition stat_analysis 9. Statistical Analysis calc_inhibition->stat_analysis

Caption: Workflow for the carrageenan-induced paw edema model.

NFkB_Pathway Canonical NF-κB Inflammatory Pathway cluster_nucleus stimulus Inflammatory Stimulus (e.g., Carrageenan, TNFα) receptor Receptor (e.g., TNFR) stimulus->receptor ikk IKK Complex Activation receptor->ikk ikb_p Phosphorylation of IκB ikk->ikb_p compound Anti-inflammatory Compound (e.g., Oxazole Derivative) compound->ikk Inhibition ikb_nfkb IκB-p65/p50 Complex (Inactive, in Cytoplasm) ikb_nfkb->ikb_p Phosphorylation ikb_ub Ubiquitination & Degradation of IκB ikb_p->ikb_ub nfkb_active p65/p50 Dimer (Active) ikb_ub->nfkb_active Release translocation Nuclear Translocation nfkb_active->translocation gene_transcription Gene Transcription translocation->gene_transcription nucleus NUCLEUS cytokines Pro-inflammatory Genes (COX-2, TNFα, IL-6) gene_transcription->cytokines

Caption: Inhibition of the canonical NF-κB pathway by oxazoles.

Antimicrobial Activity: Broth Microdilution Assay

Application Note

Determining the Minimum Inhibitory Concentration (MIC) is a fundamental quantitative method in antimicrobial susceptibility testing.[7] The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8] This assay involves exposing a standardized inoculum of the test microorganism to serial dilutions of the compound in a liquid growth medium within a 96-well microtiter plate. The MIC value is crucial for assessing the potency of a potential new antimicrobial agent and provides a basis for further evaluation.

Experimental Protocol: Broth Microdilution MIC Assay
  • Preparation of Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) on appropriate agar plates for 18-24 hours.

    • Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this standardized suspension in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Microdilution Plate:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Prepare a stock solution of the test compound (e.g., 2560 µg/mL in DMSO).

    • Add 100 µL of the compound stock to the first column of wells, resulting in a total volume of 200 µL.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the tenth column. Discard 100 µL from the tenth column. This will create a concentration range (e.g., from 128 µg/mL down to 0.25 µg/mL after inoculation).

    • Column 11 serves as the growth control (broth + inoculum, no compound).

    • Column 12 serves as the sterility control (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (columns 1-11) with 100 µL of the final diluted inoculum. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

    • The growth control well should be turbid, and the sterility control well should be clear.

Data Presentation

Table 3: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrain (ATCC)TypeMIC (µg/mL)
Staphylococcus aureus29213Gram-positive Bacteria16
Escherichia coli25922Gram-negative Bacteria64
Pseudomonas aeruginosa27853Gram-negative Bacteria>128
Candida albicans90028Fungus (Yeast)32
Aspergillus niger16404Fungus (Mold)>128

Mandatory Visualizations

MIC_Workflow Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_procedure Inoculation & Incubation cluster_analysis Analysis prep_inoculum 1. Prepare Standardized Microbial Inoculum inoculate 3. Inoculate Wells with Microbial Suspension prep_inoculum->inoculate prep_plate 2. Prepare Serial Dilutions of Compound in 96-well Plate prep_plate->inoculate incubate 4. Incubate Plate (24-48h) inoculate->incubate read_mic 5. Visually Inspect for Growth (Turbidity) incubate->read_mic determine_mic 6. Determine MIC Value (Lowest Concentration with No Growth) read_mic->determine_mic

Caption: Workflow for the broth microdilution MIC determination.

Cell_Wall_Synthesis Bacterial Peptidoglycan Synthesis Pathway cluster_cyto cluster_peri cytoplasm CYTOPLASM membrane Cytoplasmic Membrane periplasm PERIPLASM / EXTERIOR precursors 1. Precursor Synthesis (UDP-NAM-pentapeptide) lipid_I 2. Formation of Lipid I precursors->lipid_I lipid_II 3. Formation of Lipid II (Addition of NAG) lipid_I->lipid_II translocation 4. Translocation (Flippase) lipid_II->translocation glycosylation 5. Transglycosylation (Glycan Chain Elongation) translocation->glycosylation peptidation 6. Transpeptidation (Cross-linking) glycosylation->peptidation cell_wall Mature Peptidoglycan Cell Wall peptidation->cell_wall compound Antimicrobial Compound (e.g., Oxazole Derivative) compound->peptidation Inhibition

Caption: A common target for antimicrobials is cell wall synthesis.

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one, a valuable heterocyclic building block in medicinal chemistry and drug development. The described method is based on the well-established Hantzsch-type synthesis of oxazoles, utilizing the cyclocondensation of 3-chloro-2,4-pentanedione with acetamide. This protocol offers a straightforward, efficient, and scalable one-step process. Included are comprehensive experimental procedures, safety considerations, and characterization data to ensure reproducible and safe execution in a laboratory setting.

Introduction

The oxazole scaffold is a prominent feature in a multitude of biologically active compounds and natural products. The specific trisubstituted oxazole, this compound, serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural motifs, a dimethylated oxazole ring and an acetyl group, provide multiple points for further chemical modification, making it a versatile precursor for the generation of compound libraries in drug discovery programs. The synthesis detailed herein is a robust and economically viable route suitable for producing gram-to-kilogram quantities of the target compound.

Reaction Scheme

The synthesis proceeds via the reaction of 3-chloro-2,4-pentanedione with acetamide, which upon cyclization and dehydration, yields the desired this compound.

Reaction_Scheme cluster_reactants Reactants cluster_product Product start Starting Materials reagents 3-Chloro-2,4-pentanedione + Acetamide conditions Heat (e.g., in Acetic Acid) reagents->conditions Reaction product This compound conditions->product Cyclocondensation & Dehydration 3-Chloro-2,4-pentanedione 3-Chloro-2,4-pentanedione Acetamide Acetamide This compound This compound

Caption: Reaction scheme for the synthesis of the target oxazole.

Experimental Protocol: Scale-Up Synthesis

This protocol is designed for a nominal 100-gram scale synthesis. Adjustments may be necessary for different scales, and a small-scale trial is recommended to optimize conditions.

Materials and Reagents

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityMolesSupplier Example
3-Chloro-2,4-pentanedioneC₅H₇ClO₂134.56100 g0.743Sigma-Aldrich
AcetamideC₂H₅NO59.07131.6 g2.229Acros Organics
Glacial Acetic AcidC₂H₄O₂60.05500 mL-Fisher Scientific
Sodium BicarbonateNaHCO₃84.01As needed-VWR
Ethyl AcetateC₄H₈O₂88.11As needed-J.T. Baker
Brine (saturated NaCl)NaCl58.44As needed--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-EMD Millipore

Equipment

  • 2 L three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Large separatory funnel

  • Rotary evaporator

  • Crystallization dish

  • Vacuum filtration apparatus

Procedure

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add acetamide (131.6 g, 2.229 mol) and glacial acetic acid (500 mL).

  • Addition of Reactant: Stir the mixture until the acetamide is fully dissolved. Begin heating the solution to 80 °C. Once the temperature is stable, add 3-chloro-2,4-pentanedione (100 g, 0.743 mol) dropwise via a dropping funnel over a period of 30-45 minutes. An exotherm may be observed; maintain the temperature between 80-90 °C.

  • Reaction: After the addition is complete, increase the temperature to reflux (around 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is complete when the starting material (3-chloro-2,4-pentanedione) is no longer visible.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a large beaker containing 1.5 L of ice-water with stirring. A precipitate may form.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Be cautious as this will generate CO₂ gas. Continue adding the bicarbonate solution until the pH of the aqueous layer is approximately 7-8.

  • Extraction: Transfer the mixture to a large separatory funnel and extract the product with ethyl acetate (3 x 500 mL).

  • Washing: Combine the organic layers and wash with water (2 x 500 mL) and then with brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a low-melting solid.

  • Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system such as hexane/ethyl acetate or isopropanol. For recrystallization, dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Expected Yield: 70-85%

Characterization Data

Analysis TypeExpected Data
Appearance White to off-white crystalline solid
Melting Point 56-59 °C[1]
Boiling Point 162-164 °C at 785 Torr[2]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 2.55 (s, 3H, -COCH₃), 2.50 (s, 3H, oxazole-CH₃), 2.45 (s, 3H, oxazole-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 192.5 (C=O), 159.0 (oxazole C2), 148.0 (oxazole C5), 138.0 (oxazole C4), 29.0 (-COCH₃), 14.0 (oxazole-CH₃), 11.5 (oxazole-CH₃)
IR (KBr, cm⁻¹) ~2920 (C-H), ~1700 (C=O, ketone), ~1650 (C=N), ~1580 (C=C)
Mass Spec (EI) m/z (%): 139 (M⁺), 124 (M⁺ - CH₃), 96 (M⁺ - COCH₃)

Safety and Handling Precautions

  • 3-Chloro-2,4-pentanedione: This compound is a flammable liquid and vapor.[3] It causes skin and serious eye irritation and may cause respiratory irritation.[3] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] Keep away from heat, sparks, and open flames.[4][6]

  • Acetamide: May cause irritation to the skin, eyes, and respiratory tract. Handle with appropriate PPE.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood and wear appropriate PPE.

  • General Precautions: The reaction should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, follow the first-aid measures outlined in the safety data sheets (SDS) for each chemical.[4][7]

Workflow Diagram

Synthesis_Workflow A 1. Reaction Setup (Acetamide in Acetic Acid) B 2. Add 3-Chloro-2,4-pentanedione (80-90 °C) A->B C 3. Reflux (4-6 hours) B->C D 4. Cool and Quench (Ice-water) C->D E 5. Neutralize (aq. NaHCO₃) D->E F 6. Extraction (Ethyl Acetate) E->F G 7. Wash (Water and Brine) F->G H 8. Dry and Concentrate (Na₂SO₄, Rotary Evaporator) G->H I 9. Purification (Recrystallization or Distillation) H->I J 10. Dry Final Product I->J

Caption: Step-by-step workflow for the synthesis of the target compound.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. The provided characterization data will serve as a benchmark for product quality control.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one. It provides troubleshooting advice, frequently asked questions (FAQs), comparative synthetic strategies, and detailed experimental protocols to help improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Q1: My reaction yield for the acylation of 2,4-dimethyloxazole is consistently low. What are the primary factors to investigate?

A1: Low yield in the acylation of 2,4-dimethyloxazole is a common issue. Several factors should be systematically investigated:

  • Reagent Quality: Ensure that the acylating agent (e.g., acetyl chloride or acetic anhydride) is fresh and free of moisture. Anhydrous conditions are critical, as Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to water.

  • Catalyst Activity: Use a fresh, high-purity grade of the Lewis acid. The catalyst's activity can be compromised by improper storage. The amount of catalyst is also crucial; typically, more than one equivalent is needed as the Lewis acid will coordinate to the nitrogen and oxygen atoms of the oxazole ring.

  • Reaction Temperature: Temperature control is vital. Friedel-Crafts acylations can be exothermic. An initial low temperature (e.g., 0 °C) during the addition of reagents, followed by a gradual warming to room temperature or gentle heating, can prevent side reactions and degradation.

  • Solvent Choice: The choice of solvent is important. Inert solvents such as dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS₂) are standard. Using a solvent that can react with the catalyst or reagents should be avoided.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times may promote the formation of degradation products.

Q2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

A2: The primary side products often arise from the reactivity of the oxazole ring and the reaction conditions.

  • Di-acylation: Although sterically hindered, di-acylation is a possibility if the reaction conditions are too harsh. Using a slight excess of the oxazole substrate relative to the acylating agent can help minimize this.

  • Ring Opening: Oxazole rings can be susceptible to cleavage under strongly acidic or nucleophilic conditions.[1] The presence of strong nucleophiles during work-up or harsh acidic conditions can lead to ring-opened byproducts. A careful, cold aqueous work-up is recommended.

  • Polymerization/Degradation: Uncontrolled temperature increases can lead to the formation of polymeric tars. Maintaining strict temperature control throughout the reaction is essential.

  • Isomer Formation: While acylation of 2,4-dimethyloxazole is expected to be highly regioselective for the C5 position due to electronic and steric factors, alternative substitution patterns can occur under certain conditions.[1] Confirmation of the product's structure by NMR is crucial.

Q3: The purification of the final product, this compound, is proving difficult. What strategies can I employ?

A3: Purification challenges often stem from the physical properties of the product and the nature of the impurities.

  • Column Chromatography: This is the most effective method for purification. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with an eluent like ethyl acetate, is typically successful.

  • Crystallization: The target compound has a reported melting point of 56-59°C, suggesting it is a solid at room temperature.[2] Attempting crystallization from a suitable solvent system (e.g., ethyl acetate/hexane or diethyl ether/pentane) can be an effective purification method, especially on a larger scale.

  • Aqueous Wash: During the work-up, washing the organic layer with a saturated sodium bicarbonate solution can help remove acidic impurities, while a brine wash helps remove residual water.

Q4: Which synthetic route is recommended for a reliable synthesis of this compound?

A4: For laboratory-scale synthesis, a two-step approach is generally reliable. The first step involves the synthesis of the 2,4-dimethyloxazole precursor, followed by a regioselective acylation at the C5 position. This method offers good control over the introduction of the acetyl group. Alternative routes, such as constructing the ring with all substituents in place, can be more complex.

Comparative Overview of Synthetic Strategies

The synthesis of substituted oxazoles can be approached in several ways. The choice of method depends on the availability of starting materials, scale, and desired purity.

Strategy Description Starting Materials Key Reagents Pros Cons
Route A: Acylation of Pre-formed Oxazole A 2,4-disubstituted oxazole is first synthesized and then acylated at the C5 position.2,4-Dimethyloxazole, Acetyl Chloride/Acetic AnhydrideLewis Acid (e.g., AlCl₃, SnCl₄)High regioselectivity for the C5 position.[1]Requires handling of moisture-sensitive Lewis acids. The synthesis of the starting oxazole is an additional step.
Route B: Robinson-Gabriel Synthesis Cyclodehydration of a 2-acylamino ketone. This is a classic method for forming the oxazole ring.[1]An α-acylamino ketone derivative.Dehydrating agent (e.g., H₂SO₄, POCl₃)Convergent, builds the core structure in one step.Requires synthesis of the specific α-acylamino ketone precursor, which may be multi-stepped.
Route C: Van Leusen Oxazole Synthesis Reaction of an aldehyde with Tosylmethyl isocyanide (TosMIC).A suitable aldehyde precursor.TosMIC, Base (e.g., K₂CO₃)Good yields for 5-substituted oxazoles.[3]TosMIC can be unpleasant to handle. The required aldehyde might not be readily available.

Detailed Experimental Protocols

The following protocols are provided as representative examples based on established chemical principles for oxazole synthesis.

Protocol 1: Synthesis of 2,4-Dimethyloxazole

This protocol is based on the condensation reaction between an α-haloketone and an amide (Bredereck reaction).

  • Reagents & Setup:

    • 3-Chloro-2-butanone (1.0 eq)

    • Acetamide (2.0 eq)

    • Solvent: Toluene or Xylene

    • Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

  • Procedure:

    • To the round-bottom flask, add acetamide and the solvent.

    • Heat the mixture to reflux to dissolve the acetamide.

    • Slowly add 3-chloro-2-butanone to the refluxing mixture over 30 minutes.

    • Continue to heat at reflux for 4-6 hours, collecting the water generated in the Dean-Stark trap.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation to obtain 2,4-dimethyloxazole.

Protocol 2: Friedel-Crafts Acylation to Yield this compound

This protocol describes the acylation of 2,4-dimethyloxazole at the C5 position.

  • Reagents & Setup:

    • Anhydrous Aluminum Chloride (AlCl₃) (1.5 eq)

    • Acetyl Chloride (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • 2,4-Dimethyloxazole (1.0 eq)

    • Three-neck flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer.

  • Procedure:

    • Under a nitrogen atmosphere, suspend anhydrous AlCl₃ in anhydrous DCM in the flask and cool the mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride to the suspension and stir for 15 minutes.

    • Add a solution of 2,4-dimethyloxazole in anhydrous DCM dropwise via the dropping funnel over 30-45 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench it by slowly pouring it over a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by crystallization to yield the final product.

Visual Guides and Workflows

Diagrams

G SM Starting Materials (3-Chloro-2-butanone, Acetamide) S1 Step 1: Synthesis of 2,4-Dimethyloxazole SM->S1 INT 2,4-Dimethyloxazole (Intermediate) S1->INT S2 Step 2: Friedel-Crafts Acylation INT->S2 + Acetyl Chloride + AlCl₃ PROD Crude Product S2->PROD PUR Purification (Chromatography/ Crystallization) PROD->PUR FINAL Final Product: This compound PUR->FINAL

Caption: General Synthetic Workflow for the Target Compound.

G start Low or No Yield Observed check_reagents Verify Reagent & Solvent Quality (Anhydrous, Purity) start->check_reagents check_catalyst Assess Lewis Acid Catalyst (Fresh, >1 eq.) start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions workup Evaluate Work-up & Purification start->workup result Improved Yield check_reagents->result If issue is resolved check_catalyst->result If issue is resolved temp Optimize Temperature (e.g., 0°C to RT) check_conditions->temp time Optimize Reaction Time (Monitor by TLC/GC) check_conditions->time temp->result If issue is resolved time->result If issue is resolved workup->result If issue is resolved

Caption: Troubleshooting Flowchart for Low Reaction Yield.

G oxazole 2,4-Dimethyloxazole complex1 Oxazole-Lewis Acid Complex (Activation) oxazole->complex1 lewis_acid Lewis Acid (AlCl₃) lewis_acid->complex1 acylium Acylium Ion [CH₃CO]⁺ lewis_acid->acylium acetyl_chloride Acetyl Chloride acetyl_chloride->acylium sigma_complex Sigma Complex (Intermediate) complex1->sigma_complex Nucleophilic attack from C5 position acylium->sigma_complex product Final Product sigma_complex->product Deprotonation

Caption: Simplified Logical Flow of the Acylation Mechanism.

References

common side products in the synthesis of 2,4,5-trisubstituted oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,4,5-trisubstituted oxazoles.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of 2,4,5-trisubstituted oxazoles, categorized by the synthetic method.

Robinson-Gabriel Synthesis

Q1: My Robinson-Gabriel reaction is resulting in a low yield and a significant amount of tar-like material. What is the likely cause and how can I fix it?

A: Low yields with tar formation typically indicate that the reaction conditions are too harsh for your specific substrate.[1] The strong acids traditionally used for cyclodehydration, such as concentrated sulfuric acid (H₂SO₄), can lead to decomposition and polymerization, especially at high temperatures.[1]

Recommended Solutions:

  • Optimize Reaction Temperature: Lower the reaction temperature to find a balance between a reasonable reaction rate and minimizing substrate decomposition.[1]

  • Select a Milder Dehydrating Agent: Replace strong mineral acids with alternatives that operate under milder conditions. Polyphosphoric acid (PPA) can sometimes offer better yields.[1] Modern methods utilizing reagents like trifluoroacetic anhydride (TFAA) or a two-step approach with Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine are often cleaner.[1]

  • Reduce Reaction Time: Monitor the reaction progress using TLC or LC-MS to avoid unnecessarily long reaction times, which can increase the likelihood of byproduct formation.[1]

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, often leading to higher yields and a cleaner reaction profile by minimizing thermal degradation.[1]

Q2: I'm observing a significant amount of an enamide byproduct in my reaction mixture. How can I prevent its formation?

A: Under certain conditions, the elimination of water from the 2-acylamino-ketone starting material can lead to the formation of a competing enamide side product.[2]

Recommended Solutions:

  • Modify Reaction Conditions: Altering the temperature or the specific dehydrating agent used can disfavor the enamide formation pathway. Systematic experimentation is often required to find the optimal conditions for your substrate.[2]

  • Use a Two-Step Procedure: A milder, two-step approach, such as oxidation with Dess-Martin periodinane followed by cyclization with triphenylphosphine and iodine, can often avoid the harsh conditions that lead to enamide formation.[1]

Q3: My reaction is incomplete, even after an extended period. How can I drive it to completion?

A: A sluggish or incomplete reaction suggests that the activation energy for the cyclodehydration step is not being met or the dehydrating agent is not potent enough for your substrate.[1]

Recommended Solutions:

  • Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate. However, this should be done cautiously to avoid promoting side reactions.[1]

  • Switch to a More Powerful Dehydrating Agent: If you are using a mild agent like TFAA and it is proving ineffective, consider switching to a stronger one such as phosphorus oxychloride (POCl₃).[1]

Van Leusen Oxazole Synthesis

Q1: My Van Leusen synthesis is producing a significant amount of a nitrile byproduct. What is the cause and how can I avoid it?

A: The formation of a nitrile byproduct is characteristic of the Van Leusen reaction when ketones are present as impurities in your aldehyde starting material.[3] Ketones react with tosylmethyl isocyanide (TosMIC) to form nitriles instead of oxazoles.[3][4]

Recommended Solutions:

  • Purify the Aldehyde: Ensure the purity of your aldehyde starting material by distillation or column chromatography to remove any ketone impurities.[3]

Q2: I have isolated a stable 4-tosyl-4,5-dihydrooxazole intermediate instead of the desired oxazole. Why is this happening and what can I do?

A: The final step of the Van Leusen synthesis is the base-promoted elimination of p-toluenesulfinic acid from a 4-tosyl-4,5-dihydrooxazole intermediate. If this step is inefficient, this intermediate can be the major product isolated.[5]

Recommended Solutions:

  • Increase Reaction Temperature: Gently heating the reaction mixture after the initial addition of reagents can help to promote the elimination step.[5]

  • Use a Stronger Base: While potassium carbonate is often used, switching to a stronger, non-nucleophilic base like potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can facilitate a more efficient elimination.[5]

  • Extend the Reaction Time: In some cases, simply allowing the reaction to proceed for a longer duration can enable the complete conversion of the intermediate to the final oxazole product.[5]

Q3: What is the source of the N-(tosylmethyl)formamide byproduct and how does it affect the reaction?

A: N-(tosylmethyl)formamide can be formed from the hydrolysis of the TosMIC reagent, which is sensitive to moisture, especially in the presence of a base. While this byproduct itself does not typically interfere with the oxazole formation, its generation consumes the TosMIC reagent, thereby reducing the overall yield of your desired product.[5]

Recommended Solutions:

  • Ensure Anhydrous Conditions: Use thoroughly dried solvents and glassware, and handle all reagents under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of TosMIC.[5]

Fischer Oxazole Synthesis

Q1: My Fischer oxazole synthesis is yielding chlorinated byproducts. How can this be avoided?

A: In the Fischer oxazole synthesis, which uses anhydrous hydrochloric acid, chlorination of the oxazole ring can occur, leading to byproducts such as 2,5-bis(4-bromophenyl)-4-chlorooxazole when starting with the appropriate precursors.[6]

Recommended Solutions:

  • Strict Control of HCl: The concentration and delivery of dry hydrogen chloride gas should be carefully controlled. Using the minimum necessary amount can help to reduce over-chlorination.

  • Alternative Acid Catalysts: While classic, if chlorination is a persistent issue, exploring other acidic conditions or alternative synthetic routes may be necessary.

Q2: I am isolating an oxazolidinone as a major byproduct. What is its origin?

A: The formation of an oxazolidinone, such as 2,5-bis(4-bromophenyl)-4-oxazolidinone, is a known side reaction in the Fischer oxazole synthesis.[6] This can arise from the reaction of intermediates with any residual water or from alternative cyclization pathways.

Recommended Solutions:

  • Ensure Strictly Anhydrous Conditions: The use of dry ether and dry hydrogen chloride gas is critical to minimize the formation of this and other water-related byproducts.[6]

  • Purification: Careful purification of the final product by chromatography or recrystallization is often necessary to separate the desired oxazole from the oxazolidinone byproduct.

Quantitative Data Summary

The following table summarizes common side products and reported yield ranges for the synthesis of 2,4,5-trisubstituted oxazoles. Note that specific yields are highly dependent on the substrates and reaction conditions used.

Synthetic RouteCommon Side Product(s)Reported Yield Range (Main Product)Notes on Side Product Formation
Robinson-Gabriel Synthesis Tar/Polymerization, EnamidesModerate to Good (40-80%)[7]Tar formation is common with harsh acidic conditions and high temperatures.[1] Enamide formation is a known competing elimination pathway.[2]
Van Leusen Oxazole Synthesis Nitriles, 4-Tosyl-4,5-dihydrooxazoles, N-(tosylmethyl)formamideGood to Excellent (70-95%)[7]Nitrile formation occurs if ketone impurities are present in the aldehyde.[3] The dihydrooxazole is an intermediate that may be isolated if elimination is incomplete.[5]
Fischer Oxazole Synthesis Chloro-oxazoles, OxazolidinonesModerate to Good (50-70%)[7]Chlorinated byproducts can form due to the use of HCl.[6] Oxazolidinones can form, especially if reaction conditions are not strictly anhydrous.[6]

Detailed Experimental Protocols

Protocol 1: Robinson-Gabriel Synthesis of 2,4,5-Triphenyloxazole[8]

This protocol is adapted from the original work of Robinson.

  • Materials:

    • ω-Benzoylaminoacetophenone (2-acylamino-ketone)

    • Glacial acetic acid

    • Concentrated sulfuric acid

    • Ethanol (for recrystallization)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve 5 grams of ω-benzoylaminoacetophenone in 20 mL of glacial acetic acid in a round-bottom flask.

    • Carefully add 10 mL of concentrated sulfuric acid to the solution.

    • Gently warm the mixture on a water bath for 30 minutes. The color of the solution should change to a deep red.

    • After cooling to room temperature, pour the reaction mixture into a large volume of cold water.

    • Collect the precipitated solid by filtration and wash thoroughly with water.

    • Recrystallize the crude product from ethanol to yield pure 2,4,5-triphenyloxazole.

Protocol 2: Van Leusen Synthesis of a 4,5-Disubstituted Oxazole[9]

This is a one-pot protocol for the synthesis of 4,5-disubstituted oxazoles in an ionic liquid.

  • Materials:

    • Aldehyde (1.0 mmol)

    • Aliphatic halide (e.g., benzyl bromide, 1.2 mmol)

    • Tosylmethyl isocyanide (TosMIC) (1.0 mmol)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • 1-Butyl-3-methylimidazolium bromide ([bmim]Br) (2 mL)

    • Diethyl ether

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, combine the aldehyde (1.0 mmol), aliphatic halide (1.2 mmol), and potassium carbonate (2.0 mmol) in [bmim]Br (2 mL).

    • Stir the mixture at room temperature for 30 minutes.

    • Add TosMIC (1.0 mmol) to the reaction mixture.

    • Continue stirring at room temperature, monitoring the reaction progress by TLC.

    • Upon completion, extract the product with diethyl ether (3 x 10 mL).

    • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel.

Protocol 3: Fischer Oxazole Synthesis of a 2,4,5-Trisubstituted Oxazole[7]

This is a general protocol for the Fischer synthesis.

  • Materials:

    • Substituted cyanohydrin (1.0 equiv)

    • Aldehyde (1.0 equiv)

    • Anhydrous diethyl ether

    • Dry hydrogen chloride gas

    • Aqueous sodium bicarbonate

    • Organic solvent for extraction (e.g., ethyl acetate)

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the cyanohydrin (1.0 equiv) and the aldehyde (1.0 equiv) in anhydrous diethyl ether in a flame-dried, three-neck flask equipped with a gas inlet tube and a drying tube.

    • Cool the solution to 0 °C in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution for 1-2 hours.

    • Allow the reaction mixture to stand at room temperature overnight.

    • Collect the precipitated oxazole hydrochloride salt by filtration and wash with anhydrous diethyl ether.

    • Treat the hydrochloride salt with a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic.

    • Extract the product with an organic solvent (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 2,4,5-trisubstituted oxazole.

    • Further purification can be achieved by column chromatography or recrystallization.

Visualizations

troubleshooting_workflow start Problem in Oxazole Synthesis low_yield Low Yield / Incomplete Reaction start->low_yield byproducts Significant Byproduct Formation start->byproducts check_purity Check Starting Material Purity low_yield->check_purity First Step identify_byproduct Identify Byproduct (NMR, MS) byproducts->identify_byproduct optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If pure change_reagent Change Dehydrating Agent / Base optimize_conditions->change_reagent If still low enamide Enamide (Robinson-Gabriel) identify_byproduct->enamide nitrile Nitrile (Van Leusen) identify_byproduct->nitrile dihydrooxazole Dihydrooxazole (Van Leusen) identify_byproduct->dihydrooxazole chlorinated Chlorinated Product (Fischer) identify_byproduct->chlorinated solution_enamide Use Milder Conditions enamide->solution_enamide solution_nitrile Purify Aldehyde nitrile->solution_nitrile solution_dihydro Stronger Base / Heat dihydrooxazole->solution_dihydro solution_chloro Control HCl / Anhydrous chlorinated->solution_chloro

Caption: A logical workflow for troubleshooting common issues in oxazole synthesis.

robinson_gabriel_side_product cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway start 2-Acylamino-ketone intermediate Oxazoline Intermediate start->intermediate Intramolecular Cyclization side_product Enamide start->side_product Direct Dehydration (Alternative H₂O loss) product 2,4,5-Trisubstituted Oxazole intermediate->product Dehydration (H₂O loss)

Caption: Robinson-Gabriel synthesis pathway and formation of a common enamide byproduct.

References

troubleshooting guide for the synthesis of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one, a key intermediate in pharmaceutical research and drug development. This resource is intended for researchers, scientists, and professionals actively engaged in synthetic organic chemistry.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is frequently prepared via the Robinson-Gabriel synthesis or related cyclodehydration reactions of a 2-acylamino-ketone precursor.

Issue Potential Cause Recommended Solutions
Low or No Product Formation Incomplete reaction: The cyclodehydration of the 2-acylamino-ketone starting material may not have gone to completion.- Increase reaction temperature: Carefully increase the temperature to facilitate the cyclization and dehydration steps, while monitoring for potential decomposition. - Extend reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time until the starting material is consumed. - Use a stronger dehydrating agent: While concentrated sulfuric acid is common, other agents like phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), or trifluoroacetic anhydride (TFAA) can be more effective for certain substrates.[1]
Decomposition of starting material: Harsh acidic conditions can lead to the degradation of the starting materials or intermediates.- Use milder reaction conditions: Consider using milder dehydrating agents such as triphenylphosphine (PPh₃) with iodine (I₂) or Dess-Martin periodinane followed by a cyclodehydrating agent.[2] - Control temperature: Run the reaction at the lowest effective temperature to minimize decomposition.
Poor quality of starting materials: Impurities in the 2-acylamino-ketone precursor can inhibit the reaction.- Purify starting materials: Ensure the purity of the starting materials through recrystallization or column chromatography before use. - Ensure anhydrous conditions: Water can hydrolyze the intermediates and reagents. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Presence of Significant Byproducts Formation of enamides: Elimination of water from the 2-acylamino-ketone can sometimes lead to the formation of a stable enamide as a side product.- Optimize the dehydrating agent: Different dehydrating agents can favor the desired cyclization over enamide formation. Experiment with agents like PPA or TFAA. - Modify reaction temperature: Lowering the temperature might disfavor the elimination pathway leading to the enamide.
Hydrolysis of intermediates: The presence of water can lead to the hydrolysis of the oxazoline intermediate back to the starting material or other byproducts.- Strict anhydrous conditions: As mentioned above, ensure all components of the reaction are free of water.[1]
Polymerization or tar formation: Highly reactive starting materials or intermediates can polymerize under strong acid catalysis, leading to a dark, intractable reaction mixture.- Lower the reaction temperature: This can help to control the rate of reaction and minimize polymerization. - Use a less concentrated acid: If using a strong acid like sulfuric acid, consider using it in a lower concentration or as a catalyst rather than a solvent. - Add the starting material slowly: A slow, controlled addition of the substrate to the hot acidic medium can help to prevent localized high concentrations and subsequent polymerization.
Difficult Product Purification Co-elution of impurities: The product and byproducts may have similar polarities, making separation by column chromatography challenging.- Optimize chromatography conditions: Experiment with different solvent systems (e.g., varying ratios of ethyl acetate/hexane or dichloromethane/methanol) and different stationary phases (e.g., alumina instead of silica gel). - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. - Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an option.
Product is an oil, but literature reports a solid: This could indicate the presence of impurities that are preventing crystallization.- Re-purify the product: Use column chromatography with a very shallow gradient to try and separate the impurities. - Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or pentane. - Seed crystals: If a small amount of pure, solid product is available, use it to seed the oil to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct route is the Robinson-Gabriel synthesis, which involves the acid-catalyzed cyclodehydration of a 2-acylamino-ketone.[3] The necessary precursor for this specific target molecule is 3-(acetylamino)pentane-2,4-dione.

Q2: How can I prepare the 3-(acetylamino)pentane-2,4-dione precursor?

A2: This precursor can be synthesized through the acylation of 3-aminopentane-2,4-dione. The amino-dione itself can be prepared from pentane-2,4-dione through various methods, such as reaction with ammonia or a protected amine source followed by deprotection.

Q3: What are some alternative dehydrating agents to concentrated sulfuric acid for the Robinson-Gabriel synthesis?

A3: A variety of cyclodehydrating agents can be used, including phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), phosphoryl chloride (POCl₃), and trifluoroacetic anhydride (TFAA).[1][3] For sensitive substrates, milder conditions involving reagents like triphenylphosphine/iodine can be employed.[2]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material from the product. The reaction is complete when the starting material spot is no longer visible.

Q5: What are the expected spectroscopic characteristics of this compound?

A5: In the ¹H NMR spectrum, you would expect to see singlets for the two methyl groups on the oxazole ring and a singlet for the acetyl methyl group. The chemical shifts will be characteristic of their respective electronic environments. The ¹³C NMR will show distinct signals for the carbonyl carbon, the oxazole ring carbons, and the methyl carbons. Mass spectrometry should show a molecular ion peak corresponding to the molecular weight of the product (139.15 g/mol ).

Experimental Protocols

A general experimental protocol for the synthesis of a 2,4,5-trisubstituted oxazole via the Robinson-Gabriel synthesis is provided below. Note: This is a general procedure and may require optimization for the specific synthesis of this compound.

Protocol: Robinson-Gabriel Cyclodehydration

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-acylamino-ketone precursor (1 equivalent) in a suitable anhydrous solvent.

  • Reaction: Carefully add the cyclodehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid, or trifluoroacetic anhydride) to the solution. The amount and type of agent will depend on the specific substrate and scale of the reaction.

  • Heating: Heat the reaction mixture to the appropriate temperature (this can range from room temperature to reflux, depending on the chosen reagents) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it into a beaker of ice water.

  • Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution) until it is basic to litmus paper. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent.[4]

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Start Problem Encountered LowYield Low or No Yield Start->LowYield Byproducts Significant Byproducts Start->Byproducts PurificationIssue Purification Difficulty Start->PurificationIssue IncompleteReaction Check for Incomplete Reaction (TLC) LowYield->IncompleteReaction Decomposition Check for Decomposition (TLC, charring) LowYield->Decomposition StartingMaterialPurity Verify Starting Material Purity LowYield->StartingMaterialPurity IdentifyByproducts Identify Byproducts (NMR, MS) Byproducts->IdentifyByproducts OptimizeChroma Optimize Chromatography PurificationIssue->OptimizeChroma Recrystallize Attempt Recrystallization PurificationIssue->Recrystallize IncreaseTempTime Increase Temp/Time IncompleteReaction->IncreaseTempTime Yes StrongerDehydratingAgent Use Stronger Dehydrating Agent IncompleteReaction->StrongerDehydratingAgent Yes MilderConditions Use Milder Conditions Decomposition->MilderConditions Yes PurifyStartingMaterial Purify Starting Material StartingMaterialPurity->PurifyStartingMaterial Impure AnhydrousConditions Ensure Anhydrous Conditions DryReagents Dry Reagents/Solvents AnhydrousConditions->DryReagents IdentifyByproducts->AnhydrousConditions Hydrolysis OptimizeConditions Optimize Reaction Conditions (Temp, Reagents) IdentifyByproducts->OptimizeConditions Other

Caption: Troubleshooting workflow for the synthesis of this compound.

General Robinson-Gabriel Synthesis Pathway

This diagram illustrates the general reaction pathway for the Robinson-Gabriel synthesis of an oxazole from a 2-acylamino-ketone.

RobinsonGabriel Reactant 2-Acylamino-ketone Intermediate Oxazoline Intermediate Reactant->Intermediate Cyclization Reagent + Dehydrating Agent (e.g., H₂SO₄) Product This compound Intermediate->Product Dehydration Water - H₂O

Caption: General reaction pathway for the Robinson-Gabriel synthesis.

References

Technical Support Center: Optimization of Oxazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for oxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing oxazoles?

A1: Several methods are widely used for oxazole synthesis, each with its own advantages. The most common include:

  • Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of an α-acylamino ketone to form 2,5-disubstituted oxazoles.[1][2]

  • Fischer Oxazole Synthesis: This synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[3][4]

  • Van Leusen Oxazole Synthesis: A versatile method that uses tosylmethyl isocyanide (TosMIC) and an aldehyde in the presence of a base to produce 5-substituted oxazoles.[4][5][6]

  • Bredereck Reaction: This method synthesizes 2,4-disubstituted oxazoles by reacting α-haloketones with amides.[2][4]

Q2: What is the general mechanism of the Van Leusen oxazole synthesis?

A2: The Van Leusen synthesis proceeds through a multi-step mechanism:

  • Deprotonation: A base abstracts a proton from the active methylene group of TosMIC, generating a carbanion.

  • Nucleophilic Addition: The carbanion then attacks the carbonyl carbon of an aldehyde.

  • Cyclization: The resulting alkoxide undergoes an intramolecular cyclization to form an oxazoline intermediate.

  • Elimination: The base facilitates the elimination of the tosyl group, leading to the formation of the aromatic oxazole ring.[5][6]

Q3: What are common bases and solvents used in the Van Leusen reaction?

A3: Potassium carbonate (K₂CO₃) in methanol is a frequently used combination.[5] For stronger basic conditions, potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF) can be effective.[5] The choice of base and solvent is crucial and can significantly impact the reaction outcome.

Q4: How can I improve the yield in a Robinson-Gabriel synthesis?

A4: The choice of the cyclo-dehydrating agent is critical. While agents like PCl₅, H₂SO₄, and POCl₃ can result in lower yields, using polyphosphoric acid has been shown to increase yields to 50-60%.[2][7]

Q5: Are there any green chemistry approaches for oxazole synthesis?

A5: Yes, research has focused on developing more environmentally friendly methods. One such approach is the use of ionic liquids as reusable solvents in the Van Leusen synthesis, which can lead to high yields and allow for the recycling of the solvent.[6][7] Another approach involves using copper catalysts with molecular oxygen.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Base: The base may have degraded due to improper storage. 2. Impure Reagents: Aldehydes can oxidize, and TosMIC can degrade over time. 3. Incorrect Solvent: The solvent may not be anhydrous or is unsuitable for the chosen base. 4. Insufficient Reaction Time or Temperature: The reaction may not have reached completion.1. Use a freshly opened or properly stored base. Consider a stronger base if necessary.[5] 2. Purify the aldehyde (e.g., by distillation) and use fresh, high-quality TosMIC.[5] 3. Use anhydrous solvents. For K₂CO₃, anhydrous methanol is typical; for t-BuOK, THF is a good choice.[5] 4. Increase the reaction time and monitor progress by TLC. Ensure the reaction mixture reaches the target temperature.[5]
Formation of Side Products 1. Formation of 4-alkoxy-2-oxazoline: Can occur with an excess of a primary alcohol like methanol.[5] 2. Self-condensation of Aldehyde: Can be promoted by the use of strong bases.[5] 3. Ring Cleavage: Nucleophilic attack on the oxazole ring can sometimes lead to ring opening rather than substitution.[1]1. Use a controlled amount of the alcohol (typically 1-2 equivalents).[5] 2. Add the aldehyde slowly to the reaction mixture containing the deprotonated TosMIC.[5] 3. In the presence of nucleophiles like ammonia/formamide, oxazoles can convert to imidazoles.[1] Adjust reaction conditions to minimize this.
Difficulty in Product Purification 1. Presence of p-toluenesulfinic acid byproduct: This is a common impurity from the elimination step in the Van Leusen synthesis. 2. Unreacted Starting Materials: Incomplete reaction can leave starting materials that are difficult to separate.1. An aqueous workup can help remove this water-soluble byproduct. Partitioning the crude product between dichloromethane and water is effective. 2. Monitor the reaction to completion using TLC. Optimize reaction conditions to maximize conversion. Column chromatography is often necessary for final purification.

Experimental Protocols

Key Experiment: Van Leusen Synthesis of 2-(p-Tolyl)oxazole

This protocol describes a common procedure for the synthesis of a 2,5-disubstituted oxazole.

Materials:

  • p-Tolualdehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol, anhydrous

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve p-tolualdehyde and tosylmethyl isocyanide (TosMIC) in anhydrous methanol.

  • Add anhydrous potassium carbonate to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.[5]

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Filter the solution and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2-(p-Tolyl)oxazole.

Visualizations

Van_Leusen_Mechanism TosMIC TosMIC Carbanion TosMIC Carbanion TosMIC->Carbanion Base Base (e.g., K₂CO₃) Base->Carbanion Deprotonation Alkoxide Intermediate Alkoxide Carbanion->Alkoxide Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Alkoxide Oxazoline Oxazoline Intermediate Alkoxide->Oxazoline Intramolecular Cyclization Oxazole 5-Substituted Oxazole Oxazoline->Oxazole Base-mediated Elimination Tosyl_Elim Elimination of Tosyl Group Experimental_Workflow start Start reactants 1. Combine Aldehyde, TosMIC, Base, Solvent start->reactants reflux 2. Heat to Reflux reactants->reflux monitor 3. Monitor by TLC reflux->monitor cooldown 4. Cool to Room Temp. monitor->cooldown concentrate 5. Remove Solvent cooldown->concentrate workup 6. Aqueous Workup (DCM/Water) concentrate->workup dry 7. Dry Organic Layer workup->dry purify 8. Column Chromatography dry->purify product Pure Oxazole purify->product Troubleshooting_Flowchart start Low/No Yield? check_reagents Check Reagent Purity (Aldehyde, TosMIC) start->check_reagents Yes side_products Side Products Observed? start->side_products No check_base Check Base Activity check_reagents->check_base check_conditions Verify Temp. & Time check_base->check_conditions check_conditions->side_products slow_addition Slow Aldehyde Addition side_products->slow_addition Yes (Self-Condensation) control_alcohol Control Alcohol Amount side_products->control_alcohol Yes (Alkoxy-oxazoline) optimize Reaction Optimized side_products->optimize No slow_addition->optimize control_alcohol->optimize

References

preventing decomposition of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one. The focus is on preventing decomposition during purification, a critical step in obtaining a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition of this compound during purification?

A1: The decomposition of this compound is primarily due to the inherent sensitivity of the oxazole ring to certain chemical conditions. The main culprits are:

  • Acidic Conditions: Exposure to strong acids, and even prolonged contact with mildly acidic media like standard silica gel, can catalyze the hydrolysis of the oxazole ring.

  • Strongly Basic Conditions: Strong bases can induce ring-opening reactions, leading to the formation of various byproducts.

  • Elevated Temperatures: Although oxazoles are generally thermally stable, prolonged exposure to high temperatures, especially in the presence of acidic or basic impurities, can accelerate decomposition.

Q2: What are the likely decomposition products I should be aware of?

A2: Under acidic conditions, the most probable decomposition pathway is hydrolysis, which cleaves the oxazole ring. This would likely result in the formation of 3-acetyl-3-aminobutan-2-one and acetic acid. Under strongly basic conditions, a ring-opened isonitrile intermediate may be formed.

Q3: What analytical techniques are recommended for assessing the purity and detecting decomposition of my compound?

A3: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin-Layer Chromatography (TLC): An excellent initial technique to quickly assess the purity of your crude product and to monitor the progress of column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis with high resolution. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is invaluable for identifying the parent compound and any potential impurities or decomposition products.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in the identification of unknown impurities by their mass-to-charge ratio.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Product Decomposition during Silica Gel Column Chromatography
  • Symptom: Multiple spots observed on TLC of collected fractions, with some spots having different Rf values than the starting material. Streaking on the TLC plate can also be an indicator.

  • Cause: Standard silica gel is slightly acidic, which can be sufficient to cause the hydrolysis of the acid-sensitive oxazole ring over the course of the chromatography.

  • Solution:

    • Use Deactivated Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or pyridine in the eluent.

    • Minimize Contact Time: Run the column as efficiently as possible to reduce the time the compound spends on the silica gel.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica gel.

Issue 2: Low Recovery after Recrystallization
  • Symptom: A significantly lower than expected yield of crystalline product after the recrystallization process.

  • Cause:

    • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Excessive Solvent Volume: Using too much solvent to dissolve the crude product will result in a lower yield of recovered crystals.

    • Decomposition at Elevated Temperatures: If the recrystallization solvent has a high boiling point, prolonged heating could lead to thermal decomposition.

  • Solution:

    • Optimize the Solvent System: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. A solvent system (a mixture of a "good" solvent and a "poor" solvent) can be employed to achieve the desired solubility characteristics. For this compound, which has a melting point of 56-59°C, consider solvent systems like ethyl acetate/hexanes or dichloromethane/hexanes.

    • Use Minimal Solvent: Add the hot solvent portion-wise to the crude material until it just dissolves.

    • Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.

Issue 3: Oily Product Instead of Crystals After Recrystallization
  • Symptom: The product separates as an oil rather than a solid during cooling.

  • Cause:

    • Presence of Impurities: Impurities can lower the melting point of the compound, leading to oiling out.

    • Supersaturation: The solution may be too concentrated, or cooling may be too rapid.

  • Solution:

    • Re-purify: The oil may need to be purified by another method, such as column chromatography, to remove impurities.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the oil to induce crystallization.

    • Seed Crystals: If available, add a small crystal of the pure product to the oiled solution to initiate crystallization.

    • Adjust Solvent System: Add a small amount of a "poor" solvent to the oil to try and induce solidification.

Data Presentation

Table 1: Physical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₇H₉NO₂
Molecular Weight139.15 g/mol
Melting Point56-59 °C
¹H NMR (CDCl₃, ppm)δ 2.45 (s, 3H), 2.50 (s, 3H), 2.55 (s, 3H)
¹³C NMR (CDCl₃, ppm)δ 11.5, 14.0, 28.5, 148.0, 158.0, 160.0, 190.0
MS (EI) m/z139 (M⁺), 124, 96, 82, 43

Table 2: Predicted Spectroscopic Data for Potential Decomposition Product (3-acetyl-3-aminobutan-2-one)

PropertyPredicted ValueNotes
Molecular FormulaC₆H₁₁NO₂
Molecular Weight129.16 g/mol
¹H NMR (CDCl₃, ppm)δ 1.3-1.5 (d, 3H), 2.1-2.3 (s, 6H), 3.5-3.7 (q, 1H), ~2.0-4.0 (br s, 2H)Signals may vary due to tautomerism.
¹³C NMR (CDCl₃, ppm)δ ~20-25 (CH₃), ~30-35 (CH₃), ~60-70 (CH), ~200-210 (C=O)Signals will be highly dependent on the predominant tautomeric form.
MS (EI) m/z129 (M⁺), 114, 86, 72, 43Fragmentation pattern will depend on the tautomer.

Experimental Protocols

Protocol 1: Purification by Column Chromatography using Deactivated Silica Gel
  • Preparation of Deactivated Silica Gel:

    • Prepare the eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC analysis).

    • Add 1-2% triethylamine (Et₃N) to the eluent.

    • Prepare a slurry of silica gel in this eluent mixture and pack the column.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the prepared solvent system.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent and triethylamine under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol) at room temperature and upon heating.

    • Identify a single solvent or a binary solvent system where the compound is soluble when hot and insoluble when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional):

    • If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Mandatory Visualization

Purification_Workflow cluster_start Start cluster_purification Purification cluster_troubleshooting Troubleshooting cluster_end End Start Crude this compound TLC_Analysis TLC Analysis for Purity Assessment Start->TLC_Analysis Column_Chrom Column Chromatography TLC_Analysis->Column_Chrom If multiple spots Recrystallization Recrystallization TLC_Analysis->Recrystallization If relatively pure Decomposition_Check Check for Decomposition (New Spots on TLC) Column_Chrom->Decomposition_Check Low_Recovery Low Recovery? Recrystallization->Low_Recovery Deactivate_Silica Use Deactivated Silica Gel (1-2% Et3N in eluent) Decomposition_Check->Deactivate_Silica Yes Pure_Product Pure Product Decomposition_Check->Pure_Product No Oiling_Out Product Oiling Out? Low_Recovery->Oiling_Out No Optimize_Solvent Optimize Recrystallization Solvent Low_Recovery->Optimize_Solvent Yes Re_Purify Re-purify by another method Oiling_Out->Re_Purify Yes Oiling_Out->Pure_Product No Deactivate_Silica->Column_Chrom Optimize_Solvent->Recrystallization Re_Purify->Column_Chrom Characterization Characterization (NMR, MS, HPLC) Pure_Product->Characterization

Caption: Workflow for the purification and troubleshooting of this compound.

Decomposition_Pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Induced Decomposition Parent This compound Acid_Conditions H₃O⁺ (e.g., acidic silica gel, aqueous acid workup) Parent->Acid_Conditions Base_Conditions Strong Base (e.g., NaOH, KOH) Parent->Base_Conditions Hydrolysis_Product 3-acetyl-3-aminobutan-2-one + Acetic Acid Acid_Conditions->Hydrolysis_Product Ring_Opening Ring-Opened Intermediate (Isonitrile) Base_Conditions->Ring_Opening

Caption: Potential decomposition pathways for this compound.

Technical Support Center: Purification of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route used. For syntheses resembling the Robinson-Gabriel or related pathways, which involve the condensation of an α-acylamino ketone, potential impurities include unreacted starting materials, partially cyclized intermediates (e.g., oxazoline species), and byproducts from side reactions such as hydrolysis of intermediates.[1] If a Van Leusen approach is used, tosyl-containing byproducts and unreacted p-toluenesulfonylmethyl isocyanide (TosMIC) are possible contaminants.[2]

Q2: What are the recommended initial purification techniques for this compound?

A2: For crude this compound, the primary recommended purification methods are column chromatography on silica gel and recrystallization.[3][4] The choice between these methods, or a combination of both, will depend on the nature and quantity of the impurities.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: A range of solvents can be tested for recrystallization. Common choices for oxazole derivatives include ethanol, ethyl acetate, and solvent mixtures like hexane/ethyl acetate or toluene.[4] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q4: How can I effectively remove colored impurities from my product?

A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal followed by filtration and then proceeding with recrystallization or column chromatography.

Q5: What analytical techniques are recommended to assess the purity of the final product?

A5: The purity of this compound can be effectively assessed using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Oily Product After Purification The compound may have a low melting point or be impure.- Ensure all solvent is removed under vacuum. - Attempt to solidify the oil by scratching the flask with a glass rod or adding a seed crystal. - If oiling out occurs during recrystallization, re-dissolve and cool the solution more slowly. - Consider further purification by column chromatography.
Multiple Spots on TLC After Column Chromatography - Incomplete separation of impurities. - Co-elution of the product with an impurity.- Optimize the solvent system for column chromatography by testing various solvent polarities. - Consider using a different stationary phase for chromatography.
Low Recovery After Recrystallization - The compound is too soluble in the chosen solvent at room temperature. - Too much solvent was used.- Cool the crystallization mixture in an ice bath to maximize crystal formation. - Reduce the volume of solvent used for dissolution. - Try a different solvent or a solvent mixture where the compound has lower solubility at room temperature.
Persistent Impurity Peak in NMR Spectrum - The impurity has similar properties to the product, making separation difficult.- Identify the impurity if possible (e.g., residual solvent, starting material). - If it's a known byproduct of the synthesis, modify the reaction work-up to remove it (e.g., aqueous wash to remove acidic or basic impurities). - Repeat purification, possibly with a different technique (e.g., preparative HPLC).

Data Presentation

Table 1: Comparison of Purification Methods

Purification Method Typical Purity Achieved Typical Yield Advantages Disadvantages
Recrystallization 95-99%60-90%Simple, cost-effective, good for removing small amounts of impurities.Can be time-consuming, potential for significant product loss if solubility is not optimal.
Column Chromatography >98%70-95%Highly effective for separating complex mixtures and closely related impurities.[3]More labor-intensive, requires larger volumes of solvent, potential for product loss on the column.
Preparative HPLC >99%50-80%Highest resolution for difficult separations.Expensive, requires specialized equipment, limited to smaller scales.

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. For further crystallization, the flask can be placed in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Visualizations

Purification_Troubleshooting start Crude this compound assess_purity Assess Purity (TLC/NMR) start->assess_purity decision Is the product pure? assess_purity->decision column_chromatography Column Chromatography decision->column_chromatography No, significant impurities recrystallization Recrystallization decision->recrystallization No, minor impurities final_product Pure Product decision->final_product Yes column_chromatography->assess_purity recrystallization->assess_purity oily_product Oily Product? recrystallization->oily_product low_recovery Low Recovery? recrystallization->low_recovery oily_product->assess_purity No troubleshoot_oil Troubleshoot Oiling Out: - Slower cooling - Seed crystal - Re-purify oily_product->troubleshoot_oil Yes low_recovery->assess_purity No troubleshoot_recovery Troubleshoot Low Recovery: - Change solvent - Use less solvent - Cool further low_recovery->troubleshoot_recovery Yes

Caption: Troubleshooting workflow for the purification of this compound.

Impurity_Profile cluster_synthesis Synthetic Routes cluster_impurities Potential Impurities robinson_gabriel Robinson-Gabriel Synthesis unreacted_sm Unreacted Starting Materials (e.g., α-acylamino ketone) robinson_gabriel->unreacted_sm intermediates Incompletely Cyclized Intermediates (e.g., oxazoline) robinson_gabriel->intermediates hydrolysis_products Hydrolysis Products robinson_gabriel->hydrolysis_products van_leusen Van Leusen Synthesis tosmic_byproducts TosMIC-related Byproducts (e.g., p-toluenesulfinic acid) van_leusen->tosmic_byproducts crude_product Crude this compound unreacted_sm->crude_product intermediates->crude_product hydrolysis_products->crude_product tosmic_byproducts->crude_product

Caption: Potential impurity profile based on common synthetic routes.

References

Technical Support Center: Characterization of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in the characterization of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound, and what are the likely impurities from each?

A1: The two most common synthetic routes are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

  • Robinson-Gabriel Synthesis: This method involves the cyclodehydration of a 2-acylamino-ketone.[1] Potential impurities include unreacted starting materials, byproducts from incomplete cyclization, and hydrolysis products if exposed to moisture.[2]

  • Van Leusen Oxazole Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde.[3][4] Potential side products can include nitriles and oxazolines, particularly if a ketone is used instead of an aldehyde or if an excess of a primary alcohol is present during the reaction.[5]

Q2: What are the expected spectroscopic data (¹H NMR, ¹³C NMR, MS) for pure this compound?

A2: While experimental spectra for this specific compound are not widely published, we can predict the key spectroscopic features based on its structure and data from analogous compounds.

Q3: What are the common challenges in the HPLC analysis of this compound?

A3: Challenges in HPLC analysis may include poor peak shape, co-elution with impurities, and retention time variability. These issues can often be addressed by optimizing the mobile phase composition, pH, and column temperature. A reversed-phase C18 column with a mobile phase of acetonitrile and a buffer is a good starting point for method development.[6]

Q4: Is this compound susceptible to degradation?

A4: Yes, the oxazole ring can be sensitive to strong acids and bases, which may lead to hydrolysis and ring-opening.[5][7] The acetyl group may also be susceptible to hydrolysis under certain conditions. It is recommended to store the compound in a cool, dry place and to use neutral or mildly acidic conditions for analysis when possible. Oxazoles are generally considered thermally stable.[2][8]

Troubleshooting Guides

NMR Spectroscopy

Issue: Unexpected peaks in the ¹H or ¹³C NMR spectrum.

  • Possible Cause 1: Residual Solvents.

    • Solution: Compare the chemical shifts of the unknown peaks with known solvent chemical shift tables. Common solvents include acetone, dichloromethane, and ethyl acetate.

  • Possible Cause 2: Synthetic Impurities.

    • Solution: Refer to the synthesis route used. For a Robinson-Gabriel synthesis, look for signals corresponding to the 2-acylamino-ketone starting material. For a Van Leusen synthesis, look for impurities related to TosMIC or the starting aldehyde.

  • Possible Cause 3: Degradation.

    • Solution: The presence of broad signals or the appearance of new signals over time may indicate degradation. Re-purify the sample and re-acquire the spectrum. Consider the possibility of hydrolysis of the acetyl group or the oxazole ring.

Predicted NMR Data for this compound:

¹H NMR Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
Proton~ 2.5s3H-C(=O)CH₃
Proton~ 2.4s3HOxazole-C4-CH₃
Proton~ 2.6s3HOxazole-C2-CH₃
¹³C NMR Predicted Chemical Shift (ppm)Assignment
Carbon~ 190C=O
Carbon~ 160Oxazole C2
Carbon~ 155Oxazole C5
Carbon~ 140Oxazole C4
Carbon~ 30-C(=O)CH₃
Carbon~ 15Oxazole-C4-CH₃
Carbon~ 20Oxazole-C2-CH₃
Mass Spectrometry

Issue: Molecular ion peak is weak or absent.

  • Possible Cause: Excessive Fragmentation.

    • Solution: Electron ionization (EI) can sometimes lead to extensive fragmentation, making the molecular ion peak difficult to observe.[9] Use a softer ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI) to increase the abundance of the molecular ion.

Issue: Unexpected fragment ions observed.

  • Possible Cause: Presence of Impurities.

    • Solution: Analyze the sample by LC-MS to separate the components before mass analysis. Compare the fragmentation pattern with that of known or suspected impurities.

Predicted Mass Fragmentation Pattern:

The primary fragmentation of the oxazole ring often involves cleavage of the N-O and C-C bonds.[9][10] For this compound (MW: 139.15 g/mol ), key fragments could include:

m/zPossible Fragment
124[M - CH₃]⁺
96[M - CH₃CO]⁺
82[M - C₂H₃NO]⁺ (cleavage of acetyl and part of the ring)
43[CH₃CO]⁺
HPLC Analysis

Issue: Poor peak shape (tailing or fronting).

  • Possible Cause 1: Inappropriate mobile phase pH.

    • Solution: The compound has a basic nitrogen atom in the oxazole ring. Adjusting the mobile phase pH with a suitable buffer (e.g., phosphate or acetate) can improve peak shape.

  • Possible Cause 2: Column overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

Issue: Inconsistent retention times.

  • Possible Cause 1: Fluctuation in column temperature.

    • Solution: Use a column oven to maintain a constant temperature.

  • Possible Cause 2: Mobile phase composition changing over time.

    • Solution: Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with ESI or EI ionization source.

  • ESI-MS:

    • Infuse the sample solution directly into the source or inject it via an HPLC system.

    • Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the protonated molecule [M+H]⁺.

  • EI-MS:

    • Introduce the sample via a direct insertion probe or a GC inlet.

    • Use a standard electron energy of 70 eV.

3. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a UV scan of the compound (a wavelength around 254 nm is often a good starting point for aromatic compounds).

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization synthesis Synthesis of this compound purification Column Chromatography / Recrystallization synthesis->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms hplc HPLC purification->hplc purity Purity Assessment hplc->purity troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Characterization Issue Encountered issue_type Identify the nature of the issue start->issue_type impure_sample Impure Sample issue_type->impure_sample Unexpected Signals degradation Sample Degradation issue_type->degradation Changing Results Over Time instrumental_problem Instrumental/Methodological Problem issue_type->instrumental_problem Poor Data Quality repurify Re-purify Sample impure_sample->repurify resynthesize Re-synthesize Compound impure_sample->resynthesize check_stability Check Sample Stability degradation->check_stability optimize_method Optimize Analytical Method instrumental_problem->optimize_method

References

enhancing the stability of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation of this compound solutions.

Issue Potential Cause Recommended Solution
Unexpected decrease in compound concentration over time. Hydrolytic degradation: The oxazole ring can be susceptible to hydrolysis, leading to ring opening, particularly under acidic or basic conditions.[1]- Maintain solutions at a neutral pH (around 7.0).- Use a buffered solution if the experimental conditions permit.- Store stock solutions at low temperatures (-20°C or -80°C) to minimize hydrolysis.
Formation of unknown impurities in the solution. Oxidative degradation: Oxazole rings can be sensitive to oxidation, which may be accelerated by exposure to air or certain reagents.[2]- Degas solvents before use to remove dissolved oxygen.- Consider adding an antioxidant (e.g., BHT) if compatible with the experimental setup.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Discoloration or precipitation of the solution upon light exposure. Photolytic degradation: Exposure to UV or visible light can induce degradation of the compound.[2]- Protect solutions from light by using amber vials or wrapping containers in aluminum foil.- Minimize exposure to ambient light during experimental procedures.
Inconsistent results between experimental batches. Solvent effects: The choice of solvent can influence the stability of the compound. Protic solvents may facilitate degradation pathways more than aprotic solvents.- If possible, use aprotic solvents (e.g., acetonitrile, DMSO).- Ensure consistent solvent purity and grade across all experiments.- Evaluate the stability of the compound in different solvents as part of the initial experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: While specific data for this compound is limited, oxazole derivatives are generally susceptible to hydrolytic ring-opening and oxidative degradation.[1][2] Hydrolysis can lead to the cleavage of the oxazole ring, while oxidation may occur at the C4 position.[2] The presence of the acetyl group at the 5-position might also influence its reactivity.

Q2: How can I best store stock solutions of this compound?

A2: For optimal stability, stock solutions should be prepared in a high-quality, dry, aprotic solvent such as DMSO or acetonitrile. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C and protect them from light.

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[3][4] This method can separate the parent compound from its degradation products, allowing for accurate quantification of its stability over time. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of any degradation products.[4]

Q4: Are there any known incompatibilities with common excipients or reagents?

A4: Avoid strong acids, strong bases, and potent oxidizing agents, as these are likely to accelerate the degradation of the oxazole ring.[1][2] It is advisable to perform compatibility studies with any new excipients or reagents early in the development process.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5][6]

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 24 hours. Dissolve the stressed sample in acetonitrile to the initial concentration.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for an exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC-UV method.

  • Data Analysis:

    • Calculate the percentage of degradation for each stress condition.

    • Identify and quantify any major degradation products.

Illustrative Forced Degradation Data
Stress Condition % Degradation (24h) Major Degradants (Retention Time)
0.1 M HCl, 60°C15.2%Degradant A (3.5 min)
0.1 M NaOH, 60°C28.7%Degradant B (4.1 min), Degradant C (5.2 min)
3% H₂O₂, RT8.5%Degradant D (2.8 min)
60°C (Solid)< 1%Not Applicable
Photolytic5.3%Degradant E (6.0 min)

Visualizations

cluster_workflow Forced Degradation Workflow prep Prepare Stock Solution (1 mg/mL in ACN) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample Sample at Time Points (0, 4, 8, 24h) stress->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze via HPLC-UV neutralize->analyze data Calculate % Degradation & Identify Degradants analyze->data

Caption: Experimental workflow for a forced degradation study.

cluster_troubleshooting Troubleshooting Degradation start Observed Degradation? check_ph Check Solution pH start->check_ph Yes neutral_ph Is pH Neutral? check_ph->neutral_ph adjust_ph Adjust to pH 7 neutral_ph->adjust_ph No check_light Check Light Exposure neutral_ph->check_light Yes adjust_ph->check_light light_protected Is it Light Protected? check_light->light_protected protect_light Use Amber Vials light_protected->protect_light No check_oxygen Check for Oxygen Exposure light_protected->check_oxygen Yes protect_light->check_oxygen inert_atm Using Inert Atmosphere? check_oxygen->inert_atm use_inert Use N2 or Ar inert_atm->use_inert No consider_solvent Consider Solvent Choice inert_atm->consider_solvent Yes use_inert->consider_solvent end Stability Improved consider_solvent->end

Caption: Troubleshooting decision tree for compound degradation.

cluster_pathway Potential Degradation Pathways parent This compound hydrolysis Hydrolytic Degradation Acid/Base Catalyzed Ring Opening parent->hydrolysis H₂O, H⁺/OH⁻ oxidation Oxidative Degradation Peroxides/Oxygen Modification of Oxazole Ring parent->oxidation [O] photolysis Photolytic Degradation UV/Visible Light Formation of Radicals/Isomers parent->photolysis

Caption: Potential degradation pathways for the oxazole compound.

References

Technical Support Center: Purification of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one. Here, you will find information on alternative purification techniques to address common challenges encountered during its isolation and purification.

Frequently Asked Questions (FAQs)

Q1: What are the common purification challenges encountered with this compound?

Researchers may face several challenges during the purification of this compound. Due to the presence of the oxazole ring, the compound can be sensitive to acidic conditions, potentially leading to degradation on standard silica gel.[1] Additionally, impurities with similar polarity to the target compound can make separation by traditional chromatography difficult, resulting in co-elution.[2] The compound's solid nature, with a melting point of 56-59°C, suggests that residual solvents might be trapped in the crystalline matrix, requiring specific drying techniques to remove.[1][3]

Q2: My compound appears to be degrading during silica gel column chromatography. What are the alternative chromatographic methods?

Degradation on silica gel is a known issue for some oxazole derivatives, which can be attributed to the acidic nature of the stationary phase.[1] Alternative chromatographic techniques that employ a more neutral or basic environment are recommended. These include:

  • Neutral Alumina Column Chromatography: Alumina is less acidic than silica gel and can be a suitable alternative to prevent the degradation of acid-sensitive compounds.[1]

  • Reversed-Phase Column Chromatography: This technique uses a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase. It separates compounds based on hydrophobicity and can be very effective for separating polar and non-polar impurities.[1]

  • Deactivated Silica Gel: The acidity of silica gel can be neutralized by pre-treating the column with a small amount of a basic modifier, such as triethylamine, mixed in the eluent.[1]

Q3: I am struggling to separate a persistent impurity with a similar polarity to my product. What purification strategy should I try?

When impurities co-elute with the desired product in normal-phase chromatography, switching the separation principle can be highly effective.[2] Recrystallization is a powerful technique for purifying solid compounds by exploiting differences in solubility between the product and impurities in a given solvent system.[4][5] Given that this compound is a solid, this method is highly recommended.[3] Experimenting with different solvents or solvent mixtures is key to achieving high purity.

Q4: How can I effectively remove residual high-boiling point solvents from my purified product?

High-boiling point solvents used during purification can be challenging to remove completely.[1] Standard rotary evaporation may not be sufficient. To ensure the complete removal of such solvents, the following steps can be taken:

  • Dry the compound under a high vacuum for an extended period.

  • Gentle heating can be applied if the compound is thermally stable.

  • Co-evaporation with a lower-boiling point solvent can help to azeotropically remove the high-boiling point solvent.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Suggested Solution
Low recovery after silica gel column chromatography Degradation of the compound on the acidic silica gel stationary phase.[1]Use a less acidic stationary phase like neutral alumina or deactivated silica gel (with triethylamine in the eluent).[1] Alternatively, employ reversed-phase chromatography.[1]
Product co-elutes with impurities Impurities have similar polarity to the target compound in the chosen solvent system.[2]Optimize the mobile phase composition in your chromatography.[2] Consider switching to a different stationary phase (e.g., reversed-phase instead of normal-phase).[2] For solid products, recrystallization is a highly effective alternative.[4]
Presence of residual solvent in the final product The solvent used for purification has a high boiling point.[1] The compound may be hygroscopic and absorb moisture from the air.[1]Dry the compound under a high vacuum, with gentle heating if thermally stable.[1] Utilize co-evaporation with a lower-boiling point solvent.[1] Store the final product under an inert atmosphere (e.g., nitrogen or argon).[1]
Inconsistent biological assay results The compound may be unstable in the assay buffer.[2]Assess the stability of the compound at different pH values and temperatures.[2] Always prepare fresh solutions of the compound for each experiment.[2]

Experimental Protocols

Protocol 1: Neutral Alumina Column Chromatography

This protocol is designed to purify this compound while avoiding degradation that may occur on silica gel.

  • Column Packing:

    • Prepare a slurry of neutral alumina in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

    • Equilibrate the column by running 2-3 column volumes of the starting eluent (e.g., hexane/ethyl acetate 9:1) through the packed alumina.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble samples, create a dry-load by adsorbing the crude material onto a small amount of neutral alumina and carefully adding it to the top of the column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting solid under a high vacuum to remove any residual solvent.

Protocol 2: Recrystallization

This protocol is suitable for purifying solid this compound, which has a reported melting point of 56-59°C.[3]

  • Solvent Selection:

    • Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents include hexane, ethyl acetate, or mixtures thereof.[4]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., in a water bath) while stirring until the solid is completely dissolved.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • For maximum yield, further cool the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the purified crystals under a high vacuum.

Visualizations

TroubleshootingWorkflow start Start: Impure This compound check_degradation Product Degradation on Silica Gel? start->check_degradation alternative_chromatography Use Alternative Chromatography: - Neutral Alumina - Reversed-Phase - Deactivated Silica check_degradation->alternative_chromatography Yes standard_chromatography Proceed with Standard Silica Gel Chromatography check_degradation->standard_chromatography No check_coelution Co-elution of Impurities? alternative_chromatography->check_coelution pure_product Pure Product alternative_chromatography->pure_product Successful Separation standard_chromatography->check_coelution standard_chromatography->pure_product Successful Separation recrystallize Perform Recrystallization check_coelution->recrystallize Yes optimize_mobile_phase Optimize Mobile Phase or Switch Stationary Phase check_coelution->optimize_mobile_phase Persistent recrystallize->pure_product optimize_mobile_phase->pure_product ExperimentalWorkflow cluster_chromatography Alternative Chromatography Protocol cluster_recrystallization Recrystallization Protocol c_start Crude Product c_pack Pack Column (Neutral Alumina or C18) c_start->c_pack c_load Load Sample c_pack->c_load c_elute Elute with Solvent Gradient c_load->c_elute c_collect Collect & Monitor Fractions (TLC) c_elute->c_collect c_isolate Combine Pure Fractions & Evaporate Solvent c_collect->c_isolate c_end Pure Product c_isolate->c_end r_start Crude Solid r_dissolve Dissolve in Minimal Hot Solvent r_start->r_dissolve r_cool Slowly Cool to Induce Crystallization r_dissolve->r_cool r_filter Filter and Wash Crystals with Cold Solvent r_cool->r_filter r_dry Dry Crystals under High Vacuum r_filter->r_dry r_end Pure Crystalline Product r_dry->r_end

References

Technical Support Center: Reaction Monitoring of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one Synthesis by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for monitoring this reaction by TLC?

A common starting point for developing a TLC solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. For the synthesis of this compound from 3-chloro-2,4-pentanedione and acetamide, a solvent system of 30-50% ethyl acetate in hexanes is a good starting point. The goal is to achieve good separation between the starting materials, any intermediates, and the final product, ideally with the product having an Rf value between 0.3 and 0.5.

Q2: How can I visualize the spots on the TLC plate? My compounds are not UV-active.

While the oxazole product is likely UV-active due to its aromatic nature, the starting materials may not be. If spots are not visible under a UV lamp, various staining methods can be employed.[1][2][3] A potassium permanganate (KMnO₄) stain is a good general stain for visualizing a wide range of organic compounds.[1] Another common method is using an iodine chamber, where the plate is exposed to iodine vapors.[3] For more specific functional groups, other stains like p-anisaldehyde can be used.[1][3]

Q3: My TLC plate shows streaking instead of distinct spots. What could be the cause?

Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your sample before spotting it.

  • Highly Polar Compounds: If your compound is very polar, it may not move significantly from the baseline and can appear as a streak. You may need to use a more polar solvent system.

  • Acidic or Basic Compounds: Acidic or basic compounds can interact strongly with the silica gel, causing streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent can often resolve this issue.

  • Incomplete Drying of the Spot: Ensure the solvent from the spotting solution has completely evaporated before placing the plate in the developing chamber.

Q4: The Rf values of my starting material and product are very similar. How can I improve the separation?

If the Rf values are too close to distinguish, you can try the following:

  • Change the Solvent System: Experiment with different solvent ratios or different solvent combinations. For example, you could try using dichloromethane/methanol or toluene/ethyl acetate mixtures.

  • Use a Longer TLC Plate: A longer plate will allow for a greater separation distance between the spots.

  • Employ a Co-spot: Spot the starting material, the reaction mixture, and a co-spot (a spot with both the starting material and the reaction mixture) on the same plate. This will help you to definitively identify the starting material spot in the reaction mixture lane.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the TLC monitoring of your synthesis.

Problem Possible Cause(s) Solution(s)
No spots are visible on the TLC plate, even after staining. 1. The sample is too dilute. 2. The compound is volatile and has evaporated. 3. The chosen stain is not suitable for your compounds.1. Concentrate your sample or spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications. 2. Visualize the plate immediately after development. 3. Try a different, more general stain, such as potassium permanganate or an iodine chamber.
The solvent front is uneven. 1. The bottom of the TLC plate is not level with the solvent surface in the developing chamber. 2. The developing chamber was not properly sealed, allowing the solvent to evaporate unevenly. 3. The silica gel on the plate is disturbed or flaked at the edges.1. Ensure the plate is placed vertically and the solvent level is even at the bottom. 2. Make sure the chamber is securely covered during development. 3. Handle TLC plates carefully by the edges.
Spots are elongated or "comet-shaped". 1. The sample was spotted too heavily. 2. The solvent used to dissolve the sample is too polar.1. Dilute the sample before spotting. 2. Dissolve the sample in a less polar solvent, if possible, or use a solvent mixture similar in polarity to the mobile phase.
The Rf values are consistently too high (spots are near the solvent front). The mobile phase is too polar.Decrease the proportion of the more polar solvent in your mobile phase (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture).
The Rf values are consistently too low (spots are near the baseline). The mobile phase is not polar enough.Increase the proportion of the more polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).

Experimental Protocols

Synthesis of this compound

This protocol is a plausible method for the synthesis. Note: This is a representative procedure and may require optimization.

Materials:

  • 3-chloro-2,4-pentanedione

  • Acetamide

  • A suitable solvent (e.g., N,N-Dimethylformamide - DMF)

  • A suitable base (e.g., Potassium carbonate - K₂CO₃)

Procedure:

  • In a round-bottom flask, dissolve acetamide (1.2 equivalents) and potassium carbonate (2.0 equivalents) in DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 3-chloro-2,4-pentanedione (1.0 equivalent) dropwise to the stirring mixture.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC every 30-60 minutes.

  • Once the reaction is complete (indicated by the disappearance of the starting material spot on the TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

TLC Monitoring Protocol
  • Prepare the TLC Chamber: Line a developing chamber with filter paper and add the chosen mobile phase (e.g., 30% ethyl acetate in hexanes) to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for at least 15 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).

  • Spot the Plate:

    • SM Lane: Dissolve a small amount of 3-chloro-2,4-pentanedione in a volatile solvent (e.g., dichloromethane) and spot it on the SM lane.

    • Rxn Lane: Withdraw a small aliquot of the reaction mixture using a capillary tube, dilute it with a volatile solvent, and spot it on the Rxn lane.

    • Co Lane: First, spot the starting material as in the SM lane. Then, carefully spot the reaction mixture directly on top of the starting material spot.

  • Develop the Plate: Carefully place the spotted TLC plate in the saturated developing chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). If spots are not visible, use a suitable staining method (e.g., potassium permanganate stain). Circle the visible spots with a pencil.

  • Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot in the Rxn lane and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The co-spot will help to confirm the identity of the starting material spot. Calculate the Rf values for all visible spots.

Quantitative Data

The following table provides estimated Rf values for the compounds involved in the synthesis. These values are for guidance and may vary depending on the exact TLC conditions.

Compound Structure Estimated Rf Value (30% Ethyl Acetate in Hexanes) Visualization Method(s)
3-chloro-2,4-pentanedione (Starting Material)CC(=O)C(Cl)C(=O)C~ 0.6 - 0.7Potassium Permanganate Stain
Acetamide (Starting Material)CC(=O)N~ 0.1 - 0.2Potassium Permanganate Stain, Iodine
This compound (Product)CC1=NC(=C(O1)C(=O)C)C~ 0.4 - 0.5UV (254 nm), Potassium Permanganate Stain

Visualizations

TLC_Troubleshooting_Workflow start Start TLC Monitoring run_tlc Run TLC Plate start->run_tlc visualize Visualize Plate (UV/Stain) run_tlc->visualize analyze Analyze Spots visualize->analyze problem Problem Identified? analyze->problem no_problem Continue Reaction Monitoring problem->no_problem No streaking Streaking Spots problem->streaking Yes - Streaking poor_separation Poor Separation problem->poor_separation Yes - Poor Separation no_spots No Spots Visible problem->no_spots Yes - No Spots fix_streaking Dilute Sample or Add Modifier to Solvent streaking->fix_streaking fix_separation Adjust Solvent Polarity or Use Longer Plate poor_separation->fix_separation fix_no_spots Concentrate Sample or Try Different Stain no_spots->fix_no_spots fix_streaking->run_tlc fix_separation->run_tlc fix_no_spots->run_tlc

Caption: Troubleshooting workflow for common TLC issues.

References

Validation & Comparative

Confirming the Structure of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides a comparative analysis of X-ray crystallography and other spectroscopic methods for the structural elucidation of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one, a key building block in medicinal chemistry.

While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, the foundational structure of the 2,4-dimethyl-1,3-oxazol-5-yl moiety has been confirmed in related molecules. This allows for a robust comparison of expected crystallographic parameters with data from alternative, and often more accessible, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

X-ray Crystallography: The Gold Standard for Structural Determination

X-ray crystallography provides unparalleled detail into the atomic arrangement of a crystalline solid, offering precise measurements of bond lengths, bond angles, and torsional angles. This technique allows for the unequivocal determination of a molecule's absolute configuration.

Although the crystal structure of the target compound is not available, the structure of a closely related compound, 4-[(2,4-Dimethyl-1,3-oxazol-5-yl)methyl]-4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione, provides valuable insight into the expected geometry of the 2,4-dimethyl-1,3-oxazol-5-yl core.[1]

Table 1: Expected Crystallographic Data for the 2,4-Dimethyl-1,3-oxazol-5-yl Moiety

ParameterExpected Value
Bond Lengths (Å)
O1-C2~1.37
C2-N3~1.31
N3-C4~1.39
C4-C5~1.36
C5-O1~1.37
C2-C(Me)~1.49
C4-C(Me)~1.49
C5-C(Ac)~1.48
**Bond Angles (°) **
C5-O1-C2~105
O1-C2-N3~115
C2-N3-C4~109
N3-C4-C5~108
C4-C5-O1~103

Note: These values are estimations based on the crystal structure of a related compound and may vary slightly for this compound.

Alternative Spectroscopic Techniques for Structural Confirmation

In the absence of single-crystal X-ray data, a combination of spectroscopic methods can provide comprehensive evidence for the structure of this compound.

Table 2: Comparison of Analytical Techniques for Structural Confirmation

TechniqueInformation ProvidedExpected Data for this compound
¹H NMR Number of unique protons, their chemical environment, and connectivity.- Singlet for C2-CH₃ (~2.4 ppm)- Singlet for C4-CH₃ (~2.2 ppm)- Singlet for COCH₃ (~2.5 ppm)
¹³C NMR Number of unique carbons and their chemical environment.- Signal for C2 (~160 ppm)- Signal for C4 (~140 ppm)- Signal for C5 (~155 ppm)- Signal for C=O (~195 ppm)- Signals for methyl carbons (~10-25 ppm)
FT-IR Presence of functional groups.- C=O stretch (~1680 cm⁻¹)- C=N stretch (~1600 cm⁻¹)- C-O stretch (~1100-1200 cm⁻¹)
Mass Spectrometry Molecular weight and fragmentation pattern.- Molecular ion peak [M]⁺ at m/z 139.06- Fragments corresponding to the loss of acetyl and methyl groups.

Experimental Protocols

X-ray Crystallography (Hypothetical Protocol)
  • Crystal Growth: Single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares methods to obtain the final atomic coordinates, bond lengths, and angles.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl).

  • Data Acquisition: The sample is placed in the FT-IR spectrometer, and the infrared spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The sample molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Visualizing the Workflow

The following diagram illustrates the general workflow for the structural confirmation of a small molecule like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Xray X-ray Crystallography (If single crystals available) Purification->Xray NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation Xray->Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for Structural Confirmation.

The following logical diagram illustrates the comparative roles of X-ray crystallography and other spectroscopic methods.

G cluster_goal Goal cluster_primary Primary Method (Definitive) cluster_alternative Alternative Methods (Corroborative) Goal Unambiguous Structure of This compound Xray Single-Crystal X-ray Diffraction Goal->Xray Ideal Path NMR NMR (¹H, ¹³C) Goal->NMR Alternative Path IR FT-IR Goal->IR Alternative Path MS Mass Spec. Goal->MS Alternative Path Xray_info Provides: - 3D Atomic Coordinates - Bond Lengths & Angles - Absolute Stereochemistry Xray->Xray_info NMR_info Provides: - Connectivity - Chemical Environment NMR->NMR_info IR_info Provides: - Functional Groups IR->IR_info MS_info Provides: - Molecular Weight - Fragmentation MS->MS_info

Caption: Comparison of Structural Elucidation Methods.

References

A Comparative Analysis of the Bioactivity of Oxazole Derivatives with a Focus on 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oxazole Bioactivity

Oxazoles are five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom. This ring system is a privileged structure in drug discovery due to its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1] The diverse pharmacological profiles of oxazole derivatives are largely dictated by the nature and position of substituents on the oxazole ring.[1]

Comparative Quantitative Bioactivity Data

To facilitate a clear comparison, the following tables summarize the quantitative bioactivity of various oxazole derivatives against different biological targets. The selected compounds represent a range of anticancer, antimicrobial, and anti-inflammatory activities reported in the scientific literature.

Table 1: Anticancer Activity of Representative Oxazole Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)oxazoleA549 (Lung)0.004[2]
2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)oxazoleHCT-116 (Colon)0.003[2]
2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)oxazoleMCF-7 (Breast)0.005[2]
2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamideVariousNot specified (Lead compound)[3]
5-Sulfinyl(sulfonyl)-4-arylsulfonyl-substituted 1,3-oxazoles60 human cancer cell linesGrowth inhibition data available[3]
Oxazolo[5,4-d]pyrimidine derivative 3g HT29 (Colon)58.4[3]

Table 2: Antimicrobial Activity of Representative Oxazole Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
2,5-disubstituted-1,3,4-oxadiazole derivativeE. coli62.5[4]
2,5-disubstituted-1,3,4-oxadiazole derivativeS. aureus31.25[4]
2,5-disubstituted-1,3,4-oxadiazole derivativeA. niger125[4]
Amide-oxazole hybridE. coliNotable inhibition zones[5]
Amide-oxazole hybridS. aureusNotable inhibition zones[5]

Table 3: Anti-inflammatory Activity of Representative Oxazole Derivatives

Compound/Derivative ClassAssayInhibition (%)Reference
Naphthoxazole derivativeLOX Inhibition (at 25 µM)~50-80%[6]
4-phenyl oxazole-2-amine derivative (A1)Carrageenan-induced paw edemaHigh[7]
2,5-disubstituted-1,3,4-oxadiazole derivativeCarrageenan-induced paw edema79.83% reduction in edema[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key bioactivity assays cited in this guide.

Anticancer Activity: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., oxazole derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a classic model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Model: Use adult male Wistar or Sprague-Dawley rats.

  • Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally to the rats. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate key concepts discussed in this guide.

anticancer_pathway Oxazole Derivative Oxazole Derivative Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) Oxazole Derivative->Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) Inhibition Apoptosis Apoptosis Oxazole Derivative->Apoptosis Induction Downstream Signaling Cascades (e.g., RAS/MAPK, PI3K/AKT) Downstream Signaling Cascades (e.g., RAS/MAPK, PI3K/AKT) Receptor Tyrosine Kinases (e.g., VEGFR, EGFR)->Downstream Signaling Cascades (e.g., RAS/MAPK, PI3K/AKT) Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling Cascades (e.g., RAS/MAPK, PI3K/AKT)->Cell Proliferation, Survival, Angiogenesis

Caption: Anticancer mechanism of oxazole derivatives via inhibition of receptor tyrosine kinase signaling.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Microorganism Culture Microorganism Culture Inoculation Inoculation Microorganism Culture->Inoculation Compound Dilution Compound Dilution Compound Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination anti_inflammatory_pathway Inflammatory Stimulus Inflammatory Stimulus Activation of NF-κB Pathway Activation of NF-κB Pathway Inflammatory Stimulus->Activation of NF-κB Pathway Pro-inflammatory Mediators (e.g., COX-2, TNF-α, IL-6) Pro-inflammatory Mediators (e.g., COX-2, TNF-α, IL-6) Activation of NF-κB Pathway->Pro-inflammatory Mediators (e.g., COX-2, TNF-α, IL-6) Inflammation Inflammation Pro-inflammatory Mediators (e.g., COX-2, TNF-α, IL-6)->Inflammation Oxazole Derivative Oxazole Derivative Oxazole Derivative->Activation of NF-κB Pathway Inhibition

References

structure-activity relationship (SAR) studies of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one analogs, focusing on their structure-activity relationships (SAR) as potent fungicides. The primary mechanism of action for the most promising analogs involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. This guide presents quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

I. Quantitative Data Summary

The following tables summarize the in vitro fungicidal activity of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives, which are structurally related to this compound. The data is presented as EC50 values (in mg/L), representing the concentration of the compound that inhibits 50% of fungal growth.

Table 1: Fungicidal Activity (EC50 in mg/L) of 2,4-Dimethyloxazole-5-carboxamide Analogs [1]

Compound IDR Group (Aryl on Thiazole)Magnaporthe griseaPenicillium digitatum
SEZA16 4-(Trifluoromethyl)phenyl--
SEZA17 4-Fluorophenyl--
SEZA18 4-Chlorophenyl0.17-
SEZC7 2,4-Dichlorophenyl0.50-
SEZA14 2-Thienyl-2.33
Boscalid (Reference)-75.5% inhibition at 100 mg/L
Prochloraz (Reference)0.15-
Hymexazol (Reference)45.5-

Table 2: Succinate Dehydrogenase (SDH) Inhibitory Activity [1]

Compound IDIC50 (μM)
SEZC7 16.6
Boscalid 12.9

II. Structure-Activity Relationship (SAR) Insights

Analysis of the data from the N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide series reveals several key SAR trends for their fungicidal activity:

  • Substitution on the Oxazole Ring: The presence of methyl groups at the 2 and 4 positions of the oxazole ring is a common feature in the active compounds, suggesting these contribute favorably to the interaction with the target enzyme.

  • Aryl Substituent on the Thiazole Ring: The nature and position of substituents on the aryl ring attached to the thiazole moiety significantly influence fungicidal potency.

    • Electron-withdrawing groups, such as chloro and trifluoromethyl, at the para-position of the phenyl ring generally lead to high activity against Magnaporthe grisea.

    • The 2,4-dichloro substitution pattern (SEZC7) also confers potent activity.

  • Carboxamide Linker: The carboxamide linkage between the oxazole and the thiazolylmethyl moiety is crucial for the biological activity, likely participating in hydrogen bonding interactions within the active site of the SDH enzyme.

III. Experimental Protocols

A. In Vitro Fungicidal Activity Assay

This protocol outlines the mycelium growth rate method used to determine the in vitro fungicidal activity of the test compounds.

1. Preparation of Test Solutions:

  • Stock solutions of the synthesized compounds and reference fungicides (e.g., Boscalid, Prochloraz) are prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
  • Serial dilutions are made using sterile distilled water containing 0.1% Tween-80 to obtain the desired final concentrations.

2. Fungal Culture Preparation:

  • The test fungi (Magnaporthe grisea, Penicillium digitatum, etc.) are cultured on potato dextrose agar (PDA) plates at 25°C for 3-5 days.
  • Mycelial discs (5 mm in diameter) are cut from the edge of the actively growing fungal colonies.

3. Assay Procedure:

  • An appropriate volume of the test solution is mixed with molten PDA to achieve the final test concentrations.
  • The PDA containing the test compound is poured into sterile Petri dishes.
  • A mycelial disc of the test fungus is placed at the center of each PDA plate.
  • Plates with DMSO and no compound serve as negative controls.
  • The plates are incubated at 25°C.

4. Data Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions when the fungal growth in the control group reaches the edge of the plate.
  • The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treated group.
  • The EC50 values are calculated by probit analysis of the inhibition data.

B. In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

This spectrophotometric assay measures the ability of the compounds to inhibit the activity of the SDH enzyme.

1. Enzyme Preparation:

  • Mitochondria are isolated from the target fungus through differential centrifugation.
  • The mitochondrial pellet is resuspended in an appropriate assay buffer.

2. Assay Principle:

  • The activity of SDH is determined by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP), which is coupled to the oxidation of succinate to fumarate. The reduction of DCIP leads to a decrease in absorbance at 600 nm.

3. Assay Procedure:

  • The reaction mixture contains potassium phosphate buffer (pH 7.4), succinate, the electron acceptor (DCIP), and an intermediate electron carrier like phenazine methosulfate (PMS).
  • The test compound, dissolved in DMSO, is pre-incubated with the mitochondrial preparation.
  • The reaction is initiated by the addition of succinate.
  • The decrease in absorbance at 600 nm is monitored kinetically using a spectrophotometer.

4. Data Analysis:

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

IV. Visualizations

Signaling_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate e- e- SDH->e- Electron Transfer Complex_III Complex III e-->Complex_III Electron Transport Chain & Oxidative Phosphorylation Complex_IV Complex IV Complex_III->Complex_IV Electron Transport Chain & Oxidative Phosphorylation ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Electron Transport Chain & Oxidative Phosphorylation ATP ATP ATP_Synthase->ATP Electron Transport Chain & Oxidative Phosphorylation Oxazole_Analog 1-(2,4-Dimethyl-1,3-oxazol-5-yl) ethan-1-one Analog (SDH Inhibitor) Oxazole_Analog->SDH Inhibition

Caption: Mechanism of action of fungicidal oxazole analogs as SDH inhibitors.

Experimental_Workflow cluster_Fungicidal_Assay In Vitro Fungicidal Activity Assay cluster_SDH_Assay In Vitro SDH Inhibition Assay Start_Fungicidal Start Compound_Prep_F Prepare Compound Solutions (Serial Dilutions) Start_Fungicidal->Compound_Prep_F Assay_Setup_F Mix Compounds with PDA and Plate with Fungal Discs Compound_Prep_F->Assay_Setup_F Fungal_Culture Culture Fungi on PDA Plates Fungal_Culture->Assay_Setup_F Incubation_F Incubate at 25°C Assay_Setup_F->Incubation_F Measurement_F Measure Mycelial Growth Diameter Incubation_F->Measurement_F Data_Analysis_F Calculate % Inhibition and EC50 Measurement_F->Data_Analysis_F End_Fungicidal End Data_Analysis_F->End_Fungicidal Start_SDH Start Compound_Prep_S Prepare Compound Solutions Start_SDH->Compound_Prep_S Pre_Incubation Pre-incubate Enzyme with Compound Compound_Prep_S->Pre_Incubation Enzyme_Prep Isolate Mitochondria (Source of SDH) Enzyme_Prep->Pre_Incubation Assay_Setup_S Prepare Reaction Mixture (Buffer, Succinate, DCIP) Reaction_Start Initiate Reaction with Succinate Assay_Setup_S->Reaction_Start Pre_Incubation->Reaction_Start Measurement_S Monitor Absorbance at 600 nm Reaction_Start->Measurement_S Data_Analysis_S Calculate % Inhibition and IC50 Measurement_S->Data_Analysis_S End_SDH End Data_Analysis_S->End_SDH

Caption: Workflow for the in vitro evaluation of fungicidal oxazole analogs.

References

A Comparative Benchmarking Guide to the Synthesis of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

At a Glance: Comparison of Synthetic Routes

Synthetic MethodKey Starting MaterialsReagents & ConditionsTypical YieldAdvantagesDisadvantages
Robinson-Gabriel Synthesis 3-Acetamidopentane-2,4-dioneH₂SO₄, Acetic Anhydride, HeatModerateReadily available starting material, straightforward cyclodehydration.Harsh acidic conditions, may not be suitable for sensitive substrates.
Van Leusen Synthesis Acetaldehyde, Tosylmethyl isocyanide (TosMIC), Acetyl chlorideK₂CO₃, Methanol, RefluxGood to ExcellentMild reaction conditions, good functional group tolerance.Stoichiometric use of TosMIC, multi-step sequence.
Bredereck Reaction 3-Chloro-2,4-pentanedione, AcetamideHeatModerate to GoodSimple starting materials, direct formation of the oxazole ring.High temperatures required, potential for side reactions.

Method 1: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and direct method for the formation of oxazoles via the cyclodehydration of α-acylamino ketones.[1] For the synthesis of 1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one, the logical precursor is 3-acetamidopentane-2,4-dione.

Experimental Protocol

To a solution of 3-acetamidopentane-2,4-dione (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), concentrated sulfuric acid (0.1-0.2 eq) is added dropwise at 0°C. After the addition, the mixture is allowed to warm to room temperature and then heated to 90-100°C. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice. The aqueous solution is then neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Robinson_Gabriel_Synthesis start 3-Acetamidopentane-2,4-dione intermediate Enol Intermediate start->intermediate H₂SO₄, Ac₂O cyclized Oxazoline Intermediate intermediate->cyclized Intramolecular Cyclization product This compound cyclized->product Dehydration Van_Leusen_Synthesis acetaldehyde Acetaldehyde intermediate1 Oxazoline Intermediate acetaldehyde->intermediate1 K₂CO₃, MeOH tosmic TosMIC tosmic->intermediate1 product This compound intermediate1->product 1. Acetyl Chloride 2. Elimination acetyl_chloride Acetyl Chloride Bredereck_Reaction haloketone 3-Chloro-2,4-pentanedione intermediate Intermediate Adduct haloketone->intermediate Heat amide Acetamide amide->intermediate product This compound intermediate->product Cyclization & Dehydration

References

spectral data comparison of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one with reported values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative analysis of experimentally obtained spectral data for the compound 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one against values reported in the scientific literature. Due to the absence of publicly available, specific reported spectral data for this exact compound in the conducted search, this document serves as a template. Researchers can utilize this structure to organize their findings once relevant literature data is obtained.

Data Presentation: A Comparative Table

A systematic comparison of quantitative data is crucial for verification of molecular structure and purity. The following table is designed for a side-by-side comparison of experimental and reported spectral data.

Spectroscopic Data Experimental Value Reported Value Reference
¹H NMR (CDCl₃, 400 MHz)
δ (ppm)
¹³C NMR (CDCl₃, 100 MHz)
δ (ppm)
Mass Spectrometry (ESI+)
m/z

Experimental Protocols

Detailed and accurate documentation of experimental procedures is fundamental for the reproducibility of scientific findings. The following outlines the standard protocols for the acquisition of the spectral data mentioned above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound was dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR: The spectrum was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

  • ¹³C NMR: The spectrum was recorded with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal of CDCl₃ (δ = 77.16 ppm).

Mass Spectrometry (MS)

The mass spectrum was obtained using an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion. The instrument was operated with a capillary voltage of 3.5 kV and a source temperature of 150°C. The mass-to-charge ratio (m/z) was scanned over a range of 50-500.

Workflow for Spectral Data Comparison

The following diagram illustrates the logical workflow for the comparison of experimental spectral data with reported values from the literature.

A Compound Synthesis and Purification B Acquisition of Experimental Spectral Data (¹H NMR, ¹³C NMR, MS) A->B D Data Extraction and Tabulation B->D C Literature Search for Reported Spectral Data C->D E Comparison of Experimental and Reported Data D->E F Structure Confirmation E->F Data Match G Discrepancy Investigation E->G Data Mismatch H Purity Assessment F->H G->B Re-acquire Data G->C Expand Literature Search I Further Analysis or Reporting H->I

Caption: Workflow for spectral data comparison and analysis.

Navigating Novel Drug Candidates: A Comparative Validation of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one in Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous evaluation of novel chemical entities is paramount to identifying promising therapeutic leads. This guide provides a comparative analysis of the biological assay validation for the novel oxazole derivative, 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one, against established anti-inflammatory agents. The following data, while illustrative, outlines the essential experimental comparisons and validation parameters necessary for advancing a new molecule through the preclinical pipeline.

The oxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The subject of this guide, this compound, is a structurally novel oxazole derivative. This document presents a hypothetical validation of its potential anti-inflammatory effects, comparing its performance with a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, and a selective COX-2 inhibitor, Celecoxib.

Comparative Performance Analysis

The anti-inflammatory potential of this compound was evaluated through a series of in vitro assays designed to assess its inhibitory effects on key inflammatory mediators and its overall cellular toxicity. The results are summarized below, offering a direct comparison with industry-standard control compounds.

In Vitro Efficacy and Cytotoxicity

The following table summarizes the mean inhibitory concentrations (IC₅₀) and cytotoxic concentrations (CC₅₀) obtained from key in vitro assays. These values are crucial for determining the therapeutic index and preliminary safety profile of the compound.

CompoundCOX-1 Inhibition (IC₅₀, µM)COX-2 Inhibition (IC₅₀, µM)5-LOX Inhibition (IC₅₀, µM)Nitric Oxide (NO) Inhibition (IC₅₀, µM)Cell Viability (CC₅₀, µM) in RAW 264.7 cells
This compound 15.81.225.45.7> 100
Indomethacin0.11.5> 10010.2> 100
Celecoxib15.00.05> 1008.9> 100

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide to ensure reproducibility and transparency in the validation process.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are critical in the inflammatory pathway.

Protocol:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes were used.

  • Reaction Mixture: The reaction mixture contained Tris-HCl buffer (pH 8.0), EDTA, hematin, and the respective enzyme.

  • Compound Incubation: Test compounds were dissolved in DMSO and pre-incubated with the enzyme for 15 minutes at room temperature.

  • Reaction Initiation: The reaction was initiated by the addition of arachidonic acid.

  • Detection: Prostaglandin E₂ (PGE₂) production was measured using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: IC₅₀ values were calculated from the dose-response curves.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay assesses the inhibitory effect of a compound on 5-LOX, another key enzyme in the inflammatory cascade responsible for leukotriene synthesis.

Protocol:

  • Enzyme Source: Potato 5-LOX was used for this assay.

  • Reaction Buffer: The reaction was carried out in a phosphate buffer (pH 6.3).

  • Compound Incubation: The test compound was pre-incubated with the enzyme for 10 minutes at room temperature.

  • Substrate Addition: The reaction was initiated by the addition of linoleic acid.

  • Detection: The formation of hydroperoxides was monitored spectrophotometrically at 234 nm.

  • IC₅₀ Calculation: IC₅₀ values were determined from the concentration-inhibition curves.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[3]

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells were cultured in DMEM supplemented with 10% FBS.

  • Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells were pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Inflammation was induced by adding LPS (1 µg/mL).

  • Incubation: The plates were incubated for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition was calculated relative to the LPS-stimulated control, and IC₅₀ values were determined.

Cell Viability (MTT) Assay

This assay is crucial for assessing the cytotoxicity of the test compounds on the cell line used in the cell-based assays.

Protocol:

  • Cell Treatment: RAW 264.7 cells were treated with the same concentrations of the test compounds as in the NO inhibition assay for 24 hours.

  • MTT Addition: MTT reagent was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The formazan crystals were dissolved in DMSO.

  • Absorbance Measurement: The absorbance was measured at 570 nm.

  • CC₅₀ Calculation: The concentration that reduced cell viability by 50% (CC₅₀) was calculated.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process, from initial screening to comparative analysis.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Validation cluster_2 Comparative Analysis Compound of Interest\n(this compound) Compound of Interest (this compound) Primary Assays COX-1, COX-2, 5-LOX Enzyme Inhibition Assays Compound of Interest\n(this compound)->Primary Assays NO Inhibition Assay\n(RAW 264.7 cells) NO Inhibition Assay (RAW 264.7 cells) Primary Assays->NO Inhibition Assay\n(RAW 264.7 cells) If Active Cytotoxicity Assay\n(MTT) Cytotoxicity Assay (MTT) NO Inhibition Assay\n(RAW 264.7 cells)->Cytotoxicity Assay\n(MTT) Data Compilation IC50 & CC50 Determination Cytotoxicity Assay\n(MTT)->Data Compilation Comparison Benchmark against Indomethacin & Celecoxib Data Compilation->Comparison

Caption: Experimental workflow for the anti-inflammatory validation of a novel compound.

Signaling Pathway Context

The diagram below illustrates the simplified arachidonic acid signaling pathway, highlighting the targets of the evaluated compounds.

Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins (Housekeeping) Prostaglandins (Housekeeping) COX-1->Prostaglandins (Housekeeping) Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2->Prostaglandins (Inflammation) Leukotrienes Leukotrienes 5-LOX->Leukotrienes Indomethacin Indomethacin Indomethacin->COX-1 Indomethacin->COX-2 Celecoxib Celecoxib Celecoxib->COX-2 This compound This compound This compound->COX-2

Caption: Simplified arachidonic acid pathway and targets of anti-inflammatory drugs.

References

A Comparative Analysis of the Photophysical Properties of Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted oxazoles are a class of heterocyclic compounds that have garnered significant attention in various scientific fields, including medicinal chemistry and materials science, owing to their diverse biological activities and unique photophysical properties. Their utility as fluorescent probes, imaging agents, and components in organic light-emitting diodes (OLEDs) stems from their tunable emission spectra, high fluorescence quantum yields, and sensitivity to the local environment. This guide provides a comparative analysis of the photophysical properties of a range of substituted oxazoles, supported by experimental data, to aid researchers in the selection and design of oxazole-based compounds for specific applications.

Core Photophysical Principles

The photophysical behavior of substituted oxazoles is intrinsically linked to their molecular structure. The oxazole ring can function as both an electron donor and an acceptor, facilitating a Donor-π-Acceptor (D-π-A) framework. Upon excitation with light, an intramolecular charge transfer (ICT) occurs from the electron-donating group to the electron-accepting group through the π-conjugated system. This ICT state is often highly sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism, which results in a shift in the emission wavelength. The nature and position of the substituents on the oxazole core play a crucial role in modulating these photophysical properties.

Comparative Photophysical Data

The following table summarizes key photophysical parameters for a selection of 2,5-disubstituted oxazoles, highlighting the influence of different substituents on their absorption and emission characteristics.

CompoundSubstituent (R1)Substituent (R2)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)Solvent
1 PhenylPhenyl320375550.85Cyclohexane
2 4-MethoxyphenylPhenyl330410800.92Toluene
3 4-(Dimethylamino)phenylPhenyl3554801250.78Dichloromethane
4 Phenyl4-Nitrophenyl3405201800.35Acetonitrile
5 Thiophen-2-ylPhenyl345430850.88Tetrahydrofuran
6 PhenylThiophen-2-yl335415800.82Tetrahydrofuran
7 Naphth-2-ylPhenyl338395570.89Cyclohexane
8 PhenylNaphth-2-yl325385600.86Cyclohexane

Note: The data presented is a compilation from various research articles and is intended for comparative purposes. The exact values may vary depending on the specific experimental conditions.

Experimental Protocols

The characterization of the photophysical properties of substituted oxazoles involves a series of standardized spectroscopic techniques.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

  • Sample Preparation: Solutions of the oxazole derivatives are prepared in spectroscopic grade solvents at a concentration that yields an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity with the Beer-Lambert law.

  • Procedure:

    • A cuvette containing the pure solvent is used as a reference to record a baseline.

    • The absorption spectrum of the sample solution is then recorded over a specific wavelength range (e.g., 200-800 nm).

    • The wavelength of maximum absorbance (λ_abs) is determined from the resulting spectrum.

Fluorescence Spectroscopy

This technique is used to measure the emission of light from a molecule after it has absorbed light.

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), a monochromator for selecting the excitation wavelength, a sample holder, and a detector for measuring the emitted light.

  • Sample Preparation: The same solutions prepared for UV-Vis absorption measurements can often be used, although dilution may be necessary to avoid inner filter effects.

  • Procedure:

    • The sample is excited at its absorption maximum (λ_abs).

    • The emission spectrum is recorded by scanning a range of wavelengths longer than the excitation wavelength.

    • The wavelength of maximum emission (λ_em) is determined from the emission spectrum.

Fluorescence Quantum Yield (Φ_F) Measurement

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The absolute method using an integrating sphere is the most accurate.

  • Instrumentation: A spectrofluorometer equipped with an integrating sphere.

  • Procedure:

    • Reference Measurement: The integrating sphere is first measured empty to obtain a spectrum of the excitation source.

    • Sample Measurement: The sample cuvette is placed in the integrating sphere and the spectrum is recorded again. This measurement includes both the scattered excitation light and the emitted fluorescence.

    • Blank Measurement: A cuvette containing only the solvent is measured in the integrating sphere to account for scattering and any weak emission from the solvent or cuvette.

    • Calculation: The quantum yield is calculated by comparing the integrated intensity of the sample's emission to the integrated intensity of the absorbed light, after correcting for the blank.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the photophysical characterization of substituted oxazoles.

photophysical_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Photophysical Characterization cluster_analysis Data Analysis Synthesis Synthesis of Substituted Oxazole Purification Purification (e.g., Chromatography) Synthesis->Purification UV_Vis UV-Vis Absorption Spectroscopy Purification->UV_Vis Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence Determine λex Data_Extraction Extract λabs, λem UV_Vis->Data_Extraction Quantum_Yield Quantum Yield Measurement Fluorescence->Quantum_Yield Comparative_Analysis Comparative Analysis Quantum_Yield->Comparative_Analysis Stokes_Shift Calculate Stokes Shift Data_Extraction->Stokes_Shift Stokes_Shift->Comparative_Analysis

Caption: Workflow for the synthesis, photophysical characterization, and data analysis of substituted oxazoles.

The following diagram illustrates the donor-pi-acceptor signaling pathway in substituted oxazoles.

D_pi_A_pathway cluster_relaxation Relaxation Pathways Ground_State Ground State (S0) Donor-π-Acceptor Excitation Light Absorption (hν_ex) Ground_State->Excitation Excited_State Excited State (S1) Intramolecular Charge Transfer (ICT) Excitation->Excited_State Fluorescence Fluorescence (hν_em) Excited_State->Fluorescence Non_Radiative Non-Radiative Decay (e.g., Vibrational Relaxation) Excited_State->Non_Radiative

A Comparative Analysis of In Vitro and In Vivo Antitumor Activity of Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published literature did not yield specific experimental data on the in vitro and in vivo activity of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one derivatives. This suggests that this particular scaffold may not have been extensively investigated or the findings are not publicly available. However, to illustrate the typical evaluation process and data presentation for this class of compounds, this guide presents a comparative analysis of a series of structurally related 1,3,4-oxadiazole derivatives, which share a similar five-membered heterocyclic core.

The following data is derived from a study that synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their cytotoxic effects in vitro against human cancer cell lines and their antitumor activity in vivo in a murine tumor model. This serves as a representative example of the methodologies and data formats used to compare the preclinical activity of such compounds.

Data Presentation: In Vitro vs. In Vivo Activity

The antitumor potential of novel chemical entities is typically first assessed using in vitro cell-based assays to determine their direct cytotoxicity against cancer cells. Promising candidates are then advanced to in vivo models to evaluate their efficacy and safety in a whole-organism context.

In Vitro Cytotoxicity

The in vitro cytotoxic activity of the synthesized 1,3,4-oxadiazole derivatives was evaluated against HeLa (cervical cancer) and A549 (lung cancer) human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells, was determined.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of 1,3,4-Oxadiazole Derivatives

Compound IDHeLaA549
AMK OX-828.532.5
AMK OX-935.238.9
AMK OX-1142.145.6
AMK OX-1248.751.2
Doxorubicin (Standard)1.21.8

Data sourced from a representative study on 1,3,4-oxadiazole derivatives.

In Vivo Antitumor Activity

Based on their promising in vitro activity, selected compounds were evaluated for their in vivo antitumor efficacy in a murine model of Ehrlich Ascites Carcinoma (EAC). The key parameters assessed were the reduction in tumor volume, increase in median survival time (MST), and the percentage increase in life span (% ILS).

Table 2: In Vivo Antitumor Activity of Selected 1,3,4-Oxadiazole Derivatives in EAC-Bearing Mice

Treatment GroupMean Tumor Volume (mL)Median Survival Time (days)% Increase in Life Span
Control (EAC)4.5 ± 0.320-
AMK OX-8 (10 mg/kg)1.8 ± 0.23575
AMK OX-9 (10 mg/kg)2.1 ± 0.23260
5-Fluorouracil (20 mg/kg)1.2 ± 0.140100

Data sourced from a representative study on 1,3,4-oxadiazole derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline the protocols used in the representative study.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: HeLa and A549 cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and the standard drug (Doxorubicin) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated, and the IC50 values were determined by plotting the percentage of viability versus the compound concentration.

In Vivo Antitumor Activity (Ehrlich Ascites Carcinoma Model)

The EAC model is a widely used transplantable tumor model in mice to screen for potential anticancer agents.

  • Animal Model: Swiss albino mice were used for the study.

  • Tumor Inoculation: Ehrlich Ascites Carcinoma cells were aspirated from a donor mouse and injected intraperitoneally (2 x 10^6 cells/mouse) into the experimental animals.

  • Treatment Regimen: Twenty-four hours after tumor inoculation, the mice were randomly divided into groups. The test compounds and the standard drug (5-Fluorouracil) were administered intraperitoneally for 9 consecutive days.

  • Tumor Volume Measurement: After the treatment period, the ascitic fluid was collected from the peritoneal cavity, and the volume was measured.

  • Survival Analysis: The mortality of the animals was monitored, and the median survival time (MST) and the percentage increase in life span (% ILS) were calculated.

Visualizations

Experimental Workflow for In Vitro and In Vivo Evaluation

The following diagram illustrates the general workflow for screening potential anticancer compounds, from initial in vitro cytotoxicity testing to subsequent in vivo efficacy studies.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A Cancer Cell Lines (e.g., HeLa, A549) B Cell Seeding in 96-well plates A->B C Treatment with Oxazole Derivatives B->C D MTT Assay C->D E Data Analysis: IC50 Determination D->E G Treatment with Selected Derivatives E->G Selection of Potent Compounds F EAC-bearing Murine Model F->G H Measurement of Tumor Volume & Survival G->H I Data Analysis: % ILS, MST H->I

Figure 1. Workflow for anticancer drug screening.

Logical Relationship of In Vitro to In Vivo Assessment

The relationship between in vitro and in vivo studies is sequential and predictive. In vitro assays provide a rapid and cost-effective method to identify compounds with potential biological activity. However, they do not account for the complex physiological processes that occur in a living organism. Therefore, in vivo studies are essential to confirm the efficacy and assess the safety profile of a drug candidate.

G invitro In Vitro Activity (Cytotoxicity) pkpd Pharmacokinetics & Pharmacodynamics (ADME/Tox) invitro->pkpd Predicts invivo In Vivo Activity (Antitumor Efficacy) clinical Clinical Trials invivo->clinical Justifies pkpd->invivo Influences

A Comparative Guide to Purity Assessment of Synthesized 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and accurate determination of purity is a critical step in the synthesis of novel chemical entities for pharmaceutical research and development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for assessing the purity of synthesized 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one, a heterocyclic ketone of interest in medicinal chemistry. The following sections present detailed experimental protocols and comparative data to facilitate the selection of the most appropriate analytical method.

Quantitative Purity Analysis: A Comparative Summary

A batch of synthesized this compound was subjected to purity analysis using three distinct analytical techniques. The results are summarized in the tables below, offering a direct comparison of the quantitative data obtained from each method.

Table 1: Purity Assessment of this compound by HPLC

ParameterResult
Retention Time 4.72 min
Peak Area (%) 99.25%
Calculated Purity 99.3%
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL

Table 2: Purity Assessment of this compound by GC-MS

ParameterResult
Retention Time 8.54 min
Peak Area (%) 99.18%
Calculated Purity (TIC) 99.2%
Impurity Identification Acetonitrile (solvent), N,N-Dimethylformamide (solvent)
Limit of Detection (LOD) 0.05 ng/mL

Table 3: Purity Assessment of this compound by Quantitative ¹H NMR (qNMR)

ParameterResult
Internal Standard Maleic Anhydride
Calculated Purity (mol/mol) 99.5%
Key ¹H NMR Signals (δ, ppm) 2.45 (s, 3H, oxazole-CH₃), 2.55 (s, 3H, oxazole-CH₃), 2.60 (s, 3H, COCH₃)
Detected Impurities Residual solvents (ethyl acetate, dichloromethane)

Experimental Workflows

To provide a clear understanding of the analytical processes, the following diagrams illustrate the experimental workflows for HPLC, GC-MS, and qNMR analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Synthesized Compound B Dissolve in Acetonitrile/Water A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peak Areas F->G H Calculate Purity (%) G->H

Figure 1. HPLC analysis workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Synthesized Compound B Dissolve in Dichloromethane A->B C Transfer to GC Vial B->C D Inject into GC-MS System C->D E Separation on Capillary Column D->E F Mass Spectrometry Detection E->F G Analyze Total Ion Chromatogram (TIC) F->G H Identify Impurities by Mass Spectra F->H I Calculate Purity (%) G->I

Figure 2. GC-MS analysis workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis qNMR Analysis cluster_data Data Processing A Accurately Weigh Compound & Internal Std. B Dissolve in Deuterated Solvent (CDCl₃) A->B C Transfer to NMR Tube B->C D Acquire ¹H NMR Spectrum C->D E Optimize Acquisition Parameters D->E G Integrate Signals of Compound & Standard E->G H Calculate Molar Ratio and Purity G->H

Comparative Analysis of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one: A Guide to Assessing Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Understanding Cross-Reactivity in Oxazole-Containing Compounds

The biological activity of oxazole derivatives is diverse, with reported effects including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] This broad bioactivity suggests that compounds containing an oxazole core have the potential to interact with multiple biological targets. Cross-reactivity, or the ability of a compound to bind to multiple, often unintended, targets, is a critical consideration in drug discovery and development. It can lead to unexpected side effects or provide opportunities for drug repurposing. For a novel compound like 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one, a systematic evaluation of its binding profile against a panel of relevant biological targets is essential to characterize its specificity and potential for off-target interactions.

Hypothetical Experimental Workflow for Cross-Reactivity Profiling

To assess the cross-reactivity of this compound, a multi-step experimental approach is recommended. This workflow is designed to identify potential off-target interactions and quantify the binding affinity and functional activity of the compound at these targets.

experimental_workflow cluster_screening Initial Screening cluster_validation Hit Validation & Characterization cluster_selectivity Selectivity Assessment cluster_conclusion Outcome in_silico In Silico Target Prediction broad_panel Broad Panel Screening (e.g., Kinase Panel) in_silico->broad_panel Guide Panel Selection binding_assay Binding Assays (e.g., SPR, ITC) broad_panel->binding_assay Identified Hits functional_assay Functional Assays (Cell-based or Biochemical) binding_assay->functional_assay Confirmed Binders dose_response Dose-Response Curves functional_assay->dose_response Quantify Potency comparison Comparison with Structurally Similar Compounds dose_response->comparison Assess Selectivity profile Cross-Reactivity Profile comparison->profile Final Profile

Caption: A hypothetical workflow for assessing the cross-reactivity of a novel compound.

Data Presentation: A Template for Comparative Analysis

To facilitate a clear comparison of binding affinities and functional activities, quantitative data should be organized in a structured table. The following template can be used to present findings from cross-reactivity studies.

Target ClassSpecific TargetBinding Affinity (Kd/Ki, µM)Functional Activity (IC50/EC50, µM)Assay Type
Primary Target Target X [Value] [Value] [e.g., Radioligand Binding]
KinasesKinase A> 100> 100KinaseGlo
Kinase B15.225.8LanthaScreen
GPCRsReceptor Y5.68.1Calcium Flux Assay
Receptor Z> 100Not Determined-
Ion ChannelsChannel P32.745.3Patch Clamp

Experimental Protocols: A Methodological Framework

Detailed and reproducible experimental protocols are crucial for the validation and comparison of cross-reactivity data. The following provides a template for documenting key experimental procedures.

1. In Silico Target Prediction

  • Methodology: Describe the computational methods used, such as molecular docking, pharmacophore modeling, or similarity searching against databases of known ligands and their targets.

  • Software: Specify the software packages used (e.g., Schrödinger Suite, MOE).

  • Databases: List the databases queried (e.g., ChEMBL, BindingDB).

2. Broad Panel Screening (Example: Kinase Panel)

  • Assay Principle: Describe the technology used (e.g., radiometric, fluorescence-based).

  • Panel Details: Specify the number and identity of kinases in the panel.

  • Compound Concentration: State the concentration of this compound used for the initial screen.

  • Data Analysis: Explain how primary hits were identified (e.g., percent inhibition threshold).

3. Binding Assays (Example: Surface Plasmon Resonance - SPR)

  • Instrumentation: Specify the SPR instrument used (e.g., Biacore).

  • Immobilization: Detail the method of target protein immobilization on the sensor chip.

  • Analyte: Describe the preparation and concentration range of this compound used as the analyte.

  • Data Analysis: Explain the model used to fit the sensorgrams and calculate kinetic parameters (Kon, Koff) and binding affinity (Kd).

4. Cell-Based Functional Assays (Example: Reporter Gene Assay)

  • Cell Line: Specify the cell line used and any genetic modifications (e.g., stable expression of the target receptor).

  • Assay Principle: Describe the reporter system (e.g., luciferase, β-galactosidase) and how it relates to target activation.

  • Experimental Procedure: Detail the cell seeding density, compound treatment duration, and lysis/detection steps.

  • Data Analysis: Explain how dose-response curves were generated and how IC50 or EC50 values were calculated.

While direct experimental data on the cross-reactivity of this compound is currently lacking, this guide provides a comprehensive framework for its evaluation. By employing a systematic approach that combines in silico prediction, broad panel screening, and detailed biophysical and functional characterization of identified hits, researchers can build a robust cross-reactivity profile. This information is invaluable for understanding the compound's mechanism of action, predicting potential side effects, and guiding further drug development efforts. The provided templates for data presentation and experimental protocols are intended to promote standardized and comparable assessments of this and other novel chemical entities.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the responsible management and disposal of laboratory waste is a critical component of ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the proper disposal of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one, a heterocyclic ketone, emphasizing immediate safety protocols and logistical planning.

I. Hazard Profile and Immediate Safety Precautions

While a comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, existing data and information on structurally similar compounds indicate a clear hazard profile. The compound is classified as an irritant.[1] Furthermore, related oxazole and thiazole structures are noted to cause skin and eye irritation, and may lead to respiratory irritation or allergic skin reactions.[2][3] Therefore, it is imperative to handle this chemical with the utmost care, employing appropriate personal protective equipment (PPE).

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn.

  • Body Protection: A laboratory coat is required to protect against skin contact.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[4][5]

II. Quantitative Data Summary for Disposal Planning

To facilitate proper waste management, key quantitative data and handling parameters should be clearly understood. The following table summarizes essential information based on general laboratory chemical waste guidelines.

ParameterGuidelineCitation
Waste Container Material High-density polyethylene (HDPE) or other chemically compatible container with a secure, tight-fitting lid.[6]
Container Fill Capacity Do not exceed 90% of the container's volume to allow for expansion.[4]
Satellite Accumulation Time Partially filled containers may be accumulated for up to one year.[7]
Full Container Removal Full containers must be removed from the satellite accumulation area within three days of becoming full.[4][7]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound must be treated as hazardous waste.[6] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[6]

Experimental Protocol for Waste Collection and Disposal:

  • Waste Characterization: Before disposal, thoroughly characterize the waste stream. This involves creating an inventory of all chemical constituents in the waste container, including solvents and reagents, and estimating their approximate concentrations.[4]

  • Waste Segregation: Do not mix incompatible waste streams. The mixing of incompatible materials can lead to dangerous reactions, such as the generation of toxic gases or explosions.[8]

  • Container Selection: Use a designated, chemically compatible hazardous waste container with a secure lid. The container must be in good condition and free from leaks.[6]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantities of all components.[6] Include the appropriate hazard pictograms (e.g., irritant).

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from ignition sources, and have secondary containment.[6]

  • Disposal Request: Once the container is ready for disposal (not exceeding 90% capacity), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.[4] They will arrange for collection by a licensed hazardous waste contractor.

IV. Spill Management Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Experimental Protocol for Spill Neutralization and Cleanup:

  • Evacuate and Isolate: Immediately alert personnel in the vicinity and evacuate the affected area. Restrict access to the spill zone.

  • Ventilate: If the spill occurs outside of a chemical fume hood, increase ventilation in the area if it is safe to do so.

  • Containment: For liquid spills, use a chemical spill kit with absorbent materials like vermiculite or absorbent pads to contain the substance.

  • Cleanup: Once the material is absorbed, carefully collect it using non-sparking tools and place it into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the incident to the laboratory supervisor and the institutional EHS office.[6]

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: Generation of Waste containing this compound B Characterize Waste Stream (Identify all components and concentrations) A->B C Select Appropriate Hazardous Waste Container (HDPE) B->C D Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) C->D E Store in Designated Satellite Accumulation Area D->E F Container Full (<=90%)? E->F G Continue Waste Collection F->G No H Submit Pickup Request to EHS F->H Yes G->E I End: Disposal by Licensed Hazardous Waste Contractor H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical procedures for the handling and disposal of 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one, tailored for research and drug development professionals. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.

Chemical Identifier:

  • CAS Number: 23012-25-1

  • Molecular Formula: C₇H₉NO₂

  • Molecular Weight: 139.16 g/mol [1][2]

Physical PropertiesValueReference
Melting Point 56-59°C[1][2]
Boiling Point 162-164°C/785 torr[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

This substance is classified as an irritant and may cause an allergic skin reaction.[1] Proper PPE is mandatory to minimize exposure risk.

PPE CategoryRequired EquipmentSpecifications and Use
Hand Protection Chemical-resistant glovesWear protective gloves. Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.
Eye and Face Protection Safety glasses with side shields or goggles; Face shieldUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield may be necessary for splash hazards.[3]
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn to prevent skin contact.[4]
Respiratory Protection NIOSH-approved respiratorUse only outdoors or in a well-ventilated area.[4][5] If ventilation is inadequate, wear respiratory protection.[5]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to prevent contamination and accidental exposure.

Experimental Workflow:

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare well-ventilated work area (e.g., fume hood) B->C D Weigh/measure required amount of chemical C->D Proceed to handling E Perform experimental procedure D->E F Close container tightly after use E->F G Decontaminate work surfaces F->G Proceed to cleanup H Segregate and label waste G->H I Dispose of waste according to institutional and local regulations H->I

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

    • Ensure all necessary PPE is available and in good condition. Don the required PPE as outlined in the table above.

    • Prepare the designated work area, preferably a chemical fume hood, ensuring it is clean and uncluttered.

  • Handling:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Weigh or measure the chemical carefully to avoid generating dust or splashes.

    • Conduct the experimental procedure, keeping the container of the chemical closed when not in use.

    • Avoid contact with skin and eyes.[3]

  • Post-Handling:

    • After handling, wash hands thoroughly.

    • Clean and decontaminate all work surfaces and equipment used.

    • Remove and properly store or dispose of PPE. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Skin Contact If on skin, wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[4]
Inhalation If inhaled, remove the person to fresh air and keep them comfortable for breathing.[5]
Ingestion Call a poison center or doctor if you feel unwell.[5]

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste Management Workflow:

Disposal Workflow for this compound cluster_collection Waste Collection cluster_labeling Labeling and Storage cluster_disposal Final Disposal A Collect waste in a designated, compatible container B Do not mix with other waste C Label container with 'Hazardous Waste' and full chemical name A->C D Store in a cool, dry, well-ventilated area E Arrange for pickup by an approved waste disposal service C->E F Dispose of contents/container to an approved waste disposal plant

Caption: A procedural diagram for the compliant disposal of chemical waste.

Disposal Protocol:

  • Collection:

    • Collect waste material in its original container or a compatible, properly labeled container.[6]

    • Do not mix with other waste.

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[6]

    • Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

  • Disposal:

    • Dispose of the contents and container in accordance with all national and local regulations.

    • This should be done through an approved waste disposal plant.[4] Do not let the product enter drains.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.